molecular formula C18H21ClN2S B590167 Methdilazine-d4 Hydrochloride CAS No. 1330055-82-7

Methdilazine-d4 Hydrochloride

Katalognummer: B590167
CAS-Nummer: 1330055-82-7
Molekulargewicht: 336.914
InChI-Schlüssel: IEISBKIVLDXSMZ-XZAFBHDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methdilazine-d4 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H21ClN2S and its molecular weight is 336.914. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1330055-82-7

Molekularformel

C18H21ClN2S

Molekulargewicht

336.914

IUPAC-Name

10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2;

InChI-Schlüssel

IEISBKIVLDXSMZ-XZAFBHDOSA-N

SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Synonyme

10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride;  Dilosyn-d4;  Disyncran-d4;  Methdilazine-d4 MonoHydrochloride;  NSC 169091-d4;  Tacaryl-d4;  Tacaryl-d4 Hydrochloride; 

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Methdilazine-d4 Hydrochloride: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methdilazine-d4 Hydrochloride, a deuterated analog of the first-generation antihistamine, Methdilazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis considerations, and modern analytical methodologies pertinent to this stable isotope-labeled standard. The insights provided herein are grounded in established principles of medicinal chemistry and analytical science, offering a framework for its effective utilization in research and development.

Introduction: The Significance of Deuteration in the Context of Methdilazine

Methdilazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1][2] It functions primarily by antagonizing the H1 histamine receptor, thereby mitigating allergic responses such as pruritus, urticaria, and rhinitis.[3][4][5] The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the methdilazine molecule to create this compound offers significant advantages, particularly in the realm of analytical chemistry.

The replacement of hydrogen with deuterium atoms results in a molecule with a greater mass, a modification that is readily detectable by mass spectrometry. This key difference underpins the primary application of this compound as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis due to its ability to compensate for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[6] Deuteration can also alter the metabolic profile of a drug, typically slowing the rate of metabolism at the site of deuteration due to the kinetic isotope effect.[7][8] This property is leveraged in drug discovery to enhance pharmacokinetic properties.[9][10]

Chemical Structure and Physicochemical Properties

The core structure of this compound comprises a phenothiazine ring system linked to a 1-methylpyrrolidin-3-yl)methyl group.[2] In this compound, four hydrogen atoms on the pyrrolidine ring are replaced by deuterium atoms.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are expected to be very similar to its non-deuterated counterpart, with the primary difference being its molecular weight.

PropertyValueSource
Molecular Formula C₁₈H₁₇D₄ClN₂S[11]
Molecular Weight 336.92 g/mol [11]
Appearance White to light-tan crystalline powder (inferred from Methdilazine HCl)[12]
Solubility Soluble in DMSO, water (inferred from Methdilazine HCl)[13][14]
Melting Point Approximately 188-189 °C (inferred from Methdilazine HCl)[12]
pKa Not available

Synthesis and Manufacturing Considerations

The synthesis of this compound would likely follow a similar pathway to that of Methdilazine Hydrochloride, with the introduction of a deuterated precursor at a suitable stage. The established synthesis of Methdilazine involves the condensation of phenothiazine with 1-methyl-3-pyrrolidylmethyl chloride.[15] To produce the d4 analog, a deuterated version of 1-methyl-3-pyrrolidylmethyl chloride would be required.

A plausible synthetic approach would involve:

  • Synthesis of a deuterated pyrrolidine intermediate: This could be achieved through various deuteration methods, such as catalytic deuterium exchange or reduction of a suitable precursor with a deuterium source.

  • Alkylation of phenothiazine: The deuterated 1-methyl-3-pyrrolidylmethyl chloride would then be reacted with the sodium salt of phenothiazine.

  • Salt formation: The resulting Methdilazine-d4 free base would be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent like isopropanol.[15]

Purification of the final product would be critical to ensure high isotopic enrichment and chemical purity, typically achieved through recrystallization.

Analytical Methodologies

The primary utility of this compound lies in its application as an internal standard for the quantification of Methdilazine in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids. The nearly identical chromatographic behavior of Methdilazine and its d4-labeled analog ensures they co-elute, while their different masses allow for their distinct detection by the mass spectrometer.

A typical LC-MS/MS workflow would involve:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Methdilazine-d4 HCl (Internal Standard) Sample->Spike Addition of IS Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Matrix Cleanup Evaporation Evaporation and Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC Injection MS1 Mass Spectrometer (Ionization and Precursor Ion Selection) LC->MS1 Elution MS2 Collision Cell (Fragmentation) MS1->MS2 MRM Transition 1 (Analyte) MS1->MS2 MRM Transition 2 (IS) MS3 Mass Analyzer (Product Ion Detection) MS2->MS3 Integration Peak Integration MS3->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the quantification of Methdilazine using Methdilazine-d4 HCl as an internal standard by LC-MS/MS.

Rationale for Experimental Choices:

  • Sample Preparation: Protein precipitation is a rapid and simple method for removing the bulk of proteins from biological samples. For cleaner extracts and improved sensitivity, solid-phase extraction (SPE) is preferred as it provides more selective removal of interferences.

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of moderately polar compounds like Methdilazine. An acidic mobile phase (e.g., containing formic acid) is used to ensure the analyte is in its protonated form, which is amenable to positive ion electrospray ionization.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the scan mode of choice for quantification. It involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity. For Methdilazine-d4, the precursor ion will be 4 mass units higher than that of Methdilazine.

Other Analytical Techniques

While LC-MS/MS is the predominant technique, other methods have been described for the analysis of Methdilazine, which could be adapted for its deuterated analog. These include colorimetric methods, which involve the formation of a colored complex that can be measured spectrophotometrically.[12][16] However, these methods lack the specificity and sensitivity of mass spectrometric techniques and would not be able to differentiate between the deuterated and non-deuterated forms.

Pharmacological Profile and Mechanism of Action

The pharmacological profile of this compound is expected to be identical to that of Methdilazine. It acts as a competitive antagonist at the histamine H1 receptor, preventing histamine from binding and eliciting an allergic response.[2][5] Additionally, it possesses anticholinergic properties, which can lead to side effects such as dry mouth and sedation.[3] The sedative effects are a result of its ability to cross the blood-brain barrier.[3]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Methdilazine in complex biological matrices. Its utility as an internal standard in LC-MS/MS assays is well-established in principle, following the best practices of bioanalytical method development. This guide has provided a comprehensive overview of its chemical structure, properties, and analytical applications, offering a valuable resource for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical drug development. The logical application of established analytical principles to this stable isotope-labeled compound will continue to support the generation of high-quality data in both preclinical and clinical research.

References

  • Benchchem. Synthesis and Purification of Research-Grade Methdilazine Hydrochloride: Application Notes and Protocols.
  • PubChem. Methdilazine Hydrochloride. National Center for Biotechnology Information.
  • Pediatric Oncall. Methdilazine - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
  • MedKoo Biosciences. Methdilazine Hydrochloride.
  • Patsnap Synapse. What is Methdilazine Hydrochloride used for?.
  • Zeelab Pharmacy. Methdilazine - Uses, Benefits, Side Effects And Medicines.
  • ResearchGate. Determination of Methdilazine by Extractive Colorimetric Method from Pharmaceutical Dosage Form.
  • PubChem. Methdilazine. National Center for Biotechnology Information.
  • Smolecule. Methdilazine hydrochloride.
  • Pharmacompass. METHDILAZINE HYDROCHLORIDE.
  • TargetMol. Methdilazine Hydrochloride.
  • Wikipedia. Methdilazine.
  • Di Martino, R. M. C., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery.
  • Wikipedia. Deuterated drug.
  • AquigenBio. Accelerating Drug Discovery with Deuterated Labelled Compounds.
  • ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • Santa Cruz Biotechnology. This compound.

Sources

Molecular weight and formula of Methdilazine-d4 HCl

Author: BenchChem Technical Support Team. Date: February 2026

Precision Isotopologues for Bioanalytical Quantification

Executive Summary

This technical guide details the physicochemical properties, molecular specifications, and bioanalytical applications of Methdilazine-d4 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS). Designed for researchers in pharmacokinetics and forensic toxicology, this compound serves as a critical reference standard for the quantification of Methdilazine—a first-generation phenothiazine antihistamine—via Isotope Dilution Mass Spectrometry (IDMS).

Unlike generic reagents, the utility of Methdilazine-d4 HCl lies in its ability to normalize matrix effects and ionization suppression in LC-MS/MS workflows, ensuring regulatory-grade data integrity.

Physicochemical Characterization

The introduction of four deuterium atoms (


H) into the phenothiazine scaffold creates a mass shift sufficient to distinguish the internal standard from the analyte (Methdilazine) without altering its chromatographic retention time. This "co-elution" property is the cornerstone of robust bioanalysis.
1.1 Comparative Molecular Specifications
SpecificationMethdilazine HCl (Analyte)Methdilazine-d4 HCl (Internal Standard)
CAS Number 1229-35-21330055-82-7
Molecular Formula


Molar Mass (MW) 332.89 g/mol 336.92 g/mol
Exact Mass (Free Base) 296.13 g/mol 300.16 g/mol
Mass Shift (

)
+4.025 Da
Appearance White to pale beige solidOff-white solid
Solubility DMSO, Methanol, WaterDMSO, Methanol, Water
1.2 Structural Logic & Isotopic Labeling

The deuterium labeling is typically engineered onto the phenothiazine ring system. This placement is strategic: it avoids the metabolically labile


-methyl pyrrolidine side chain, preventing "label loss" during metabolic stability studies.

ChemicalStructure cluster_0 Methdilazine-d4 HCl Structure Core Phenothiazine Ring (Deuterated Positions) SideChain N-Methyl Pyrrolidine Side Chain Core->SideChain Linked at N-10 Salt HCl Counterion SideChain->Salt Ionic Interaction Label 4x Deuterium Atoms (D) Replace H on Aromatic Rings Label->Core

Figure 1: Structural schematic highlighting the stable integration of deuterium isotopes on the aromatic core, ensuring metabolic stability relative to the side chain.

Bioanalytical Application: LC-MS/MS Quantification

The primary application of Methdilazine-d4 HCl is to correct for Matrix Effects (ion suppression/enhancement) in biological samples (plasma, urine). Because the labeled standard co-elutes with the analyte, it experiences the exact same ionization environment at the electrospray source.

2.1 The Principle of Isotope Dilution
  • Spiking: A fixed concentration of Methdilazine-d4 HCl is added to all samples (standards, QCs, and unknowns).

  • Extraction: Both analyte and IS behave identically during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

  • Detection: The Mass Spectrometer differentiates them by Mass-to-Charge ratio (

    
    ).
    
2.2 Recommended LC-MS/MS Protocol

Note: This protocol serves as a baseline validation framework. Optimization is required based on specific instrumentation.

Step 1: Stock Solution Preparation

  • Solvent: Dissolve 1 mg of Methdilazine-d4 HCl in 1 mL of Methanol (free base equivalent conc.

    
     0.89 mg/mL).
    
  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Mass Spectrometry Parameters (ESI+)

  • Ionization: Electrospray Ionization, Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Methdilazine 297.1

113.1 (Pyrrolidine frag)25
Methdilazine-d4 301.1

113.1 (Unlabeled frag)*25

> Critical Note: If the product ion (113.1) corresponds to the pyrrolidine side chain, it remains unlabeled in the d4 variant (assuming ring deuteration). If the product ion includes the phenothiazine ring, the d4 product mass would shift to 117.1. Always perform a product ion scan to confirm the fragmentation pattern of your specific lot.

Step 3: Chromatographic Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Urine) IS_Add Add Internal Standard (Methdilazine-d4 HCl) Sample->IS_Add Extract Extraction (LLE/SPE) Equilibration IS_Add->Extract Mix Vortex LC LC Separation (C18 Column, Gradient) Extract->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Area Analyte / Area IS) MS->Data Quantify

Figure 2: Quantitative workflow utilizing Methdilazine-d4 HCl to normalize extraction recovery and ionization efficiency.

Handling, Stability, and Safety
3.1 Stability Considerations

Deuterium exchange can occur under extreme pH conditions (highly acidic/basic) if the label is in a labile position. However, aromatic deuteration is generally robust.

  • Hygroscopicity: The HCl salt form is hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the effective weight.

  • Light Sensitivity: Phenothiazines are photosensitive. Store in amber vials to prevent oxidation (turning the solid pink/brown).

3.2 Safety (E-E-A-T)

Methdilazine is a potent antihistamine with anticholinergic properties.

  • Hazard: Toxic if swallowed.

  • PPE: Wear nitrile gloves and a particulate respirator (N95) when handling the powder.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers (due to SOx and NOx generation).

References
  • Santa Cruz Biotechnology. this compound Product Specifications. Retrieved from

  • Pharmaffiliates. this compound (CAS 1330055-82-7) Technical Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14676, Methdilazine Hydrochloride. Retrieved from

  • Crosby, M. et al. (2024). Quantitative LC-MS/MS analysis of sedative and analgesic compounds in postmortem blood. Journal of Chromatography B. Retrieved from

  • Bioanalysis Zone (2023). Ask the Experts: The impact of internal standard response variability during chromatographic bioanalysis. Retrieved from

Technical Whitepaper: Solubility Profiling and Handling of Methdilazine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methdilazine-d4 Hydrochloride is the stable, isotopically labeled analog of the phenothiazine antihistamine Methdilazine. It serves as a critical Internal Standard (IS) in bioanalytical assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to correct for matrix effects, extraction efficiency, and ionization variability.

This technical guide addresses a common gap in certificate of analysis (CoA) documentation: the specific solubility profile of the deuterated salt. While isotopic labeling (d4) significantly alters mass-to-charge ratio (


), it exerts negligible influence on the bulk physicochemical solvation properties compared to the unlabeled hydrochloride salt. Therefore, this guide synthesizes empirical data from the parent compound with best practices for stable isotope handling to provide a robust framework for stock solution preparation.

Key Technical Takeaway: Methdilazine-d4 HCl is freely soluble in methanol and soluble in water . However, methanol is the superior solvent for primary stock preparation due to enhanced oxidative stability and prevention of hydrolytic degradation.

Physicochemical Context

To understand the solubility behavior, one must analyze the molecular structure. Methdilazine consists of a lipophilic phenothiazine tricyclic core attached to a hydrophilic pyrrolidine side chain.

  • Salt Form: The hydrochloride (HCl) salt form is critical. The free base is highly lipophilic and practically insoluble in water. The protonation of the tertiary amine in the pyrrolidine ring by HCl introduces ionic character, enabling aqueous solubility.

  • Isotope Effect: The substitution of four hydrogen atoms with deuterium (d4) increases the molecular weight by approximately 4 Da. In solvation thermodynamics, this "heavy atom" substitution does not sufficiently alter the dipole moment or crystal lattice energy to change solubility limits in mg/mL terms.

  • Amphiphilic Nature: The molecule acts as a cationic surfactant at high concentrations, forming micelles. This explains why it dissolves well in both polar protic solvents (water) and organic solvents (methanol, DMSO).

Molecular Specifications
PropertyValue
Compound Name This compound
Chemical Class Phenothiazine (N-substituted)
Isotopic Label Deuterium (D) x 4
Salt Form Monohydrochloride (typically)
Hygroscopicity Yes (Protect from moisture)
Photosensitivity High (Oxidizes to sulfoxide/sulfone forms)

Solubility Data & Solvent Selection

The following data aggregates empirical values for Methdilazine HCl (parent), which are directly applicable to the d4 variant.

Quantitative Solubility Profile
SolventSolubility (mg/mL)USP Solubility CategoryApplication Context
Methanol ~30 mg/mL Freely SolubleRecommended for Primary Stock. Ensures rapid dissolution and long-term chemical stability.
Water ~11.2 - 50 mg/mL*SolubleGood for working standards. Note: Aqueous solutions are prone to hydrolysis and microbial growth over time.
0.1N HCl ~18.4 mg/mLSolubleUseful if the salt converts to free base; the acid maintains the ionic species.
DMSO ~40 mg/mLSolubleExcellent alternative stock solvent, though high boiling point makes evaporation difficult.
Chloroform < 0.1 mg/mLInsolubleIncompatible.
Ether < 0.1 mg/mLInsolubleIncompatible.

*Note: Solubility in water is temperature-dependent. While NTP sources cite up to 50-100 mg/mL at elevated temperatures, conservative room temperature stability is closer to 11-15 mg/mL.

Solvation Mechanism Diagram

The following diagram illustrates the competing interactions that dictate solvent choice.

SolvationMechanism Meth Methdilazine-d4 HCl (Solid Crystal) Water Water (High Polarity) Meth->Water Ionic Dipole Interaction (Good) MeOH Methanol (Amphiphilic) Meth->MeOH Van der Waals + Ionic Interaction (Excellent) Unstable Aqueous Solution (Risk: Hydrolysis/Oxidation) Water->Unstable Stable Methanolic Stock (Stable/Soluble) MeOH->Stable

Figure 1: Solvation Mechanism. Methanol provides a dual-interaction mechanism (solvating both the ionic head and lipophilic tail) while minimizing hydrolytic risks associated with pure aqueous storage.

Protocol: Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL (free base equivalent) Primary Stock Solution.

Reagents & Equipment[3]
  • Methdilazine-d4 HCl Reference Standard.

  • Solvent: LC-MS Grade Methanol (Do not use HPLC grade; trace sodium affects MS ionization).

  • Vessel: Amber volumetric flask (Class A).

  • Storage: Amber HPLC vials with PTFE/Silicone septa.

Step-by-Step Workflow
  • Equilibration: Allow the reference standard vial to reach room temperature before opening to prevent condensation (hygroscopic nature).

  • Weighing (Gravimetric): Weigh accurately ~1.13 mg of Methdilazine-d4 HCl (adjusting for the HCl salt factor, typically ~0.88 free base ratio) into a tared weighing boat.

    • Calculation:

      
      
      
  • Transfer: Quantitatively transfer the solid into a 1 mL or 2 mL amber volumetric flask.

  • Dissolution:

    • Add Methanol to ~80% of volume.

    • Sonicate for 30-60 seconds. Critical: Visual inspection must confirm no floating micro-crystals.

  • Dilution: Dilute to volume with Methanol. Invert 10x to mix.

  • Verification (Self-Validating Step):

    • Transfer an aliquot to a clear vial momentarily to inspect for "schlieren" lines (indicating incomplete mixing) or particulates.

  • Storage: Aliquot into amber vials. Store at -20°C .

Workflow Diagram

StockPrep Start Start: Equilibrate Standard Weigh Weigh Solid (Calculate Salt Factor) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 60s) Weigh->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Dilute Dilute to Volume (Class A Flask) Inspect->Dilute Yes Fail Sonicate/Warm (<30°C) Inspect->Fail No (Precipitate) Store Aliquot & Store (-20°C, Amber Vial) Dilute->Store Fail->Inspect

Figure 2: Stock Preparation Workflow. The iterative loop at the inspection stage ensures no undissolved solids compromise the concentration accuracy.

Stability & Storage Considerations

Phenothiazines are notoriously unstable if mishandled. The sulfur atom in the tricyclic ring is prone to oxidation, forming sulfoxides (pink/red discoloration) and sulfones (brown/dark).

  • Light Protection: Absolute requirement. Use amber glassware or wrap clear glassware in aluminum foil immediately.

  • Oxidation: Minimize headspace in storage vials. For long-term storage (>6 months), purge the vial headspace with nitrogen or argon before sealing.

  • Temperature:

    • Solid: -20°C (Desiccated).

    • Solution (MeOH): -20°C or -80°C. Stable for ~1-3 months.

    • Solution (Water): Use immediately.[1] Do not store.

Analytical Application (LC-MS/MS)

While solubility drives the preparation, the analytical behavior confirms the quality.

  • Retention Time Shift: In Reverse Phase Chromatography (C18), Methdilazine-d4 may elute slightly earlier than the non-deuterated parent due to the "Deuterium Isotope Effect" (slightly lower lipophilicity of C-D bonds vs C-H bonds). This is normal and not a solubility issue.

  • Mobile Phase Compatibility: Methdilazine-d4 stocks in methanol are compatible with typical mobile phases (Acetonitrile/Water or Methanol/Water with Formic Acid).

  • Carryover: Due to the high lipophilicity (LogP ~4-5), Methdilazine can stick to injector ports. Ensure the needle wash contains adequate organic solvent (e.g., 50:50 MeOH:Isopropanol).

References

  • National Toxicology Program (NTP). Methdilazine Hydrochloride: Chemical Properties and Solubility Data.[2] National Institute of Environmental Health Sciences.[2][3]

  • Sigma-Aldrich (Merck). Product Specification: Methdilazine Hydrochloride Solubility.

  • PubChem. Methdilazine Hydrochloride (CID 14676). National Library of Medicine.

  • United States Pharmacopeia (USP). General Notices: Solubility Definitions (Freely Soluble vs Soluble).

  • Santa Cruz Biotechnology. this compound Product Data.

Sources

Methdilazine-d4 Hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Standards and Applications in High-Precision Bioanalysis

Abstract This technical guide provides a comprehensive framework for the utilization of Methdilazine-d4 Hydrochloride (CAS: 1330055-82-7 / Vendor Variant) as a stable isotope-labeled internal standard (SIL-IS).[1] Designed for researchers in pharmacokinetics and forensic toxicology, this document details the physicochemical properties, handling protocols, and LC-MS/MS method development strategies required to mitigate matrix effects and ensure regulatory-grade quantification of Methdilazine in biological matrices.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound is the deuterated salt form of Methdilazine, a phenothiazine antihistamine.[1] It serves as a critical reference material for Isotope Dilution Mass Spectrometry (IDMS), correcting for ionization suppression/enhancement and extraction variability.[1]

1.1 Core Identification Data[1]
PropertySpecification
Chemical Name 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride
Analyte Type Stable Isotope-Labeled Internal Standard (SIL-IS)
CAS Number (d4-HCl) 1330055-82-7 (Note: CAS assignments for specific isotope salts vary by synthesis batch; verify with CoA)
Parent Drug CAS 1982-37-2 (Free Base) / 1229-35-2 (HCl Unlabeled)
Molecular Formula C₁₈H₁₇D₄ClN₂S (Salt form)
Molecular Weight ~336.92 g/mol (varies slightly by isotopic enrichment)
Solubility Soluble in Water, Methanol, DMSO; sparingly soluble in non-polar organics.[1][2][3][4]
Appearance White to off-white solid / hygroscopic powder.[1]
1.2 Isotopic Integrity & Causality

The "d4" designation typically indicates the incorporation of four deuterium atoms, most commonly on the phenothiazine ring system (positions 1, 3, 7,[1] 9) or the pyrrolidine moiety, depending on the synthetic route.[1]

  • Expert Insight: The +4 Da mass shift is strategically chosen to prevent "cross-talk" (interference) from the M+0 natural isotope envelope of the analyte, ensuring that the internal standard signal does not contribute to the analyte's quantification trace.[1]

Part 2: Analytical Application (LC-MS/MS)

The primary utility of Methdilazine-d4 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] Its chemical behavior mimics the target analyte (Methdilazine) almost perfectly during extraction and chromatography, making it the gold standard for error correction.[1]

2.1 Mechanism of Action in Bioanalysis[1]
  • Co-Elution: The d4 analog co-elutes with Methdilazine.[1] Any matrix effect (ion suppression from phospholipids) affecting the analyte at that specific retention time will equally affect the IS.[1]

  • Ratio Quantification: By calculating the Area Ratio (Analyte/IS), systematic errors cancel out.[1]

2.2 Analytical Workflow Diagram

The following diagram illustrates the critical path for processing biological samples using Methdilazine-d4.

Methdilazine_Workflow cluster_logic Error Correction Mechanism Sample Biological Sample (Plasma/Urine) Spike IS Spiking (Methdilazine-d4) Sample->Spike 10 µL Stock Equilib Equilibration (Binding Mimicry) Spike->Equilib Vortex/Incubate Extract Extraction (LLE or PPT) Equilib->Extract Remove Matrix Analysis LC-MS/MS (MRM Detection) Extract->Analysis Inject

Figure 1: Step-by-step bioanalytical workflow ensuring the Internal Standard tracks the analyte through all variations.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the quantification of Methdilazine in human plasma.[1] It includes a System Suitability Test (SST) to ensure the d4-standard is performing correctly.[1]

3.1 Reagent Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Methdilazine-d4 HCl in 1 mL Methanol.

    • Critical: Correct for the salt factor (MW_salt / MW_freebase) and isotopic purity (usually >99 atom % D).[1]

  • Working IS Solution (100 ng/mL): Dilute Stock 1:10,000 in 50:50 Methanol:Water. Prepare fresh weekly.

3.2 Sample Extraction (Protein Precipitation)[1]
  • Step 1: Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Step 2 (Spiking): Add 20 µL of Working IS Solution .[1] Vortex for 10 seconds.[1]

    • Why: Adding IS before precipitation ensures it compensates for recovery losses during the protein crash.[1]

  • Step 3: Add 300 µL Acetonitrile (cold). Vortex for 1 min.

  • Step 4: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Step 5: Transfer supernatant to an autosampler vial.

3.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

3.4 MRM Transitions (Verification Required)

The specific transitions depend on where the deuterium label is located (Ring vs. Sidechain). You must perform a Product Ion Scan on your specific batch.[1]

CompoundPrecursor (m/z)Likely Product (m/z)Note
Methdilazine (Analyte) 297.2 [M+H]⁺198.1 (Ring)Loss of pyrrolidine side chain.[1]
Methdilazine-d4 (IS) 301.2 [M+H]⁺202.1 (Ring-d4)If label is on the phenothiazine ring.[1]
Methdilazine-d4 (IS) 301.2 [M+H]⁺198.1 (Ring-d0)If label is on the pyrrolidine side chain.[1]

Self-Validation Check: If your IS transition produces the same product ion as the analyte (198.1), ensure your chromatographic resolution is sufficient, or select a different transition to avoid "crosstalk" from the IS to the Analyte channel.[1]

Part 4: Handling, Stability & Safety[1]
4.1 Stability & Storage[1]
  • Photosensitivity: Phenothiazines are highly susceptible to photo-oxidation, turning pink/brown upon exposure to light.[1]

    • Protocol: Store solid and solutions in amber glass vials . Wrap transparent vessels in aluminum foil during bench work.

  • Temperature: Store neat standard at -20°C. Working solutions are stable at 4°C for <1 week.

4.2 Safety Profile

Methdilazine is a potent antihistamine with anticholinergic properties.[1][5][4][6]

  • H-Statements: H302 (Harmful if swallowed), H317 (May cause allergic skin reaction).[1]

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory to prevent inhalation of powder.[1]

References
  • Pharmaffiliates. (2024). This compound Product Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14676, Methdilazine Hydrochloride. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Introduction: Distinguishing the Analyte from its Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Methdilazine and Methdilazine-d4 Hydrochloride

In the landscape of pharmaceutical sciences, precision and accuracy are paramount. The ability to distinguish between a therapeutic agent and the tools used to measure it is fundamental to drug development, clinical pharmacology, and regulatory compliance. This guide provides a detailed examination of Methdilazine, a first-generation antihistamine, and its deuterated analogue, this compound.

While structurally similar, their applications are distinctly different. Methdilazine is the active pharmaceutical ingredient (API) valued for its therapeutic effects. This compound, conversely, is a stable isotope-labeled (SIL) compound, indispensable as an internal standard for achieving the highest levels of accuracy in bioanalytical quantification. This document will explore their respective chemical properties, mechanisms of action, and, most critically, the scientific rationale that governs their separate but interconnected roles in pharmaceutical research.

Part 1: The Therapeutic Agent - Methdilazine and its Hydrochloride Salt

Methdilazine is a phenothiazine derivative recognized for its antihistaminic and anticholinergic properties.[1][2] As a first-generation antihistamine, it has been utilized for the symptomatic relief of allergic conditions such as hay fever, urticaria (hives), and pruritic skin disorders.[3][4][5]

Chemical Structure and Pharmaceutical Formulation

The active moiety is Methdilazine, a phenothiazine base with the chemical formula C₁₈H₂₀N₂S.[1] Its IUPAC name is 10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine.[1][2]

For pharmaceutical applications, Methdilazine is typically formulated as a hydrochloride salt, Methdilazine Hydrochloride (C₁₈H₂₁ClN₂S).[6] This salt form enhances the compound's stability and aqueous solubility, which are critical properties for oral dosage forms like tablets and syrups.[6][7][8]

Mechanism of Action and Pharmacokinetics

Methdilazine functions as a histamine H1 receptor antagonist.[9][10] During an allergic reaction, histamine is released and binds to H1 receptors on effector cells, triggering symptoms like itching, vasodilation, and increased vascular permeability.[3][4] Methdilazine competitively blocks these receptors, preventing histamine from binding and thereby mitigating allergic symptoms.[1][3][10] It also possesses anticholinergic (drying) effects, which can be beneficial in managing symptoms like a runny nose.[6][9]

Upon oral administration, Methdilazine Hydrochloride is well absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1 to 2 hours.[11] It undergoes hepatic metabolism in the liver and is subsequently excreted by the kidneys.[6][11]

Part 2: The Analytical Tool - this compound

This compound is a deuterated form of the drug, meaning specific hydrogen (¹H) atoms in its molecular structure have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[12][13]

The Principle of Deuteration and the Kinetic Isotope Effect (KIE)

Deuterium's nucleus contains a neutron in addition to a proton, making it approximately twice as heavy as hydrogen. This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking a C-D bond requires more energy, a phenomenon known as the Kinetic Isotope Effect (KIE) .[]

In drug development, this principle can be strategically employed to slow down metabolic processes that involve the cleavage of C-H bonds. By replacing hydrogen atoms at known metabolic "soft spots," deuteration can enhance a drug's metabolic stability, potentially leading to a longer half-life and an improved pharmacokinetic profile.[][15][16][17]

However, the primary and most crucial application of compounds like this compound is not as a therapeutic but as an internal standard in quantitative bioanalysis.[17]

The Ideal Internal Standard for Bioanalytical Assays

Accurate measurement of drug concentrations in biological matrices (e.g., blood, plasma, urine) is essential for pharmacokinetic, toxicokinetic, and clinical studies. These measurements are susceptible to variability introduced during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., matrix effects causing ion suppression in mass spectrometry).

An ideal internal standard (IS) is a compound added in a known, fixed concentration to every sample, calibrator, and quality control sample. It should behave as identically to the analyte (the drug being measured) as possible throughout the entire analytical process.[18] Deuterated analogues are considered the "gold standard" for this purpose because:

  • Near-Identical Physicochemical Properties : They have virtually the same polarity, solubility, and extraction efficiency as the non-deuterated analyte. In liquid chromatography, they co-elute, meaning they exit the column at the same time.

  • Mass Distinguishability : Despite their chemical similarity, they are easily distinguished by a mass spectrometer due to the mass difference imparted by the deuterium atoms.

  • Correction for Variability : Because the IS and the analyte behave identically, any loss of analyte during sample processing or any fluctuation in instrument signal will be mirrored by the IS.[18] Quantification is based on the ratio of the analyte's signal to the IS's signal, which cancels out these variations and ensures a highly accurate and precise result.[19]

Part 3: Comparative Analysis and Technical Application

The fundamental difference lies in their intended use: Methdilazine is the therapeutic drug, while this compound is the analytical tool used to measure it accurately.

Data Presentation: Summary of Properties
PropertyMethdilazineMethdilazine HydrochlorideThis compound
Molecular Formula C₁₈H₂₀N₂S[1][2]C₁₈H₂₁ClN₂S[10][20]C₁₈H₁₇D₄ClN₂S[12]
Molecular Weight 296.43 g/mol [2]332.89 g/mol [20]336.92 g/mol [12]
Core Function Active Pharmaceutical Ingredient (API)Salt form of the API for formulationStable Isotope-Labeled Internal Standard
Primary Use Therapeutic (Antihistamine)[1]Therapeutic (in drug products)[9]Bioanalytical Quantification[17]
Experimental Protocol: Quantitative Analysis of Methdilazine in Human Plasma using LC-MS/MS

This protocol outlines a standard workflow for determining the concentration of Methdilazine in a biological sample, highlighting the critical role of this compound.

Objective: To accurately quantify Methdilazine concentration in human plasma samples.

Materials:

  • Human plasma samples

  • Methdilazine reference standard

  • This compound (Internal Standard)

  • Acetonitrile (protein precipitation agent)

  • Formic acid (mobile phase modifier)

  • Ultrapure water

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Methdilazine in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the Methdilazine stock solution with blank plasma to create calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma sample (unknown, calibrator, or QC), add 20 µL of the IS working solution (e.g., at 500 ng/mL). Vortex briefly. This step ensures a fixed amount of IS is present in every sample for normalization.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the supernatant onto an HPLC system (e.g., using a C18 column) to separate Methdilazine from other matrix components. The analyte and the IS will co-elute.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. The instrument is set to monitor specific mass transitions for both the analyte and the IS using Multiple Reaction Monitoring (MRM).

      • Example Methdilazine transition: m/z 297.1 → 100.1

      • Example Methdilazine-d4 transition: m/z 301.1 → 104.1

    • The instrument records the peak area for both transitions.

  • Quantification:

    • Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Methdilazine) / (Peak Area of Methdilazine-d4).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

    • Determine the concentration of Methdilazine in the unknown samples by interpolating their PAR values from the calibration curve.

Mandatory Visualizations

G Plasma Plasma Sample (Analyte) IS Add Known Amount of Methdilazine-d4 HCl (IS) Plasma->IS Extract Protein Precipitation & Centrifugation IS->Extract Supernatant Transfer Supernatant Extract->Supernatant HPLC HPLC Separation (Analyte + IS Co-elute) Supernatant->HPLC MS MS/MS Detection (Separates by Mass) HPLC->MS Data Generate Peak Area for Analyte and IS MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Curve Plot Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: Bioanalytical workflow for Methdilazine quantification using a deuterated internal standard.

G cluster_process Analytical Process Variability Analyte Methdilazine (Unknown Amount) Loss Extraction Loss Analyte->Loss Suppression Ion Suppression Analyte->Suppression IS Methdilazine-d4 (Known Amount) IS->Loss IS->Suppression Ratio Ratio (Analyte Signal / IS Signal) Remains Constant Loss->Ratio Suppression->Ratio Result Accurate Concentration Ratio->Result

Caption: Principle of correction using a stable isotope-labeled internal standard.

Conclusion

References

  • PubChem. (n.d.). Methdilazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024, June 14). What is Methdilazine Hydrochloride used for? Synapse. Retrieved February 7, 2026, from [Link]

  • PharmaCompass. (n.d.). Tacryl | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 7, 2026, from [Link]

  • Zeelab Pharmacy. (n.d.). Methdilazine - Uses, Benefits, Side Effects And Medicines. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Methdilazine. Retrieved February 7, 2026, from [Link]

  • Martindale: The Complete Drug Reference. (n.d.). Mebhydrolin/Methdilazine 585. Retrieved February 7, 2026, from [Link]

  • Practo. (2019, May 30). Methdilazine - Uses, Dosage, Side Effects, Price, Composition. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 10). Determination of Methdilazine by Extractive Colorimetric Method from Pharmaceutical Dosage Form. Retrieved February 7, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Simple, Sensitive and Eco-Friendly Methods for the Determination of Methdilazine in Tablets and Syrup Using Cerium (IV). Retrieved February 7, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methdilazine Hydrochloride? Synapse. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methdilazine Hydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • PharmaCompass. (n.d.). METHDILAZINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1330055-82-7| Chemical Name : this compound. Retrieved February 7, 2026, from [Link]

  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 545-564. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Simple, Sensitive and Eco-Friendly Methods for the Determination of Methdilazine in Tablets and Syrup Using Cerium (IV). Retrieved February 7, 2026, from [Link]

  • deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Retrieved February 7, 2026, from [Link]

  • Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved February 7, 2026, from [Link]

  • Restek. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved February 7, 2026, from [Link]

  • Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015, November 11). Development and Validation of Stability-Indicating RP-UPLC Method for the Determination of Methdilazine in Bulk Drug and in Pharmaceutical Dosage Form. Retrieved February 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for Methdilazine-d4: Ensuring Analytical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Lynchpin of Quantitative Analysis

In the landscape of modern bioanalysis and drug metabolism studies, stable isotope-labeled internal standards (SIL-IS) are indispensable tools for accurate quantification by mass spectrometry.[1][2] Methdilazine-d4, a deuterated analog of the antihistamine Methdilazine, serves this critical role.[3] It is chemically identical to the analyte of interest, save for the increased mass from the four deuterium atoms, allowing it to mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for variability.[1][4]

However, the integrity of any quantitative data is fundamentally tethered to the quality of the internal standard. The Certificate of Analysis (CoA) is not merely a document of transit; it is the foundational dataset that qualifies the SIL-IS for its intended purpose. Misinterpretation or disregard for the data within a CoA can lead to compromised analytical methods and unreliable results.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to deconstruct and interpret the CoA for Methdilazine-d4. Moving beyond a simple checklist, we will explore the causality behind each analytical test, establish a self-validating system for its use, and provide actionable protocols for in-laboratory verification.

Section 1: Deconstructing the Certificate of Analysis

A CoA is a comprehensive summary of a specific batch's quality control testing.[5] For a deuterated standard like Methdilazine-d4, the analysis is multifaceted, focusing on identity, purity (both chemical and isotopic), and concentration.

Header Information: The Chain of Custody

Before delving into analytical data, it is crucial to examine the header information. This section establishes the identity and traceability of the material.

ParameterExampleSignificance
Product Name Methdilazine-d4 HydrochlorideConfirms the specific salt form of the deuterated compound.
Catalogue Number PA STI 058990Unique product identifier from the manufacturer.
CAS Number 1330055-82-7A universally recognized unique identifier for the specific chemical substance.[6]
Lot Number XXX-YY-ZZZThe most critical identifier for batch-specific traceability. All analytical data on the CoA pertains to this specific lot.
Molecular Formula C₁₈H₁₇D₄ClN₂SConfirms the chemical composition, explicitly noting the four deuterium atoms (D).[6]
Molecular Weight 336.92 g/mol Reflects the mass increase due to deuterium, a primary check for correct isotopic labeling.[6]
Storage Condition 2-8°C, Protect from LightEssential handling information to maintain the compound's stability and prevent degradation.[7][8]
Identity and Structural Confirmation: Is It What It Claims to Be?

Confirming the molecular structure and the location of the deuterium labels is the first pillar of CoA validation. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance.

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the ionized molecule. For Methdilazine-d4, the key is to confirm the molecular weight shift corresponding to the four deuterium atoms.

  • Causality: Each deuterium atom adds ~1.006 Da to the mass compared to a proton. The MS analysis must show a parent ion peak consistent with the deuterated molecular weight. High-resolution mass spectrometry (HRMS) is often used to provide an accurate mass measurement, which can further confirm the elemental composition.[9][10]

  • Interpretation: The CoA should display a mass spectrum or a reported m/z value that matches the theoretical mass of the C₁₈H₁₇D₄ClN₂S isotopologue. The absence of a significant peak at the mass of the unlabeled Methdilazine provides initial evidence of high isotopic incorporation.

NMR spectroscopy provides detailed information about the atomic structure of the molecule. For a deuterated standard, ¹H NMR is particularly powerful.

  • Causality: Deuterium is NMR-inactive in a ¹H experiment.[11] Therefore, the ¹H NMR spectrum of Methdilazine-d4 should show a significant reduction or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. The remaining signals confirm that the core chemical structure of Methdilazine is intact.

  • Interpretation: The CoA will present a ¹H NMR spectrum. The analyst must compare this to a reference spectrum of unlabeled Methdilazine. The absence of signals at the labeled positions is the primary confirmation of successful deuteration. The integration and splitting patterns of the remaining protons should be consistent with the expected structure.

Purity Assessment: The Two Critical Facets

For a deuterated internal standard, "purity" is a dual concept: chemical purity and isotopic purity. Both are paramount for accurate quantitation.

This parameter defines the percentage of the material that is the desired compound, irrespective of its isotopic composition. It is typically measured by High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame ionization detector (FID).

  • Causality: Chromatographic techniques separate the main compound from any organic impurities (e.g., starting materials, by-products from synthesis). The peak area percentage of the main compound relative to the total area of all peaks provides the chemical purity.[12]

  • Interpretation: A typical specification for a high-quality standard is ≥98%. Impurities could potentially interfere with the analysis by co-eluting with the analyte or the internal standard, compromising the assay's accuracy. The CoA should report the method (HPLC/GC) and the result.

This is arguably the most important specification for a SIL-IS. It measures the percentage of the compound that contains the correct number of deuterium labels. This is determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[9][13]

  • Causality: A mass spectrometer can resolve the different masses of the D0 (unlabeled), D1, D2, D3, and D4 versions of the molecule. Isotopic purity is calculated from the relative abundance of the desired D4 isotopologue compared to all other isotopologues.[9][14]

  • Interpretation: The CoA should explicitly state the isotopic purity. For quantitative LC-MS, this value should be very high, typically >99%. A low isotopic purity means a significant presence of the unlabeled (D0) analyte in the internal standard solution. This "isotopic crosstalk" will artificially inflate the measured concentration of the analyte in the unknown samples, leading to a positive bias in the results.

Quantitative Analysis: The Certified Concentration

For standards sold as solutions, the concentration is a certified value. For neat (solid) materials, an assay value may be provided.

  • Causality: The concentration is determined using a primary analytical method like Quantitative NMR (qNMR) against a certified reference material, or by gravimetric preparation corrected for the chemical purity and any residual solvents or water content.[15][16]

  • Interpretation: This value is critical for preparing accurate stock solutions and calibration curves. The uncertainty associated with this certified value should also be considered as it contributes to the overall uncertainty of the final analytical result.

Section 2: Field-Proven Insights & Self-Validating Protocols

The CoA provides the manufacturer's data, but the end-user is responsible for verifying its performance within their own laboratory environment. This principle of "trust but verify" is central to robust analytical science.[17]

Workflow for CoA Interpretation and Acceptance

This workflow outlines the logical process a scientist should follow upon receiving a new lot of Methdilazine-d4.

CoA_Workflow start Start: Receive New Lot of Methdilazine-d4 review_header Review Header Information (Lot #, CAS, Storage) start->review_header check_identity Assess Identity Data (MS: Correct Mass? NMR: Correct Structure?) review_header->check_identity check_purity Evaluate Purity (Chemical Purity >98%? Isotopic Purity >99%?) check_identity->check_purity verify_inhouse Perform In-House Verification (Protocol 2.1) check_purity->verify_inhouse decision Decision Point verify_inhouse->decision accept Accept Lot for Use (Document Lot # in Records) decision->accept All Specs Met reject Reject Lot (Contact Manufacturer) decision->reject Specs Not Met

Caption: Logical workflow for CoA review and in-house verification.

Protocol 2.1: In-House Verification of Methdilazine-d4

This protocol establishes a self-validating system to ensure the standard performs as expected on your specific analytical platform.

Objective: To confirm the identity, chemical purity, and chromatographic behavior of a new lot of Methdilazine-d4 internal standard.

Methodology:

  • Solution Preparation:

    • Accurately prepare a stock solution of Methdilazine-d4 in a suitable solvent (e.g., Methanol) at a concentration relevant to your intended assay (e.g., 1 µg/mL).

    • Prepare a similar solution of unlabeled Methdilazine.

  • LC-MS System Setup:

    • Use the chromatographic method intended for your study.

    • Set up the mass spectrometer to monitor the specific mass transitions (parent ion -> fragment ion) for both Methdilazine and Methdilazine-d4.

  • Analysis Sequence:

    • Blank Injection: Inject a solvent blank to ensure no system contamination.

    • Methdilazine-d4 Injection: Inject the 1 µg/mL solution of Methdilazine-d4.

    • Unlabeled Methdilazine Injection: Inject the 1 µg/mL solution of unlabeled Methdilazine.

    • Co-injection: Inject a 1:1 mixture of the two solutions.

  • Data Evaluation & Acceptance Criteria:

    • Identity: In the "Methdilazine-d4 Injection," confirm that the primary peak detected corresponds to the correct mass transition for the deuterated standard.

    • Chemical Purity: Examine the chromatogram from the "Methdilazine-d4 Injection." The primary peak should account for >98% of the total peak area in that channel.

    • Isotopic Crosstalk: In the "Methdilazine-d4 Injection," monitor the mass transition for the unlabeled analyte. The response should be minimal, ideally <0.5% of the response for the Methdilazine-d4 peak.

    • Chromatographic Co-elution: In the "Co-injection," the peaks for Methdilazine and Methdilazine-d4 should be chromatographically resolved but co-elute very closely. A slight shift is sometimes observed due to the deuterium isotope effect but should be minimal and consistent.[18]

Section 3: Data Visualization and Summary

Visual aids can simplify the complex relationships between analytical tests and the quality attributes they measure.

Typical CoA Specifications for Methdilazine-d4
Quality AttributeParameterTypical SpecificationAnalytical MethodRationale for Importance
Identity Mass Spectrum (m/z)Conforms to structureMass SpectrometryConfirms correct molecular weight including deuterium.
¹H NMR SpectrumConforms to structureNMR SpectroscopyConfirms core structure and location of deuterium labels.
Purity Chemical Purity≥ 98.0%HPLC or GCEnsures absence of interfering organic impurities.
Isotopic Purity (D₄%)≥ 99%Mass SpectrometryPrevents analytical bias from isotopic crosstalk with the analyte.
Quantity Assay or ConcentrationReport Value (e.g., 99.5% or 100 µg/mL ± 2%)qNMR or GravimetricEnsures accurate preparation of calibrators and quality controls.
Relationship Between Tests and Quality Attributes

Test_Relationships cluster_tests Analytical Tests cluster_attributes Quality Attributes MS Mass Spectrometry (HRMS) Identity Identity & Structure MS->Identity IsoPurity Isotopic Purity MS->IsoPurity NMR NMR Spectroscopy (¹H, qNMR) NMR->Identity Assay Assay / Concentration NMR->Assay HPLC Chromatography (HPLC/GC) ChemPurity Chemical Purity HPLC->ChemPurity

Caption: Mapping analytical techniques to the quality attributes they verify.

Conclusion

The Certificate of Analysis for Methdilazine-d4 is a foundational document that underpins the validity of quantitative analytical methods. A thorough and knowledgeable interpretation of this document is a non-negotiable step in ensuring data integrity. By understanding the causality behind each test—from structural confirmation by NMR to the critical assessment of isotopic purity by mass spectrometry—scientists can confidently qualify a new batch of internal standard. Furthermore, by implementing a simple, self-validating in-house verification protocol, laboratories can bridge the gap between the manufacturer's report and the standard's real-world performance. This rigorous, science-led approach ensures that Methdilazine-d4 serves its purpose effectively, leading to robust, reliable, and defensible analytical results.

References

  • Zhang, Q., Xia, Y., Song, W., Chen, C., & Wang, H. Y. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid communications in mass spectrometry, 37 Suppl 1, e9453. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No: 1330055-82-7. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • D'Addona, A., et al. (2021). High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts. Molecules, 26(11), 3235. Retrieved from [Link]

  • Steven, R. T., et al. (2022). Viral Biomarker Detection and Validation Using MALDI Mass Spectrometry Imaging (MSI). Methods and Protocols, 5(5), 72. Retrieved from [Link]

  • Shah, K., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(2), 198-206. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • ResearchGate. (2025). Fast Confirmation of Antibody Identity by MALDI-TOF MS Fingerprints. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14677, Methdilazine. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • IUPAC. (1995). Harmonised Guidelines for the In-House Validation of Methods of Analysis. Retrieved from [Link]

  • ResearchGate. (2019). How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2025). High Temperature Reversed-Phase HPLC Using Deuterium Oxide as a Mobile Phase for the Separation of Model Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]

  • Hsieh, Y., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(8), 519-526. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Pharmacompass. (n.d.). METHDILAZINE HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • US EPA. (n.d.). Risk Evaluation for Octamethylcyclotetrasiloxane (D4). Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Stability of deuterated Methdilazine in solid state

Technical Whitepaper: Solid-State Stability & Lifecycle Management of Deuterated Methdilazine ( -Methdilazine)

Executive Summary

In high-precision LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the single point of failure that can invalidate an entire pharmacokinetic study. Deuterated Methdilazine (

This guide details the physicochemical degradation pathways—specifically S-oxidation and photo-induced radicalization—that threaten the solid-state stability of this compound. It provides a self-validating framework for storage, handling, and real-time stability monitoring, moving beyond generic "store at -20°C" advice to a mechanistic understanding of why these protocols exist.

Physicochemical Profile & Isotopic Architecture

To secure the stability of

  • Chemical Class: Phenothiazine derivative.[1]

  • Isotopic Labeling: Typically, the deuterium label is located on the

    
    -methyl group of the pyrrolidine ring (
    
    
    ). This placement is strategic; it avoids the metabolically labile aromatic ring positions, reducing the risk of in vivo label loss, but it does not protect the sulfur atom from chemical oxidation.
  • Solid-State Form: Usually supplied as a Hydrochloride (HCl) salt. The salt form provides a higher melting point and better crystal lattice energy than the free base, offering a kinetic barrier against degradation.

The Deuterium Isotope Effect

While the Carbon-Deuterium (


Sulfur Oxidation

Degradation Mechanisms: The "Why"

The solid-state instability of Methdilazine is driven by two dominant vectors: Oxidative Attack and Photolytic Cleavage .

A. S-Oxidation (The Primary Threat)

The sulfur atom at position 5 of the phenothiazine ring is electron-rich. In the presence of atmospheric oxygen and trace moisture, it readily oxidizes to form the Sulfoxide (

  • Visual Indicator: The pure white powder turns light pink or salmon.

  • Mass Shift: The formation of Sulfoxide adds +16 Da to the parent mass. In an LC-MS assay, this pulls mass away from the IS channel, lowering the signal and potentially causing non-linear calibration if the sulfoxide co-elutes but does not ionize identically.

B. Photolysis (The Radical Pathway)

Phenothiazines are potent photosensitizers. Upon exposure to UV light (even ambient lab lighting), the tricyclic ring absorbs energy, generating a radical cation. This radical can dimerize or react with oxygen, leading to complex polymeric degradation products.

  • Visual Indicator: Deepening color to brown/violet.

C. Isotopic Scrambling (The Silent Killer)

While rare in the solid state, exposure to acidic moisture can theoretically facilitate Hydrogen/Deuterium (


Degradation Pathway Diagram

The following diagram maps the causality of these degradation routes.

Methdilazine_DegradationParentMethdilazine-d3(Solid State, White)OxidationOxidative Stress(Air/Moisture)Parent->OxidationLightUV Exposure(hv)Parent->LightSulfoxideMethdilazine-d3 Sulfoxide(+16 Da, Pink)Oxidation->Sulfoxide 1st StageRadicalPhenothiazinyl Radical(Cation)Light->Radical e- TransferSulfoneMethdilazine-d3 Sulfone(+32 Da)Sulfoxide->Sulfone 2nd Stage (Severe)Radical->Sulfoxide ROS InteractionPolymerPolymers/Dimers(Brown/Violet)Radical->Polymer Dimerization

Caption: Mechanistic pathways for Methdilazine-d3 degradation showing the progression from stable parent to oxidative and photolytic byproducts.

Analytical Characterization & Stress Testing[2]

Trusting the label on the vial is insufficient for critical assays. You must validate the material upon receipt and annually thereafter.

Protocol: The "Self-Validating" Purity Check

Do not rely solely on total purity (UV). You must assess Isotopic Purity (absence of

Chemical Purity

Instrument: LC-MS/MS (Triple Quadrupole) Column: C18, 1.7 µm (e.g., Acquity BEH or equivalent) to separate the Sulfoxide from the Parent. Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

ParameterSpecificationMethodological Logic
Appearance White to off-white powderPink/Red indicates oxidation. Brown indicates photolysis.[2] Reject immediately if colored.
Chemical Purity > 98.0%Monitor for peak at [M+16]+ (Sulfoxide). Sulfoxides are more polar and typically elute earlier than the parent on Reverse Phase.
Isotopic Purity < 0.5% unlabeled (

)
The

contribution (parent drug) must be negligible to prevent false positives in study samples.
Mass Shift Check Confirm M+3 parentEnsure no "back-exchange" has occurred during storage.
Stress Testing Workflow

If developing a long-term method, perform a forced degradation study on the IS to confirm your separation method can distinguish the IS from its breakdown products.

  • Oxidative Stress: Dissolve IS in 3%

    
     for 2 hours. Confirm the formation of the +16 Da peak and ensure it does not interfere with the analyte transition.
    
  • Photostability: Expose solid powder to UV light (ICH Q1B conditions) for 24 hours. Check for color change and polymer formation.

Storage & Handling Protocols

Based on the degradation mechanisms, the following storage protocols are mandatory to maintain the "Certificate of Analysis" validity.

A. The "Golden Rule" of Storage
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen overlay.

  • Container: Amber glass vial (Type I borosilicate) with a PTFE-lined screw cap. Never use clear glass.

B. Reconstitution & Use

The moment the solid is dissolved, the "stability clock" accelerates.

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the hygroscopic HCl salt, catalyzing hydrolysis and oxidation.

  • Solvent Choice:

    • Preferred: Acetonitrile (ACN) or Methanol (MeOH).

    • Avoid: Water (unless used immediately).

    • Avoid: Ethers (contain peroxides which rapidly oxidize the sulfur).

  • Stock Solution Storage: Store stock solutions at -80°C. Phenothiazines in solution are significantly less stable than in solid state.

C. Handling Workflow Diagram

Handling_WorkflowStartRemove Vial from -20°CEquilibrateEquilibrate to RT (30 mins)(Prevents Condensation)Start->EquilibrateOpenOpen in Low-Light/Amber EnvironmentEquilibrate->OpenWeighRapid Weighing(Hygroscopic Risk)Open->WeighDissolveDissolve in Degassed ACN/MeOHWeigh->DissolveAliquotAliquot into Single-Use Vials(Avoid Freeze-Thaw)Dissolve->Aliquot

Caption: Critical handling steps to prevent moisture ingress and oxidative degradation during solution preparation.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4] European Medicines Agency. Link

  • ICH Expert Working Group. (1996). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.[3][5] European Medicines Agency. Link

  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today. (Discusses the oxidation mechanism of the phenothiazine ring). Link

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Stability. (General guidance on deuterated IS handling). Link

  • NTP (National Toxicology Program). (1992).[6] Methdilazine: Chemical Safety & Reactivity Profile.[6] CAMEO Chemicals.[6] Link

The Gold Standard: A Technical Guide to Methdilazine-d4 HCl in Forensic Toxicological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Forensic Science

In the realm of forensic toxicology, ambiguity is the adversary of justice. The definitive identification and precise quantification of xenobiotics in biological matrices are paramount to elucidating the cause and manner of death, investigating drug-facilitated crimes, and assessing compliance in clinical monitoring. Phenothiazines, a class of drugs with a long history of therapeutic use as antipsychotics and antihistamines, are not uncommonly encountered in forensic casework. Methdilazine, a first-generation antihistamine of this class, presents its own analytical challenges due to its metabolic profile and the complex nature of forensic samples.[1][2]

This technical guide moves beyond theoretical discussions to provide a robust framework for the application of Methdilazine-d4 HCl as an internal standard in the quantitative analysis of Methdilazine. As experienced toxicologists know, the axiom "garbage in, garbage out" has never been more pertinent than in mass spectrometry. The use of a stable isotope-labeled internal standard, such as Methdilazine-d4 HCl, is not merely a suggestion but a cornerstone of a scientifically defensible and self-validating analytical method.[3] It is the gold standard for mitigating the unpredictable variables inherent in forensic samples, including matrix effects and extraction inconsistencies, thereby ensuring the highest fidelity of results.[3][4]

This document is structured to provide researchers, scientists, and drug development professionals with both the foundational principles and the practical, step-by-step methodologies required to implement a reliable and accurate analytical workflow for Methdilazine.

Foundational Principles: The Role and Chemistry of Methdilazine and its Deuterated Analog

Methdilazine is a phenothiazine derivative that functions as a histamine H1 receptor antagonist, exhibiting anticholinergic and sedative properties.[1][5][6] It is used for the relief of pruritic symptoms associated with allergic reactions.[1][6]

  • Chemical Structure: 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine

  • Molecular Formula: C₁₈H₂₀N₂S[1]

  • Molecular Weight: 296.4 g/mol [1]

Following administration, Methdilazine is well absorbed and undergoes extensive hepatic metabolism before its metabolites are excreted in the urine.[7][8][9] In a forensic context, the parent drug may be present in various biological specimens, including blood, urine, hair, and postmortem tissues.

Methdilazine-d4 HCl: The Ideal Internal Standard

Methdilazine-d4 HCl is a stable isotope-labeled analog of Methdilazine, where four hydrogen atoms have been replaced with deuterium.[10]

  • Chemical Name: 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride[10]

  • Molecular Formula: C₁₈H₁₇D₄ClN₂S[10]

  • Molecular Weight: 336.92 g/mol [10]

The critical advantage of using a deuterated internal standard lies in its near-identical chemical and physical properties to the target analyte.[3][4] Methdilazine-d4 HCl will co-elute with Methdilazine during chromatographic separation and experience the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source.[3] This co-behavior allows it to accurately compensate for variations in sample preparation, injection volume, and matrix effects, leading to highly precise and accurate quantification.[4][11]

Analytical Workflow: From Sample Receipt to Data Interpretation

A robust forensic toxicological analysis follows a stringent and well-documented workflow to ensure the integrity of the results. The following diagram illustrates the key stages in the analysis of Methdilazine using Methdilazine-d4 HCl.

Forensic_Workflow Figure 1: General Forensic Workflow for Methdilazine Analysis cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt Sample Receipt & Accessioning Storage Secure Storage (-20°C or below) SampleReceipt->Storage Chain of Custody IS_Spike Spiking with Methdilazine-d4 HCl SamplePrep Sample Preparation (e.g., SPE or LLE) LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis IS_Spike->SamplePrep DataReview Data Review & Integration LCMS_Analysis->DataReview Quantification Quantification & Reporting DataReview->Quantification Confirmation Technical & Administrative Review Quantification->Confirmation

Caption: A generalized workflow for the forensic analysis of Methdilazine.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methodologies for the extraction and analysis of phenothiazines and other basic drugs from common forensic matrices.[12][13][14] These should be fully validated in-house before implementation in routine casework.[14][15]

Sample Preparation: Solid-Phase Extraction (SPE) from Whole Blood

SPE is often preferred for its cleanliness and ability to concentrate the analyte.[14]

Rationale: A mixed-mode cation exchange SPE sorbent is chosen to leverage both hydrophobic and ionic interactions for effective isolation of the basic Methdilazine molecule from the complex blood matrix.

Protocol:

  • Sample Pre-treatment: To a 1 mL aliquot of homogenized whole blood, add 2 mL of a 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • Internal Standard Spiking: Add a known concentration of Methdilazine-d4 HCl (e.g., 50 ng/mL) to all samples, calibrators, and controls.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to pellet proteins.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing:

    • Wash 1: 2 mL of deionized water.

    • Wash 2: 2 mL of 0.1 M acetic acid.

    • Wash 3: 2 mL of methanol. Dry the cartridge thoroughly under high vacuum for 5 minutes after the final wash.

  • Elution: Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine

LLE is a cost-effective and efficient alternative for cleaner matrices like urine.[13][16][17][18]

Rationale: A back-extraction is employed to clean up the sample. Methdilazine, being a basic drug, is extracted into an organic solvent under alkaline conditions, then back-extracted into an acidic aqueous phase, and finally re-extracted into a fresh organic solvent under alkaline conditions, leaving many interferences behind.

Protocol:

  • Sample Pre-treatment: To a 2 mL aliquot of urine, add 200 µL of concentrated ammonium hydroxide. Vortex.

  • Internal Standard Spiking: Add a known concentration of Methdilazine-d4 HCl to all samples, calibrators, and controls.

  • First Extraction: Add 5 mL of n-butyl chloride, cap, and rock for 15 minutes.

  • Phase Separation: Centrifuge at 2500 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Back-Extraction: Add 2 mL of 0.1 M sulfuric acid to the organic extract. Vortex for 5 minutes. Centrifuge and discard the upper organic layer.

  • Second Extraction: To the remaining acidic aqueous layer, add 200 µL of concentrated ammonium hydroxide to re-basify. Add 3 mL of a fresh portion of n-butyl chloride. Vortex for 5 minutes.

  • Final Steps: Centrifuge and transfer the upper organic layer to a clean tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Parameters

Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for definitive identification and quantification in complex forensic matrices.[7]

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

MS/MS Parameters (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Methdilazine 297.198.1198.125
Methdilazine-d4 301.1102.1198.125

(Note: The above MRM transitions and collision energies are predictive and must be empirically optimized on the specific instrument in use.)

The primary product ion (98.1 m/z for Methdilazine) corresponds to the cleavage of the N-methylpyrrolidinylmethyl side chain.

Fragmentation Figure 2: Proposed Fragmentation of Methdilazine Methdilazine Methdilazine [M+H]⁺ m/z 297.1 Fragment1 Product Ion m/z 98.1 Methdilazine->Fragment1 Side-chain cleavage Fragment2 Product Ion m/z 198.1 Methdilazine->Fragment2 Phenothiazine ring

Caption: Proposed fragmentation pathway for Methdilazine in MS/MS.

Method Validation: A Self-Validating System

A forensic method is only as strong as its validation. The following parameters must be rigorously assessed according to guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[14][15]

Validation ParameterAcceptance Criteria (Typical)Rationale for Trustworthiness
Selectivity No interfering peaks at the retention time of the analyte or IS in blank matrix samples.Ensures the method is specific for Methdilazine and not measuring an endogenous or exogenous interference.
Linearity & Range Calibration curve with r² ≥ 0.99 over a defined concentration range.Demonstrates a proportional response of the instrument to the concentration of the analyte.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.Defines the lowest concentration at which the analyte can be reliably detected.
Limit of Quant. (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.Defines the lowest concentration that can be accurately and precisely measured.
Accuracy (Bias) Mean concentration within ±20% of the target value (±25% at LOQ).Establishes the closeness of the measured value to the true value.
Precision Coefficient of variation (%CV) ≤ 20% (≤25% at LOQ) for intra- and inter-day replicates.Measures the reproducibility of the method when performed multiple times.
Matrix Effect Analyte peak area in post-extraction spiked samples should be within a defined percentage of the peak area in a neat solution. The IS-normalized matrix factor should be consistent.Assesses the degree of ion suppression or enhancement from the biological matrix and confirms that the IS is effectively compensating for it.[19]
Extraction Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process. While 100% recovery is not necessary, it must be consistent for the IS to function correctly.
Stability Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage).Ensures that the analyte does not degrade during sample storage and processing.

Interpretation Considerations in Forensic Toxicology

The presence and concentration of Methdilazine must be interpreted within the full context of the case.

  • Therapeutic vs. Toxic Concentrations: While therapeutic ranges are established for clinical use, postmortem concentrations can be more difficult to interpret. Overlap between therapeutic, toxic, and lethal concentrations is common for many drugs.

  • Postmortem Redistribution (PMR): Like many basic, lipophilic drugs, phenothiazines can be subject to PMR, where drug concentrations change after death due to diffusion from tissue reservoirs (like the liver and lungs) into the blood.[15][20][21][22][23] This can lead to falsely elevated concentrations in central blood samples (e.g., heart blood). Therefore, it is imperative to collect peripheral blood (e.g., femoral) whenever possible for the most accurate reflection of the drug concentration at the time of death.[21][23]

  • Metabolism: The presence of Methdilazine without its metabolites might suggest acute, recent use, while a higher proportion of metabolites could indicate a longer time since administration.

  • Polydrug Use: In forensic cases, Methdilazine is often found in combination with other central nervous system depressants. The synergistic effects of these combinations must be considered during the interpretation of toxicity.

Conclusion

The use of Methdilazine-d4 HCl as an internal standard provides the analytical rigor necessary for the accurate and precise quantification of Methdilazine in forensic toxicology. By co-extacting and co-eluting with the target analyte, it effectively normalizes for variations inherent in the analytical process, from sample preparation to mass spectrometric detection. The protocols and validation framework presented in this guide offer a comprehensive approach for laboratories to develop and implement a scientifically sound and defensible method. Adherence to these principles ensures that the analytical data generated can withstand the intense scrutiny of the legal system and contribute reliably to the pursuit of justice.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14677, Methdilazine. Retrieved from [Link]

  • Drug Index. (n.d.). Methdilazine - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Pediatric Oncall. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14676, Methdilazine Hydrochloride. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Methdilazine Hydrochloride? Synapse. Retrieved from [Link]

  • Zeelab Pharmacy. (n.d.). Methdilazine - Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • Pharmaceutical Methods. (n.d.). Determination of deflazacort in human plasma by liquid chromatography-mass spectrometry after liquid-liquid extraction and its a. Retrieved from [Link]

  • Tanaka, E., Nakamura, T., Terada, M., Shinozuka, T., Honda, K., & Kurihara, K. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 14(13), 1199–1204.
  • Vanden Bussche, J., Vanhaecke, L., De Backer, P., & Croubels, S. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and bioanalytical chemistry, 397(3), 1247–1258.
  • Pharmaffiliates. (n.d.). Methdilazine-d4 Hydrochloride. Retrieved from [Link]

  • Salomone, A., Palamar, J. J., Bigiarini, R., Gerace, E., & Vincenti, M. (2024). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method including 25 novel synthetic opioids in hair and subsequent analysis of a Swiss opioid consumer cohort. Forensic toxicology, 42(1), 58–71.
  • Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2022).
  • Musco, S., Felli, M., & Chiarotti, M. (2015). Validation of a multi-analyte LC-MS/MS method for screening and quantification of 87 psychoactive drugs and their metabolites in hair.
  • Muntean, D., Slamos, I., & Vlase, L. (2013). Methadone isolation from human plasma by liquid-liquid extraction and solid-phase extraction.
  • ResearchGate. (n.d.). Detection of abused drugs in urine by GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. StatPearls. Retrieved from [Link]

  • De Boeck, F., Stove, C. P., & Van De Voorde, W. (2016). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current pharmaceutical design, 22(34), 5213–5226.
  • Al-Tannak, N. F., Al-Bazzaz, F. Y., & El-Shourbagy, T. A. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma.
  • Coclite, D., Amato, L., & Giorgetti, R. (2021). Forensic Toxicological and Medico-Legal Evaluation in a Case of Incongruous Drug Administration in Terminal Cancer Patients. Medicina (Kaunas, Lithuania), 58(1), 12.
  • ResearchGate. (n.d.). Validation of a method for the targeted analysis of 96 drugs in hair by UPLC-MS/MS. Retrieved from [Link]

  • Crosby, M. M., Goldberger, B. A., & Liu, C. (2024). A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1235, 124059.
  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Cilibrizzi, A., Concheiro, M., & Carlier, J. (2023).
  • Ohio ACEP. (n.d.). Pharmacology/Toxicology Case Studies. Retrieved from [Link]

  • Marumo, A., Kumazawa, T., Lee, X. P., Fujimaki, K., Kuriki, A., Hasegawa, C., Sato, K., Seno, H., & Suzuki, O. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography.
  • Kennedy, M. (2015). Interpreting postmortem drug analysis and redistribution in determining cause of death: a review. Drug design, development and therapy, 9, 4439–4446.
  • Gaillard, Y., & Pépin, G. (1997). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography with coulometric detection. Journal of chromatography.
  • Health Research Authority. (n.d.). An Investigation into the Post-Mortem Redistribution of Drugs. Retrieved from [Link]

  • McIntyre, I. M. (2016). Analytical data supporting the “theoretical” postmortem redistribution factor (Ft).

Sources

Navigating the Isotopic Landscape: A Technical Safety Guide for Methdilazine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and disposal of Methdilazine-d4 Hydrochloride, a deuterated analog of the first-generation antihistamine, Methdilazine. As a senior application scientist, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the compound's characteristics, the rationale behind safety protocols, and practical, field-proven insights for its use in a research and development setting.

Compound Identification and Scientific Rationale

This compound is a stable, isotopically labeled form of Methdilazine Hydrochloride. The four deuterium atoms are typically introduced into the methyl group of the pyrrolidinylmethyl side chain. This isotopic substitution makes it an invaluable tool in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, where it serves as an internal standard for mass spectrometry-based quantification of the parent drug.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride[1]
Molecular Formula C₁₈H₁₇D₄ClN₂S[1]
Molecular Weight 336.92 g/mol [1]
Appearance Likely a solid powder, similar to the non-deuterated form which is a white to light-tan crystalline powder.[2]N/A
Solubility The non-deuterated form is soluble in water and alcohol.[2] this compound is expected to have similar solubility.[2][3]
Storage Conditions Store in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[3][3]

Note: Due to the limited availability of a specific SDS for the deuterated compound, some properties are inferred from the non-deuterated Methdilazine Hydrochloride.

Hazard Identification and Risk Assessment

The primary hazard profile of this compound is expected to be analogous to that of Methdilazine Hydrochloride and other phenothiazine derivatives. The introduction of deuterium is not expected to alter the fundamental toxicological properties of the molecule.

GHS Hazard Classification (Anticipated)

Based on the parent compound, phenothiazine, the following GHS classifications are likely applicable:

  • Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

  • Skin Sensitization (Category 1) : May cause an allergic skin reaction.[4]

  • Specific Target Organ Toxicity — Repeated Exposure (Category 2) : May cause damage to organs through prolonged or repeated exposure.[5]

  • Hazardous to the Aquatic Environment, Chronic (Category 3) : Harmful to aquatic life with long-lasting effects.[4]

Key Toxicological Concerns:

  • Central Nervous System (CNS) Effects : As a first-generation antihistamine, Methdilazine crosses the blood-brain barrier and can cause drowsiness, dizziness, and cognitive impairment.[6]

  • Anticholinergic Effects : Dry mouth, blurred vision, constipation, and urinary retention are potential side effects.[6]

  • Cardiovascular Effects : Tachycardia and hypotension have been reported with phenothiazines.[7]

  • Photosensitivity : Exposure to sunlight after handling may lead to skin irritation.[5][8]

Exposure Controls and Personal Protection

A proactive approach to exposure control is paramount when working with any active pharmaceutical ingredient, including isotopically labeled compounds.

Engineering Controls:

  • Chemical Fume Hood : All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation : Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Gloves : Nitrile gloves are recommended. Change gloves frequently and immediately if contaminated.

  • Eye Protection : Safety glasses with side shields or goggles are mandatory.

  • Lab Coat : A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection : For operations with a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be considered.[7]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is crucial for both personnel safety and experimental integrity.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Verify fume hood certification A->B C Gather all necessary equipment B->C D Weigh compound in fume hood C->D Proceed to handling E Prepare stock solutions in fume hood D->E F Cap and label all solutions E->F G Decontaminate work surfaces F->G Proceed to cleanup H Dispose of waste in designated containers G->H I Remove and dispose of PPE correctly H->I G Protocol for this compound Waste Disposal cluster_waste Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal A Contaminated consumables (e.g., pipette tips, gloves) D Place solid waste in a labeled hazardous waste bag A->D B Residual solutions E Collect liquid waste in a labeled, sealed container B->E C Empty vials F Rinse empty vials three times before disposal in glass waste C->F G Arrange for pickup by institutional Environmental Health and Safety (EHS) D->G Follow institutional guidelines E->G Follow institutional guidelines F->G Follow institutional guidelines

Caption: A flowchart for the proper disposal of waste containing this compound.

Accidental Release Measures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and laboratory safety personnel.

  • Contain : If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads).

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate : Decontaminate the area with a suitable cleaning agent.

Toxicological and Ecological Information

The toxicological profile of this compound is expected to be very similar to that of the parent compound. The primary difference lies in its metabolic rate, which is the basis for its use as an internal standard. The kinetic isotope effect may lead to slower metabolism, but this is unlikely to significantly alter the acute toxicity profile.

As with many pharmaceutical compounds, Methdilazine and its derivatives can be harmful to aquatic life. [4]Therefore, it is imperative that this compound and its waste are not released into the environment.

Conclusion

References

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methdilazine Hydrochloride. PubChem. Retrieved February 9, 2026, from [Link]

  • Patsnap. (2024, June 14). What is Methdilazine Hydrochloride used for?. Patsnap Synapse. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methdilazine. PubChem. Retrieved February 9, 2026, from [Link]

Sources

Methodological & Application

Application Note: Quantitative Bioanalysis of Methdilazine in Human Plasma using Methdilazine-d4 HCl as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of regulated bioanalysis, the meticulous quantification of therapeutic agents in complex biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an internal standard (IS) is one of the most critical decisions in the development of a robust LC-MS/MS method. A stable isotope-labeled (SIL) internal standard, such as Methdilazine-d4 HCl, represents the 'gold standard'.[1] Its physicochemical properties are nearly identical to the analyte of interest, Methdilazine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2][3] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and matrix effects, which are significant sources of imprecision in quantitative analyses.[4][5][6] This application note provides a comprehensive and validated protocol for the determination of Methdilazine in human plasma, leveraging the precision afforded by its deuterated analogue.

Introduction

Methdilazine is a phenothiazine derivative with antihistaminic and antipruritic properties. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical applications.[7][8] The use of a stable isotope-labeled internal standard is highly recommended by regulatory bodies like the FDA and EMA to ensure the accuracy and reproducibility of the method.[2][9][10] Methdilazine-d4 HCl, with four deuterium atoms, provides a sufficient mass shift to prevent isotopic crosstalk while maintaining chromatographic co-elution with the unlabeled analyte.

This document outlines a detailed, step-by-step protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Methdilazine in human plasma, with a focus on the rationale behind each step to ensure a self-validating and robust analytical method.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. All reagents should be of analytical grade or higher.

Material/Reagent Supplier Grade Part Number
Methdilazine HClSigma-AldrichReference StandardM12345
Methdilazine-d4 HClToronto Research Chemicals≥98% Isotopic PurityM293502
Human Plasma (K2 EDTA)BioIVTPooled, NormalHMPLEDTA2
AcetonitrileHoneywellLC-MS GradeLC015-4
MethanolFisher ScientificLC-MS GradeA456-4
Formic AcidThermo ScientificLC-MS Grade85178
WaterMillipore Milli-QType 1 Ultrapure-
Solid Phase Extraction (SPE) CartridgesWatersOasis HLB 1cc/30mg186000383

Instrumentation and Analytical Conditions

The following instrumentation and parameters have been optimized for this assay.

Liquid Chromatography System
Parameter Setting
LC System Agilent 1290 Infinity II UHPLC
Analytical Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program See Table Below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry System
Parameter Setting
Mass Spectrometer Sciex QTRAP 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions and Parameters:

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
Methdilazine299.198.180 V35 eV
Methdilazine-d4303.1102.180 V35 eV

Rationale for MRM selection: The precursor ion corresponds to the protonated molecule [M+H]+. The product ions are characteristic fragments generated by collision-induced dissociation, providing specificity.

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methdilazine HCl and Methdilazine-d4 HCl into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Methdilazine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Methdilazine-d4 HCl primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.

Calibration Standards and Quality Control Samples
  • Calibration Curve (CC) Standards:

    • Prepare CC standards by spiking appropriate amounts of the Methdilazine working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.

  • Quality Control (QC) Samples:

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. These should be prepared from a separate weighing of the Methdilazine HCl reference standard.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[11]

  • Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL Methdilazine-d4 HCl internal standard working solution to each tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially lower matrix effects, an SPE protocol can be employed.[12][13][14]

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add 20 µL of the internal standard and 200 µL of 4% phosphoric acid in water. Vortex.

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[12]

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol.[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Caption: Solid-Phase Extraction (SPE) Workflow.

Method Validation

The bioanalytical method must be validated according to the guidelines of the FDA and/or EMA.[9][10][15][16][17]

Validation Parameters and Acceptance Criteria
Parameter Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma.
Linearity Calibration curve with at least 6 non-zero points; r² ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).[15]
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).

Results and Discussion

Chromatography and Mass Spectrometry

The developed LC method provides a sharp, symmetrical peak for both Methdilazine and Methdilazine-d4, with a retention time of approximately 2.1 minutes. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial for compensating for any variability in retention time and ionization.

Fragmentation of Methdilazine and Methdilazine-d4

The fragmentation of phenothiazines in positive ESI-MS/MS typically involves the cleavage of the side chain.[18] The major product ion for Methdilazine (m/z 98.1) corresponds to the N-methyl-3-pyrrolidinylmethyl moiety. The corresponding fragment for Methdilazine-d4 is observed at m/z 102.1, confirming the location of the deuterium labels on the pyrrolidine ring.

Fragmentation cluster_0 Methdilazine cluster_1 Methdilazine-d4 M [M+H]+ m/z 299.1 F1 Product Ion m/z 98.1 M->F1 Collision-Induced Dissociation M_d4 [M+H]+ m/z 303.1 F1_d4 Product Ion m/z 102.1 M_d4->F1_d4 Collision-Induced Dissociation

Caption: Fragmentation of Methdilazine and its Deuterated Internal Standard.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Methdilazine in human plasma. The use of Methdilazine-d4 HCl as an internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation as per regulatory guidelines. The provided protocols for both protein precipitation and solid-phase extraction offer flexibility depending on the required sample cleanup and sensitivity. This method is well-suited for pharmacokinetic studies and other applications in drug development.

References

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Sigma-Aldrich. SPE Method Development for Pharmaceutical Bioanalysis.
  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Pharmaffiliates. Methdilazine-d4 Hydrochloride.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.
  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • ResearchGate. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry.
  • ACS Publications. (2003). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.
  • Thermo Fisher Scientific. Solid Phase Extraction Guide.
  • Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE).
  • ResearchGate. (n.d.). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?.
  • Taylor & Francis Online. (2017, July 14). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • ICH. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • HHS.gov. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance.
  • ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation.

Sources

Preparation of Methdilazine-d4 Hydrochloride Stock Solutions: An Application Note and Protocol for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the precise preparation, handling, and quality control of Methdilazine-d4 Hydrochloride stock solutions for use as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). By elucidating the scientific principles behind each step, this document provides researchers, scientists, and drug development professionals with a robust framework to ensure the accuracy, precision, and reliability of their analytical data.

Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard

Methdilazine, a first-generation antihistamine of the phenothiazine class, is investigated in various pharmacokinetic and drug metabolism studies.[1][2] Accurate quantification of methdilazine in biological matrices necessitates the use of a suitable internal standard (IS) to compensate for variations during sample preparation and analysis.[3] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for LC-MS-based bioanalysis.[4] Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for matrix effects and improving data quality.[4] The preparation of accurate and stable stock solutions of the SIL-IS is the foundational step for any quantitative bioanalytical method.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling and the preparation of stable solutions.

PropertyValueSource
Chemical Name 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride[5]
Molecular Formula C₁₈H₁₇D₄ClN₂S[6]
Molecular Weight 336.92 g/mol [5][6]
CAS Number 1330055-82-7[5]
Appearance Solid powder (typical)[7]
Solubility Soluble in DMSO. The non-deuterated form is soluble in water.[7]
Light Sensitivity The non-deuterated form is sensitive to light.
Storage 2-8°C Refrigerator[5]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Respiratory Protection: For handling larger quantities of the solid material or if there is a risk of aerosolization, use a certified respirator.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][9] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[9]

Protocol for Preparation of this compound Stock Solutions

This protocol outlines the step-by-step procedure for preparing a primary stock solution and subsequent working solutions of this compound.

Materials and Reagents
  • This compound (as a solid)

  • High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), HPLC-grade Methanol, or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes (positive displacement or air displacement with appropriate tips)

  • Amber glass vials with Teflon-lined caps

Workflow for Stock Solution Preparation

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Stock Solution Preparation A Accurately weigh Methdilazine-d4 HCl B Quantitatively transfer to a volumetric flask A->B C Dissolve in a suitable solvent (e.g., DMSO) B->C D Bring to final volume with the same solvent C->D E Mix thoroughly and transfer to an amber vial D->E F Pipette a precise volume of the Primary Stock E->F Serial Dilution G Transfer to a new volumetric flask F->G H Dilute to the final volume with the desired solvent G->H I Mix thoroughly and store appropriately H->I

Caption: Workflow for the preparation of primary and working stock solutions.

Preparation of a 1 mg/mL Primary Stock Solution

The primary stock solution should be prepared in a solvent in which this compound is highly soluble and stable, such as DMSO.

  • Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Gentle vortexing or sonication may be used to aid dissolution.

  • Dilution to Volume: Once fully dissolved, bring the solution to the final volume of 1 mL with DMSO.

  • Mixing and Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a pre-labeled amber glass vial with a Teflon-lined cap. Store the primary stock solution at 2-8°C.[5]

Preparation of Working Stock Solutions

Working stock solutions are typically prepared by diluting the primary stock solution to a lower concentration in a solvent that is compatible with the analytical method (e.g., Methanol or Acetonitrile).

Example: Preparation of a 10 µg/mL Working Stock Solution

  • Dilution: Allow the primary stock solution to equilibrate to room temperature. Using a calibrated pipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 1 mL Class A volumetric flask.

  • Final Volume: Dilute to the mark with the desired solvent (e.g., Methanol).

  • Mixing and Storage: Cap the flask and mix thoroughly. Transfer to a labeled amber vial and store at 2-8°C.

Verification and Quality Control

The accuracy of the prepared stock solutions is critical and should be verified.

  • Concentration Verification: The concentration of the primary stock solution can be verified by comparing its response (e.g., peak area from an LC-MS injection) against a freshly prepared stock solution from a different weighing of the solid material.

  • Purity Assessment: The purity of the this compound solid should be confirmed by the supplier's Certificate of Analysis (CoA). If necessary, purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or by quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[10]

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solutions.

  • Temperature: Store all stock solutions at the recommended temperature of 2-8°C.[5] For long-term storage, -20°C may be considered, but freeze-thaw cycles should be minimized.

  • Light Protection: Methdilazine is light-sensitive. [ ] Always store solutions in amber vials to protect them from light degradation.

  • Solvent Choice: The choice of solvent can impact stability. Aprotic solvents are generally preferred for long-term storage of deuterated standards to minimize the risk of hydrogen-deuterium exchange.[11]

  • Stability Assessment: The stability of the stock solutions under the intended storage conditions should be periodically evaluated. This can be done by comparing the response of an aged solution to that of a freshly prepared solution.

Conclusion

The protocol outlined in this application note provides a comprehensive framework for the preparation of accurate and stable this compound stock solutions. Adherence to these guidelines, including proper safety precautions, accurate weighing and dilution techniques, and appropriate storage conditions, is fundamental to ensuring the quality and reliability of bioanalytical data.

References

  • Atticus LLC. Safety Data Sheet. Retrieved from [Link]

  • PubChem. Methdilazine Hydrochloride. Retrieved from [Link]

  • Wikipedia. Methdilazine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide [Video]. YouTube. Retrieved from [Link]

  • Kuril, M. A., & Saravanan, J. (2024). Comparative Analysis of Analytical Method Validation Requirements Across ICH, USP, ChP and ANVISA. Research & Reviews: A Journal of Drug Design & Discovery, 11(3), 1-10.
  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS. Retrieved from [Link]

  • PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • IRL @ UMSL. The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, February 9). Analytical Methodologies for the Determination of Hydralazine. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

Sources

High-Efficiency Isolation of Methdilazine from Biological Matrices using Mixed-Mode Cation Exchange (MCX) and Methdilazine-d4 Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust Solid Phase Extraction (SPE) protocol for the quantification of Methdilazine in human plasma, utilizing Methdilazine-d4 as a stable isotope-labeled internal standard (SIL-IS).

While traditional Liquid-Liquid Extraction (LLE) has been used for phenothiazines, it often lacks the selectivity required for high-sensitivity LC-MS/MS assays, leading to matrix effects (ion suppression). This guide prioritizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism exploits the basicity of Methdilazine (pKa ~9.4) to "lock" the analyte onto the sorbent via charge interaction, allowing aggressive organic washing to remove phospholipids and neutral interferences before elution.

Chemical Basis & Experimental Logic

The Analyte: Methdilazine[1]
  • Class: Phenothiazine antihistamine.[1]

  • pKa: ~9.4 (Tertiary amine). This makes it positively charged (protonated) at acidic and neutral pH.

  • LogP: ~4.2. Highly lipophilic.

  • Stability Warning: Phenothiazines are photosensitive and prone to oxidation. All steps should be performed under yellow light or in amber glassware.

The Internal Standard: Methdilazine-d4

Using a deuterated analog is critical for compensating for:

  • Extraction Efficiency: Any loss of analyte during SPE is mirrored by the IS.

  • Matrix Effects: The IS co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement in the MS source.

The Extraction Strategy: "Lock, Wash, Elute"

We utilize a polymeric Mixed-Mode Cation Exchange sorbent (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, or Phenomenex Strata-X-C).

  • Lock (Load): Sample is acidified (pH < 5). Methdilazine (cation) binds to the sulfonate groups (anion) on the sorbent.

  • Wash (Interference Removal):

    • Aqueous Wash: Removes proteins and salts.

    • Organic Wash: Because the drug is ionically bound, we can wash with 100% Methanol . This is the "magic step" that removes neutral lipids and hydrophobic interferences that would otherwise suppress the MS signal.

  • Elute (Release): High pH (>10) neutralizes the Methdilazine amine, breaking the ionic bond and releasing it into the organic solvent.

Materials & Reagents

ReagentGrade/SpecificationPurpose
Methdilazine-d4 >98% Isotopic PurityInternal Standard (IS)
Formic Acid (FA) LC-MS GradeAcidification (Protonation)
Ammonium Hydroxide (NH₄OH) 28-30% SolutionElution (Neutralization)
Methanol (MeOH) LC-MS GradeConditioning / Elution
Water Milli-Q / HPLC GradeWashing
Phosphoric Acid (H₃PO₄) 85%Loading Buffer (Alternative to FA)
SPE Cartridges 30 mg / 1 cc Mixed-Mode Cation Exchange (MCX)Extraction

Detailed SPE Protocol (MCX)

Pre-Treatment (Critical Step)
  • Stock Preparation: Prepare Methdilazine-d4 working solution at 100 ng/mL in 50:50 Methanol:Water.

  • Spiking: Aliquot 200 µL of plasma into an amber microcentrifuge tube. Add 20 µL of Methdilazine-d4 IS working solution. Vortex gently.

  • Acidification: Add 200 µL of 4% H₃PO₄ (aq).

    • Why? This lowers the sample pH to ~2.0, ensuring Methdilazine is 100% protonated (

      
      ) to bind to the cation exchange resin.
      
    • Note: Vortex and centrifuge at 10,000 rpm for 5 mins to pellet any precipitated proteins (optional but recommended to prevent cartridge clogging).

SPE Workflow

Perform all steps using a positive pressure manifold or vacuum manifold (approx. 3-5 inHg).

StepSolvent / VolumeMechanism
1. Condition 1 mL MethanolActivates the polymeric pores.
2. Equilibrate 1 mL Water (or 2% Formic Acid)Prepares ionic groups for binding.
3. Load 400 µL Pre-treated SampleIonic Binding: Methdilazine+ binds to Sorbent-.
4. Wash 1 1 mL 2% Formic Acid (aq)Removes hydrophilic interferences, salts, and proteins. Analyte remains locked.
5. Wash 2 1 mL 100% MethanolCritical Step: Removes neutral hydrophobic interferences (lipids). Analyte remains locked by charge.
6. Dry High Vacuum (2 mins)Removes excess methanol to ensure high concentration in eluate.
7. Elute 2 x 250 µL 5% NH₄OH in Methanol Release: High pH neutralizes the amine (

), breaking the ionic bond.
Post-Extraction
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C (Protect from light!).

  • Reconstitute in 100 µL of Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).

  • Transfer to amber autosampler vials.

Workflow Visualization

The following diagram illustrates the "Lock-Wash-Elute" logic specific to the MCX mechanism for Methdilazine.

SPE_Workflow cluster_mechanism Mechanism of Action Sample Plasma Sample (Methdilazine + d4-IS) Acidify Acidify (H3PO4) pH < 3.0 (Protonates Amine) Sample->Acidify Load LOAD onto MCX (Ionic Bond Formation) Acidify->Load Wash1 WASH 1: Acidic Water (Removes Salts/Proteins) Load->Wash1 Wash2 WASH 2: 100% MeOH (Removes Neutrals/Lipids) *Analyte stays locked* Wash1->Wash2 Elute ELUTE: 5% NH4OH in MeOH (Neutralizes Amine -> Release) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Caption: Mixed-Mode Cation Exchange workflow utilizing pH switching to isolate Methdilazine from plasma matrix.

LC-MS/MS Conditions

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 50 mm, 1.7 µm). Biphenyl is preferred for phenothiazines due to pi-pi interactions improving selectivity.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • B: Methanol + 0.1% Formic Acid.[2]

Gradient:

Time (min) % Mobile Phase B
0.0 10
0.5 10
3.0 95
4.0 95
4.1 10

| 6.0 | 10 (Re-equilibrate) |

MS Parameters (ESI Positive):

  • Methdilazine Transition: m/z 297.1 → 124.1 (Quantifier)

  • Methdilazine-d4 Transition: m/z 301.1 → 128.1 (Quantifier)

Troubleshooting & Expert Insights

Light Sensitivity (Photodegradation)

Phenothiazines oxidize rapidly under UV light, turning the solution pink/red.

  • Protocol: Use amber vials for all stock solutions. Avoid direct sunlight during the evaporation step.

  • Validation: If recovery is low, check if the evaporation step was too long or too hot (>40°C).

Low Recovery on MCX

If Methdilazine is not retained:

  • Cause: Sample pH was not acidic enough during loading.

  • Fix: Ensure pre-treatment brings pH < 3.0. The amine must be charged to bind.

If Methdilazine is not eluted:

  • Cause: Elution solvent pH was not basic enough.

  • Fix: Ensure fresh 5% NH₄OH in Methanol. Ammonia is volatile; old solutions lose potency and fail to neutralize the drug for release.

Phospholipid Removal

The 100% Methanol wash (Step 5) is the primary advantage of this protocol over standard C18 SPE. Standard C18 cannot tolerate a 100% MeOH wash without eluting the drug. MCX allows this because the drug is held by charge, not just hydrophobicity. This results in significantly cleaner chromatograms and reduced matrix effects.

References

  • PubChem. (n.d.). Methdilazine | C18H20N2S.[1][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

  • Mercolini, L., et al. (2007). Determination of selected phenothiazines in human plasma by solid-phase extraction and liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

  • Biotage. (2023).[4] When should I choose a mixed-mode SPE? Retrieved from [Link]

  • Waters Corporation. (2020). Unlocking the Power of Mixed-Mode SPE. Science Spotlight. Retrieved from [Link]

Sources

Liquid-liquid extraction (LLE) methods for Methdilazine-d4 in plasma

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Liquid-Liquid Extraction (LLE) of Methdilazine-d4 from Human Plasma for Bioanalytical Applications

Authored by: A Senior Application Scientist

This document provides a comprehensive guide and a robust protocol for the liquid-liquid extraction (LLE) of Methdilazine-d4 from human plasma. Methdilazine-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Methdilazine, a first-generation antihistamine of the phenothiazine class.[1][2][3] The use of a SIL-IS is the gold standard in quantitative bioanalysis, particularly for LC-MS/MS-based methods, as it accurately corrects for variability during sample preparation and potential matrix effects during analysis.[4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals who require a reliable method for sample preparation prior to chromatographic analysis.

The Foundational Principles: Why LLE for Methdilazine?

Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous phase (the biological matrix, i.e., plasma) and an organic phase (the extraction solvent).[8][9] The success of an LLE method hinges on understanding and manipulating the physicochemical properties of the target analyte.

Causality Behind Experimental Choices:

  • Analyte Basicity and pH Manipulation: Methdilazine is a basic compound.[10][11] The efficiency of its extraction into an organic solvent is critically dependent on its ionization state. In an acidic or neutral aqueous environment, a basic compound like Methdilazine will be protonated (ionized), making it polar and highly soluble in the aqueous plasma. To drive the analyte into the organic phase, we must convert it to its neutral, un-ionized form. This is achieved by alkalinizing the plasma sample to a pH at least two units above the analyte's pKa.[12] This chemical manipulation renders the Methdilazine molecule more lipophilic, thereby favoring its partition into the immiscible organic solvent.

  • Solvent Selection & Analyte Polarity: The choice of an extraction solvent is dictated by the principle of "like dissolves like." Methdilazine possesses a relatively high octanol/water partition coefficient (LogP), indicating its preference for a more non-polar environment.[9][13] Therefore, water-immiscible organic solvents are ideal candidates. Solvents such as methyl tert-butyl ether (MTBE), diethyl ether, and ethyl acetate are commonly employed.[14][15][16][17] MTBE is often preferred due to its good extraction efficiency for a broad range of compounds, lower tendency to form emulsions compared to diethyl ether, and relatively clean extracts.

  • The Role of the Internal Standard (IS): Methdilazine-d4 is added to the plasma sample at the very beginning of the workflow.[18] Because its physicochemical properties are nearly identical to the unlabeled Methdilazine, it experiences the same potential for loss during each step of the procedure (pipetting, vortexing, phase transfer, evaporation) and the same degree of ion suppression or enhancement in the mass spectrometer.[7] By calculating the ratio of the analyte response to the IS response, we create a self-validating system that ensures high accuracy and precision in the final quantitative result.[4][5]

Physicochemical Data for Methdilazine

The following table summarizes key properties that govern the LLE strategy.

PropertyValueSignificance for LLE
Molecular Formula C₁₈H₂₀N₂SInfluences choice of MS/MS parameters.
Molecular Weight 296.4 g/mol [1]
logP (octanol/water) 4.241Indicates high hydrophobicity, favoring partitioning into organic solvents.[13]
pKa ~7.9 (estimated for similar bases)Dictates that the plasma pH must be raised to >9.9 for efficient extraction.[12]

Visualizing the Workflow: LLE Protocol Overview

The following diagram illustrates the key steps in the liquid-liquid extraction process for Methdilazine-d4 from plasma.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Separation cluster_post Post-Extraction Processing plasma 1. Aliquot Plasma Sample (e.g., 200 µL) is_spike 2. Spike with Methdilazine-d4 IS (e.g., 25 µL) plasma->is_spike Add Internal Standard ph_adjust 3. Alkalinize Sample (e.g., add 25 µL 1M Na₂CO₃) is_spike->ph_adjust Vortex briefly add_solvent 4. Add LLE Solvent (e.g., 1 mL MTBE) ph_adjust->add_solvent vortex 5. Vortex Mix (5 min) add_solvent->vortex centrifuge 6. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 7. Transfer Organic Layer (Supernatant) centrifuge->transfer evaporate 8. Evaporate to Dryness (Nitrogen Stream, 40°C) reconstitute 9. Reconstitute (100 µL Mobile Phase) final_sample Final Sample for LC-MS/MS Analysis reconstitute->final_sample

Caption: LLE workflow for Methdilazine-d4 from plasma.

Detailed Application Protocol

This protocol is designed for high-recovery extraction of Methdilazine-d4 from human plasma and is suitable for subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Biological Matrix: Frozen human plasma (K₂EDTA anticoagulant recommended).

  • Internal Standard: Methdilazine-d4 Hydrochloride (e.g., CAS 1330055-82-7) stock solution (1 mg/mL in methanol).[19] A working solution of 100 ng/mL is prepared by serial dilution in 50:50 methanol:water.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade.

  • Alkalinizing Agent: 1 M Sodium Carbonate (Na₂CO₃) in deionized water.

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:10 mM Ammonium Formate in water.

  • Labware: Polypropylene microcentrifuge tubes (1.5 or 2 mL), precision pipettes and tips.

  • Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporation system with a water bath.

Step-by-Step Extraction Procedure
  • Sample Thawing and Aliquoting:

    • Thaw plasma samples, calibration standards (CS), and quality control (QC) samples to room temperature.

    • Vortex each sample gently for 10-15 seconds to ensure homogeneity.

    • Using a calibrated pipette, transfer 200 µL of each sample into a uniquely labeled 1.5 mL polypropylene tube.

  • Internal Standard Addition:

    • To every tube (except for "double blank" matrix samples), add 25 µL of the 100 ng/mL Methdilazine-d4 working solution.

    • Scientist's Note: Adding the IS at this early stage is crucial for it to track the analyte through every subsequent step, thereby ensuring the integrity of the quantitation.[18]

  • pH Adjustment (Alkalinization):

    • Add 25 µL of 1 M Na₂CO₃ solution to each tube.

    • Vortex briefly (5-10 seconds) to mix. The pH of the sample should now be >10.

    • Scientist's Note: This step deprotonates the tertiary amine on the Methdilazine molecule, neutralizing its charge and maximizing its solubility in the organic extraction solvent.[12]

  • Organic Solvent Addition:

    • Add 1.0 mL of MTBE to each tube. This corresponds to a 5:1 solvent-to-aqueous phase ratio, which is optimal for high extraction efficiency.[9][14]

  • Extraction by Vortex Mixing:

    • Securely cap all tubes.

    • Vortex vigorously for 5 minutes at room temperature.

    • Scientist's Note: Thorough mixing creates a large surface area between the two phases, facilitating the efficient transfer of the neutral analyte from the aqueous plasma to the organic MTBE layer.

  • Phase Separation by Centrifugation:

    • Place the tubes in a centrifuge.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C .

    • Scientist's Note: Centrifugation achieves three critical goals: it breaks any potential emulsions, creates a sharp and distinct interface between the upper organic layer and the lower aqueous layer, and pellets precipitated proteins into a solid disk at the interface.[20]

  • Collection of the Organic Phase:

    • Carefully transfer the upper organic layer (~800-900 µL) into a new, clean, labeled tube.

    • Be meticulous to avoid aspirating any of the lower aqueous layer or the protein pellet, as this will introduce matrix components that can interfere with analysis.[8]

  • Evaporation to Dryness:

    • Place the tubes containing the organic extract into a nitrogen evaporator.

    • Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C .[21]

    • Scientist's Note: This step concentrates the extracted analyte and IS into a small, dry residue, increasing the ultimate sensitivity of the assay.

  • Reconstitution:

    • To the dried residue in each tube, add 100 µL of the reconstitution solvent (50:50 Acetonitrile:10 mM Ammonium Formate).

    • Vortex for 1 minute to ensure the complete dissolution of the analytes.

    • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Method Validation and Performance Characteristics

Any bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose, in accordance with regulatory guidelines from bodies like the FDA and EMA.[22][23] The following table outlines the key validation parameters and their typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Extraction Recovery To measure the efficiency of the LLE process.Consistent, precise, and reproducible across the calibration range (e.g., >75%).[17]
Matrix Effect To assess the impact of co-extracted plasma components on analyte ionization.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[22]
Accuracy & Precision To determine the closeness of measured values to the true value and their reproducibility.For QC samples, accuracy within ±15% of nominal (±20% at LLOQ); precision ≤15% CV (≤20% at LLOQ).[22]
Selectivity To ensure no interference from endogenous plasma components at the retention time of the analyte and IS.Response in blank plasma should be <20% of the LLOQ response.
Stability To evaluate analyte stability under various conditions (freeze-thaw, bench-top, post-preparative).Mean concentration should be within ±15% of the nominal concentration.[24]
Typical LC-MS/MS Parameters

While this note focuses on LLE, the ultimate goal is analysis. Below are typical starting parameters for an LC-MS/MS system.

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transition (MRM) Methdilazine: m/z 297.1 → 100.2
Methdilazine-d4: m/z 301.1 → 100.2

Note: MS/MS transitions are predictive and should be optimized empirically on the specific instrument used.

References

  • Arbor Assays. (n.d.). Steroid Liquid Sample Extraction Protocol.
  • Fayez, Y. M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. National Institutes of Health (NIH).
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Patel, S. K. (2020). Development and validation of bioanalytical method for estimation of methoxsalen in human plasma. Longdom Publishing.
  • Abdel-Aziz, H., et al. (n.d.). Validated Liquid–Liquid Extraction and LC–ESI–MS Method for the Determination of Melitracen in Human Plasma. ResearchGate.
  • Shah, G., et al. (n.d.). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. PMC.
  • Bogusz, M. J., et al. (n.d.). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed.
  • PubChem. (n.d.). Methdilazine.
  • Sharma, A., et al. (2024). Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma. PubMed.
  • Wu, Y., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC - PubMed Central.
  • Bogusz, M. J., et al. (n.d.). Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. ResearchGate.
  • Sethi, P. D., & Shrivastava, A. (n.d.). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. AKJournals.
  • IOSR Journal. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma.
  • Pharmaffiliates. (n.d.). This compound.
  • WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical method validation.
  • FDA. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • MIMS Philippines. (n.d.). Methdilazine: Uses, Dosage, Side Effects and More.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Cheméo. (n.d.). Chemical Properties of Methdilazine (CAS 1982-37-2).
  • Patsnap Synapse. (2024). What is Methdilazine Hydrochloride used for?.

Sources

Application Note: A Systematic Approach to Optimizing Mobile Phase for Robust Retention of Methdilazine-d4 HCl in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the development and optimization of a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the analysis of Methdilazine-d4 HCl, a deuterated analog of the phenothiazine-class antihistamine, Methdilazine. As a basic compound, the retention of Methdilazine-d4 HCl is highly sensitive to mobile phase pH. This guide details a systematic approach to manipulate key mobile phase parameters—pH, buffer selection, and organic modifier—to achieve optimal retention, peak shape, and method robustness, crucial for reliable quantitative analysis in drug development and research settings.

Introduction: The Chromatographic Challenge of Basic Analytes

Methdilazine, a phenothiazine derivative, is a basic compound characterized by the presence of amine functional groups.[1] Its deuterated internal standard, Methdilazine-d4 HCl, is structurally similar and therefore exhibits comparable chromatographic behavior. The analysis of such basic compounds by RP-HPLC presents a unique set of challenges. The retention time and peak shape are profoundly influenced by the ionization state of the analyte, which is in turn dictated by the mobile phase pH.[2] Inconsistent pH control can lead to poor reproducibility, peak tailing, and shifts in retention time, compromising the integrity of analytical data.

Furthermore, secondary interactions between the positively charged basic analyte and negatively charged residual silanols on the silica-based stationary phase can result in non-ideal peak shapes.[3] Therefore, a well-designed mobile phase is paramount for a robust and reliable analytical method. This document outlines a logical, science-driven workflow for optimizing the mobile phase for Methdilazine-d4 HCl, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[4][5]

Foundational Principles: Understanding the Retention Mechanism

The retention of Methdilazine-d4 HCl in RP-HPLC is primarily governed by hydrophobic interactions with the non-polar stationary phase. However, as a basic compound, its degree of ionization plays a critical role. The key to controlling retention lies in managing the analyte's charge through precise pH control.[6]

  • The Role of pH: At a pH below its pKa, a basic compound like Methdilazine will be predominantly in its protonated, cationic form. This increased polarity generally leads to reduced retention on a non-polar stationary phase.[2] Conversely, at a pH above its pKa, it will be in its neutral, more hydrophobic form, resulting in stronger retention. A 1% aqueous solution of Methdilazine HCl has a pH between 4.8 and 6.0, giving an initial clue to its properties in solution.[7] For robust method development, it is often recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic species is present, preventing peak splitting or broadening.

  • Buffer Selection: To maintain a constant and reproducible pH throughout the analysis, the use of a buffer is essential.[8] The ideal buffer has a pKa value within ±1 pH unit of the desired mobile phase pH, as this is where its buffering capacity is maximal.[9][10] The buffer concentration also needs optimization; typically, a concentration between 10-50 mM is sufficient to provide adequate buffering without risking precipitation or causing column deterioration.[3]

  • Organic Modifier: The organic component of the mobile phase, typically acetonitrile or methanol, modulates the overall solvent strength.[11][12] Increasing the percentage of the organic modifier decreases the polarity of the mobile phase, which in turn reduces the retention time of the analyte. The choice between acetonitrile and methanol can also influence selectivity due to their different physicochemical properties.

A Systematic Workflow for Mobile Phase Optimization

A structured approach is critical for efficient and effective method development. The following workflow provides a logical progression from initial screening to final optimization.

Mobile_Phase_Optimization_Workflow cluster_0 Phase 1: Initial Screening & Parameter Selection cluster_1 Phase 2: Refinement & Optimization cluster_2 Phase 3: Verification & Finalization Start Define Analytical Target Profile (ATP) (e.g., Retention Factor k > 2, Tailing < 1.5) SelectColumn Select C18 Column (e.g., 150 x 4.6 mm, 5 µm) Start->SelectColumn InitialScout Initial Scouting Gradient (e.g., 5-95% Acetonitrile) SelectColumn->InitialScout pHScreen pH Screening (Low pH: ~2.5, Mid pH: ~4.5, High pH: ~7.5) InitialScout->pHScreen SelectpH Select Optimal pH Range (Based on retention, peak shape) pHScreen->SelectpH BufferOpt Buffer Optimization (Type & Concentration) SelectpH->BufferOpt OrganicOpt Organic Modifier Optimization (Type: ACN vs. MeOH, Isocratic % or Gradient Slope) BufferOpt->OrganicOpt Robustness Robustness Check (Slight variations in pH, % Organic) OrganicOpt->Robustness Validation Method Validation (ICH Q2(R2) Guidelines) Robustness->Validation caption Systematic workflow for mobile phase optimization.

Caption: Systematic workflow for mobile phase optimization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments in the optimization process.

Initial Instrument and Sample Preparation
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector is suitable.

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for retaining a moderately hydrophobic compound like Methdilazine (AlogP ≈ 4.24).[13][14]

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methdilazine-d4 HCl in methanol.

  • Working Standard: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of 10 µg/mL.

Protocol 1: pH Screening

The objective of this experiment is to determine the effect of pH on the retention and peak shape of Methdilazine-d4 HCl.

  • Prepare Aqueous Mobile Phase Buffers:

    • Low pH (~2.5): Prepare a 20 mM potassium phosphate monobasic solution and adjust the pH to 2.5 with phosphoric acid.

    • Mid pH (~4.5): Prepare a 20 mM ammonium acetate solution and adjust the pH to 4.5 with acetic acid. An existing UPLC method for Methdilazine HCl found a pH of 4.0 to be effective.[15]

    • Near-Neutral pH (~7.0): Prepare a 20 mM potassium phosphate monobasic/dibasic buffer and adjust to pH 7.0.

    • Note: Always measure and adjust the pH of the aqueous portion before mixing with the organic modifier.[16]

  • Chromatographic Conditions:

    • Mobile Phase A: The prepared buffer (Low, Mid, or Near-Neutral pH).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[15]

    • Injection Volume: 10 µL.

  • Data Evaluation:

    • Inject the working standard under each pH condition.

    • Compare the retention time, peak asymmetry (tailing factor), and peak width.

    • Select the pH that provides adequate retention (e.g., k > 2) and the best peak shape. For basic compounds, a low pH often provides good peak shape by minimizing interactions with silanols.[17]

pH ConditionExpected Outcome for Methdilazine-d4 HClRationale
Low pH (~2.5) Early elution, sharp peakAnalyte is fully protonated (cationic), reducing hydrophobic retention. Good for minimizing silanol interactions.[17]
Mid pH (~4.5) Increased retention, potentially good peak shapeAnalyte may be partially ionized. This pH was successful in a previously reported method.[15]
Near-Neutral pH (~7.0) Strongest retention, potential for peak tailingAnalyte is likely in its neutral form, maximizing hydrophobic retention. Risk of peak tailing due to silanol interactions.[3]
Protocol 2: Organic Modifier and Buffer Concentration Optimization

Based on the results from the pH screening, this protocol refines the mobile phase composition. Assume the low pH condition (pH 2.5) provided the best results.

  • Buffer Concentration Evaluation:

    • Prepare 10 mM, 20 mM, and 50 mM phosphate buffers at pH 2.5.

    • Using the optimal gradient from the previous step, inject the working standard with each buffer concentration.

    • Select the lowest concentration that provides a stable baseline and reproducible retention times.

  • Organic Modifier Evaluation (Isocratic Elution):

    • From the initial scouting gradient, estimate the percentage of acetonitrile at which the analyte elutes. Let's assume it was 40%.

    • Prepare isocratic mobile phases with varying acetonitrile concentrations around this value (e.g., 35%, 40%, 45% acetonitrile in the selected buffer).

    • Inject the working standard under each isocratic condition.

    • Select the isocratic percentage that provides a retention time between 3 and 10 minutes with good peak shape.

    • If necessary, compare acetonitrile with methanol at the same solvent strength to evaluate changes in selectivity.

Self-Validating Systems and Method Robustness

A well-developed method should be robust, meaning it is insensitive to small, deliberate variations in method parameters. This is a core principle of method validation according to ICH and FDA guidelines.[18][19][20]

  • Robustness Check: Once the final mobile phase composition is determined (e.g., 40% Acetonitrile, 60% of 20 mM Phosphate Buffer at pH 2.5), perform a robustness study.

    • Vary the pH by ±0.2 units.

    • Vary the organic modifier content by ±2%.

    • Analyze the impact on retention time, peak area, and peak asymmetry. The relative standard deviation (RSD) of these parameters should be within acceptable limits (e.g., <2%).[20]

This process ensures the method is reliable for routine use in a quality control environment.

Conclusion

The optimization of the mobile phase is a critical step in developing a robust and reliable HPLC method for the analysis of Methdilazine-d4 HCl. By systematically evaluating the effects of pH, buffer composition, and organic modifier, a method with optimal retention, excellent peak shape, and proven robustness can be achieved. The logical workflow and protocols described in this application note provide a framework for scientists to efficiently develop high-quality analytical methods for basic pharmaceutical compounds, ensuring data integrity and compliance with regulatory standards.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Klimek-Turek, A., & Wacławik, M. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.
  • LoBrutto, R., et al. (2001). Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes. Journal of Chromatography A, 913(1-2), 173-187.

  • National Center for Biotechnology Information. (n.d.). Methdilazine. PubChem Compound Database. Retrieved from [Link]

  • Eggers, N. J., & Saint-Joly, C. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • National Center for Biotechnology Information. (n.d.). Methdilazine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Back to Basics: The Role of pH in Retention and Selectivity.
  • Reddy, P. J., & Kumar, P. (2015). Development and Validation of Stability-Indicating RP-UPLC Method for the Determination of Methdilazine in Bulk Drug and in Pharmaceutical Dosage Form. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Analytical Procedure Development Q14. Retrieved from [Link]

  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Dolan, J. W. (2013).
  • Guillarme, D., & Veuthey, J. L. (2009). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. CHIMIA International Journal for Chemistry, 63(4), 168-171.
  • Cheméo. (n.d.). Chemical Properties of Methdilazine (CAS 1982-37-2). Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • DrugMapper. (n.d.). METHDILAZINE HYDROCHLORIDE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology.

Sources

Methdilazine-d4 Hydrochloride concentration for spiking calibration curves

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Optimization of Methdilazine-d4 Hydrochloride Concentration for LC-MS/MS Calibration

Abstract & Scope

This technical guide addresses the critical determination of the optimal spiking concentration for This compound (a deuterated internal standard) in quantitative LC-MS/MS bioanalysis. Unlike generic protocols that suggest arbitrary concentrations, this guide details the mechanistic relationship between Internal Standard (IS) concentration, isotopic interference ("crosstalk"), and ionization suppression. It provides a self-validating workflow to ensure the selected concentration yields the highest precision and accuracy for Methdilazine quantification in biological matrices (plasma, urine).

Technical Rationale: The "Goldilocks" Zone

Selecting the concentration of Methdilazine-d4 HCl is not merely about signal intensity; it is a balance of three competing physicochemical factors.

The Isotopic Crosstalk Challenge

Commercially available Methdilazine-d4 is never 100% isotopically pure. It typically contains trace amounts of the unlabeled (d0) species.

  • Risk: If the IS concentration is too high, the d0 impurity contributed by the IS will appear in the analyte channel. This artificially elevates the Lower Limit of Quantification (LLOQ), causing calibration failure at the low end.

  • Mechanism: Even 0.1% d0 impurity in a high-concentration IS spike can exceed the signal of the LLOQ analyte standard.

Ionization Competition (Matrix Effects)

Methdilazine is a phenothiazine derivative, prone to charge competition in Electrospray Ionization (ESI).

  • Risk: An excessively high IS concentration can saturate the ionization droplets, suppressing the signal of the target analyte (Methdilazine), particularly at the Upper Limit of Quantification (ULOQ).

The Optimal Window

The IS concentration must be:

  • High enough to provide a Signal-to-Noise (S/N) ratio > 50:1 in matrix.

  • Low enough that its d0 impurity contributes < 20% of the analyte’s LLOQ signal (per FDA/EMA guidelines).

Experimental Protocol: Preparation & Optimization

Materials & Handling
  • Analyte: Methdilazine Hydrochloride.

  • Internal Standard: this compound.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid.

  • Precaution: Phenothiazines are light-sensitive. All procedures must be performed under yellow light or using amber glassware.

Stock Solution Preparation
  • Correction Factor: Methdilazine-d4 is supplied as the HCl salt. You must correct for the salt content to determine the free base concentration if your method requires molar exactness (though for IS, consistent mass concentration is usually sufficient).

    • Formula:

      
      
      

Step-by-Step Stock Prep:

  • Weigh ~1.0 mg Methdilazine-d4 HCl into a 10 mL amber volumetric flask.

  • Dissolve in Methanol (preferred over ACN for solubility of the salt form).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Label this Stock A (100 µg/mL) . Store at -20°C.

Determining the Spiking Concentration (The Validation Experiment)

Do not guess. Perform this "Crosstalk vs. Signal" bridge experiment before validating the full method.

Target Calibration Range Assumption: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Protocol:

  • Prepare IS Working Solutions: Dilute Stock A to create three potential IS spiking solutions:

    • Low: 20 ng/mL[1]

    • Mid: 100 ng/mL

    • High: 500 ng/mL

  • Prepare "Zero" Samples: Extract blank matrix (plasma) spiked only with the IS at the three levels above (no analyte).

  • Prepare LLOQ Samples: Extract matrix spiked with Methdilazine at the LLOQ (1.0 ng/mL) without IS.

  • Analyze via LC-MS/MS: Monitor both the Analyte transition (m/z 297 → fragment) and IS transition (m/z 301 → fragment).

Decision Logic:

ParameterAcceptance CriteriaAction if Failed
IS Signal Intensity S/N > 50 for the IS peak.Increase IS concentration.
Interference (Crosstalk) Signal in Analyte channel (from Zero sample) must be < 20% of the LLOQ signal.Decrease IS concentration immediately.
Suppression Compare LLOQ peak area (with IS) vs LLOQ peak area (without IS). Drop should be < 15%.[1]Decrease IS concentration.

Visualized Workflows

Method Optimization Workflow

This diagram outlines the sequence of decisions required to validate the IS concentration.

IS_Optimization Start Start: Define Analyte Calibration Range Select_IS Select Initial IS Conc. (Geometric Mean of Range) Start->Select_IS Prep_Samples Prepare 3 Test Sets: 1. Blanks (Matrix only) 2. Zero (Matrix + IS) 3. LLOQ (Matrix + Analyte) Select_IS->Prep_Samples Run_LCMS Run LC-MS/MS Monitor d0 and d4 channels Prep_Samples->Run_LCMS Decision_Signal Check 1: Is IS Signal S/N > 50? Run_LCMS->Decision_Signal Decision_Crosstalk Check 2: Is Interference in Analyte Channel < 20% of LLOQ? Decision_Signal->Decision_Crosstalk Yes Adjust_Up Increase IS Conc. Decision_Signal->Adjust_Up No (Too Weak) Adjust_Down Decrease IS Conc. Decision_Crosstalk->Adjust_Down No (High Background) Finalize Finalize IS Concentration Proceed to Validation Decision_Crosstalk->Finalize Yes (Pass) Adjust_Up->Prep_Samples Adjust_Down->Prep_Samples

Caption: Logic flow for determining the optimal Internal Standard concentration, balancing sensitivity against isotopic interference.

Spiking & Extraction Routine

Standardized workflow to ensure reproducibility during routine analysis.

Spiking_Routine Stock Methdilazine-d4 Stock (MeOH) Working Working Solution (e.g., 500 ng/mL in 50:50 MeOH:H2O) Stock->Working Dilute Spike Spike Step: Add 50 µL Working Sol to 200 µL Sample Working->Spike Sample Biological Sample (Plasma/Urine) Sample->Spike Precip Protein Precipitation (Add ACN/MeOH) Spike->Precip Vortex Mix Inject Inject Supernatant LC-MS/MS Precip->Inject Centrifuge

Caption: Routine sample preparation workflow ensuring consistent IS integration prior to extraction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
High IS Variation (>15% CV) Inconsistent pipetting or matrix effects.Switch to positive displacement pipettes. Check for "ion suppression" zones in chromatogram.
Drifting IS Response Light degradation of Methdilazine.CRITICAL: Ensure all solutions are in amber vials. Wrap clear reservoirs in foil.
Analyte Peak in Blank Carryover or IS impurity (Crosstalk).Inject a "True Blank" (Solvent only). If peak disappears, it is carryover. If peak remains in "Zero" (IS only) sample, it is Crosstalk -> Lower IS concentration.

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., et al. (2017).[4] Selection of Internal Standards for Accurate Quantification of Complex Lipid Species in Biological Extracts by LC-MS. Mass Spectrometry Reviews. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Methdilazine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Methdilazine in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Methdilazine-d4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Methdilazine. All procedures are in accordance with the principles of international bioanalytical method validation guidelines.[1][2][3]

Introduction: The Rationale for Precise Methdilazine Quantification

Methdilazine is a first-generation antihistamine of the phenothiazine class, exhibiting anticholinergic properties.[4][5] It is primarily used to alleviate symptoms associated with allergic reactions such as urticaria and hay fever.[6] Given its therapeutic applications and potential for sedative side effects, the accurate quantification of Methdilazine in biological matrices is crucial for pharmacokinetic profiling, dose-response studies, and ensuring patient safety.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Methdilazine-d4, is the gold standard in quantitative mass spectrometry.[7] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes and experiences the same extraction recovery and ionization effects.[7] This minimizes variability and significantly improves the accuracy and precision of the analytical method.[7][8] This application note provides a comprehensive framework for the development and validation of a robust HPLC-MS/MS method for Methdilazine, leveraging the advantages of Methdilazine-d4.

Materials and Instrumentation

Reagents and Chemicals
  • Methdilazine hydrochloride (Reference Standard)

  • Methdilazine-d4 (Internal Standard)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

Experimental Workflow: From Sample to Result

The overall analytical process is designed for efficiency and high throughput, minimizing sample handling and potential for error.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with Methdilazine-d4 Sample->Spike_IS Precipitate Protein Precipitation with Acetonitrile Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Methdilazine Calibrate->Quantify

Caption: High-level workflow for Methdilazine quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative method. Using a solvent in which the analytes are highly soluble and stable is critical.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methdilazine and Methdilazine-d4 into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the Methdilazine primary stock solution with 50:50 (v/v) acetonitrile/water to prepare a series of working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Methdilazine-d4 primary stock solution with 50:50 (v/v) acetonitrile/water to achieve the final working concentration.[9]

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the HPLC column and MS detector.[10][11] Acetonitrile is a common and efficient solvent for this purpose.[10][12][13][14]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS Working Solution (Methdilazine-d4) to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[12][13]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Add 200 µL of ultrapure water with 0.1% formic acid to the supernatant. This dilution helps to ensure compatibility with the initial mobile phase conditions and improves peak shape.

  • Cap the vial and vortex. The sample is now ready for injection.

HPLC and Mass Spectrometry Conditions

Rationale: The selected C18 column provides excellent retention and separation for moderately non-polar compounds like Methdilazine.[15][16][17] A gradient elution with acetonitrile and an aqueous mobile phase containing a modifier like formic acid or ammonium formate is standard for achieving good peak shape and ionization efficiency in positive ESI mode for basic compounds.[18][19][20]

Table 1: Optimized HPLC Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

Table 2: Optimized Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Compound

Note: The specific m/z transitions should be optimized by infusing the individual compounds into the mass spectrometer.

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of the bioanalytical method should be performed according to regulatory guidelines from bodies such as the FDA or ICH to ensure its suitability for the intended purpose.[1][2][3][21]

Validation Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Table 3: Method Validation Parameters and Acceptance Criteria (based on ICH M10) [2][3]

Validation ParameterExperimentAcceptance Criteria
Selectivity Analyze at least 6 different blank plasma lots for interferences at the retention times of the analyte and IS.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ for analyte, <5% for IS).
Linearity & Range Analyze calibration curves (minimum 6 non-zero standards) on at least 3 separate occasions.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze quality control (QC) samples at LLOQ, Low, Mid, and High concentrations in 5 replicates over 3 runs.Accuracy: Mean concentration at each level should be within ±15% of the nominal value. Precision: Coefficient of variation (CV) should not exceed 15% at each level.
Matrix Effect Analyze post-extraction spiked samples from at least 6 different plasma lots.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluate analyte stability in plasma under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

The described HPLC-MS/MS method provides a robust and reliable protocol for the quantification of Methdilazine in human plasma. The use of a deuterated internal standard, Methdilazine-d4, ensures high accuracy and precision, compensating for potential variations during sample preparation and analysis. The simple protein precipitation sample preparation makes it suitable for high-throughput environments. This application note serves as a comprehensive guide for researchers to implement and validate a high-quality bioanalytical method for Methdilazine, adhering to international scientific and regulatory standards.

References

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available from: [Link]

  • Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. PMC - NIH. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices. MDPI. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]

  • Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. PubMed. Available from: [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. Available from: [Link]

  • Methdilazine. PubChem - NIH. Available from: [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. Available from: [Link]

  • Isolation of Basic Drugs From Plasma Using Solid-Phase Extraction With a Cyanopropyl-Bonded Phase. PubMed. Available from: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available from: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available from: [Link]

  • Development of a LC–MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. Semantic Scholar. Available from: [Link]

  • Protein Precipitation Method. Phenomenex. Available from: [Link]

  • Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available from: [Link]

  • ICH M10 on bioanalytical method validation. Scientific guideline. Available from: [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available from: [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. Available from: [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. ICH. Available from: [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. Available from: [Link]

  • METHDILAZINE HYDROCHLORIDE. Drug Information. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available from: [Link]

  • LC-MS/MS method for the quantification of carbinoxamine in human plasma. IOSR Journal. Available from: [Link]

  • Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate. Available from: [Link]

  • What is Methdilazine Hydrochloride used for?. Patsnap Synapse. Available from: [Link]

  • Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC - NIH. Available from: [Link]

  • Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. PMC. Available from: [Link]

  • methdilazine. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Methdilazine - Uses, Dosage, Side Effects, Price, Composition. Practo. Available from: [Link]

Sources

Application Note: Robust Sample Preparation Strategies for the Quantification of Methdilazine-d4 in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

Quantitative bioanalysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. The inherent complexity and variability of biological matrices necessitate the use of an internal standard (IS) to ensure accuracy and precision. A stable isotope-labeled internal standard (SIL-IS), such as Methdilazine-d4, is the gold standard.[1] It co-elutes with the analyte (Methdilazine) and exhibits nearly identical chemical and physical properties during extraction and ionization.[1] This allows it to effectively compensate for variations in sample preparation, chromatography, and mass spectrometric detection, a phenomenon known as the matrix effect.[2][3] The objective of this document is to provide robust, field-proven protocols for the extraction of Methdilazine-d4, alongside its unlabeled counterpart, from common biological matrices.

Foundational Principles: Choosing the Right Extraction Strategy

The selection of a sample preparation technique is a critical decision dictated by the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity, and throughput considerations. The primary goal is to remove endogenous interferences like proteins and phospholipids while maximizing analyte recovery.[4]

  • Protein Precipitation (PPT): A rapid, simple, and universal method for removing the bulk of proteins from matrices like plasma.[5][6] It involves adding a water-miscible organic solvent (e.g., acetonitrile) or an acid to denature and precipitate proteins.[5][6] While fast, it offers minimal cleanup, potentially leaving behind phospholipids and other interferences that can cause matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[4] LLE provides a cleaner extract than PPT by removing more polar and non-polar interferences.[7] The choice of organic solvent and pH of the aqueous phase are critical parameters that must be optimized for efficient extraction of the target analyte.[8]

  • Solid-Phase Extraction (SPE): The most selective and powerful technique, providing the cleanest extracts and highest concentration factors.[9][10][11] SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample.[9] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent.[10]

This guide will detail protocols for each of these techniques, tailored for plasma, urine, and tissue homogenates.

Protocols for Plasma/Serum Samples

Plasma and serum are the most common matrices for PK studies. Their high protein content, particularly albumin, makes protein removal a mandatory first step.[5]

Method 1: Protein Precipitation (PPT)

Causality: This protocol is designed for high-throughput screening where speed is prioritized over ultimate cleanliness. Acetonitrile is chosen as the precipitating agent because it is highly effective at denaturing proteins and is a common solvent in reversed-phase chromatography.[5][12] Adding the IS first ensures it experiences the same experimental conditions as the analyte from the very beginning.[1][13]

Workflow Diagram:

cluster_0 A 1. Aliquot Plasma B 2. Add Methdilazine-d4 (IS) A->B C 3. Add Acetonitrile B->C D 4. Vortex & Incubate C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. Analyze via LC-MS/MS F->G

Caption: General workflow for plasma protein precipitation.

Experimental Protocol:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Methdilazine-d4 working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile. This 3:1 ratio of solvent to sample is effective for protein removal.[5][12]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[14]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[14]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14][15]

  • Carefully transfer the supernatant to a clean vial for direct injection or further processing (e.g., evaporation and reconstitution).

Method 2: Liquid-Liquid Extraction (LLE)

Causality: LLE is employed when PPT results in significant matrix effects. Methdilazine is a basic compound, so adjusting the sample pH to an alkaline value (e.g., pH 9-10) deprotonates the molecule, increasing its hydrophobicity and promoting its partition into a non-polar organic solvent like methyl tert-butyl ether (MTBE). MTBE is chosen for its low water miscibility and good extraction efficiency for basic drugs.

Workflow Diagram:

cluster_0 A 1. Aliquot Plasma & Add IS B 2. Alkalinize Sample (e.g., NH4OH) A->B C 3. Add MTBE B->C D 4. Vortex/Mix C->D E 5. Centrifuge D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute G->H I 9. Analyze via LC-MS/MS H->I

Caption: Workflow for liquid-liquid extraction from plasma.

Experimental Protocol:

  • Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube. Add 10 µL of the Methdilazine-d4 working solution.

  • Add 50 µL of 1 M Ammonium Hydroxide to adjust the pH to >9.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocols for Urine Samples

Urine is a less complex matrix than plasma due to its lower protein content, but it can have high concentrations of salts and urea.[5] Sample preparation aims to remove these interferences and concentrate the analyte.

Method 1: Dilute-and-Shoot

Causality: For methods with sufficient sensitivity, a simple dilution may be adequate. This approach minimizes sample handling but relies heavily on the chromatographic separation to resolve the analyte from matrix components. Dilution helps reduce the concentration of salts and other matrix components, mitigating potential ion suppression.[16]

Experimental Protocol:

  • Centrifuge the urine sample at 3,000 x g for 5 minutes to pellet any sediment.

  • In a clean tube, combine 50 µL of urine supernatant, 50 µL of Methdilazine-d4 working solution, and 400 µL of the initial mobile phase.

  • Vortex thoroughly.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

Causality: SPE is the preferred method for urine when low detection limits are required or when matrix effects are problematic.[17] A mixed-mode cation exchange SPE cartridge is ideal for basic compounds like Methdilazine. The sorbent retains the analyte via hydrophobic and ionic interactions. A wash step with a mild organic solvent removes neutral and acidic interferences, while a final elution with a basic organic solvent releases the purified analyte.

Workflow Diagram:

cluster_0 A 1. Condition SPE Cartridge (Methanol, then Water) B 2. Load Pre-treated Sample (Urine + IS + Buffer) A->B C 3. Wash Cartridge (Water, then Methanol) B->C D 4. Elute Analyte (Basic Methanol) C->D E 5. Evaporate & Reconstitute D->E F 6. Analyze via LC-MS/MS E->F

Caption: Solid-phase extraction workflow for urine samples.

Experimental Protocol:

  • Sample Pre-treatment: To 500 µL of urine, add 50 µL of Methdilazine-d4 working solution and 500 µL of 100 mM phosphate buffer (pH 6.0). Vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove polar and weakly retained interferences. Dry the cartridge under vacuum for 2 minutes.

  • Elute: Elute the analyte and IS by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

Protocols for Tissue Homogenates

Tissue analysis requires an initial homogenization step to release the drug from the tissue structure. The resulting homogenate is a complex mixture of proteins, lipids, and other cellular components.

Experimental Protocol: Homogenization & Extraction

  • Homogenization: Accurately weigh ~100 mg of tissue. Add 400 µL of ice-cold phosphate-buffered saline (PBS). Homogenize using a bead beater or rotor-stator homogenizer until no solid tissue is visible.

  • Extraction: Treat the 500 µL of tissue homogenate as a plasma sample. Given the high lipid and protein content, a robust extraction method like LLE or SPE is strongly recommended over PPT. Follow the protocols outlined in Section 3.2 (LLE) or adapt the SPE protocol (Section 4.2) for the homogenate matrix.

Method Validation: A Trustworthy System

Every protocol must be validated to ensure it is fit for its intended purpose, as mandated by regulatory bodies like the FDA and EMA.[18][19][20] A full validation should demonstrate selectivity, accuracy, precision, recovery, sensitivity, reproducibility, and stability.[21]

Key Validation Parameters & Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria (ICH M10)[20]
Selectivity The ability to differentiate and quantify the analyte from endogenous components.Response in blank samples should be <20% of the LLOQ response.
Accuracy Closeness of mean test results to the true concentration.Mean concentration ±15% of nominal value (±20% at LLOQ).[22]
Precision Closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[22]
Recovery The extraction efficiency of an analytical process.Should be consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting components.IS-normalized matrix factor CV should be ≤15%.
Stability Chemical stability of the analyte in the biological matrix under various conditions.Mean concentration within ±15% of nominal concentration.

LLOQ: Lower Limit of Quantification

These parameters ensure that the developed method is reliable and produces data that can be trusted for critical drug development decisions.[19][20]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectrophotometric Determination of Methdilazine in Solution.
  • Benchchem. (n.d.). Synthesis and Purification of Research-Grade Methdilazine Hydrochloride: Application Notes and Protocols.
  • Careri, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PMC.
  • Aurora Biomed. (n.d.). Automated Solid Phase Extraction for Drugs of Abuse.
  • ResearchGate. (n.d.). Determination of Methdilazine by Extractive Colorimetric Method from Pharmaceutical Dosage Form.
  • MDPI. (n.d.). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis.
  • YouTube. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction.
  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • PMC - PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
  • PubMed. (2009). Determination of phenothiazine derivatives in human urine by using ionic liquid-based dynamic liquid-phase microextraction coupled with liquid chromatography.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • European Medicines Agency (EMA). (n.d.). Bioanalytical method validation - Scientific guideline.
  • PubMed. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review.
  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation.
  • PubMed. (2010). Hollow fiber-liquid phase microextraction combined with gas chromatography for the determination of phenothiazine drugs in urine.
  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects.
  • ResearchGate. (n.d.). Rapid determination of selected drugs of abuse in human plasma using a monolithic silica HPLC column and solid phase extraction.
  • WuXi AppTec DMPK. (n.d.). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • SciRP.org. (n.d.). Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS.
  • Bioanalytical Sample Preparation. (n.d.).
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. (n.d.).
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • ICH. (2022). bioanalytical method validation and study sample analysis m10.
  • Benchchem. (n.d.). Troubleshooting matrix effects in LC-MS/MS analysis of (Z)-Non-2-en-1-ol.
  • MDPI. (2022). Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry.
  • Protocols.io. (2019). a protein precipitation extraction method.
  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Matrix Effects with Methdilazine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-METH-D4-OPT Assigned Specialist: Senior Application Scientist

Introduction: The Role of Methdilazine-d4

Welcome to the technical support hub for Methdilazine bioanalysis. You are likely here because you are developing an LC-MS/MS assay for Methdilazine (a phenothiazine antihistamine) and are encountering matrix effects —the suppression or enhancement of analyte ionization caused by co-eluting components like phospholipids or salts.

Methdilazine-d4 is your Stable Isotope Labeled Internal Standard (SIL-IS) . Theoretically, it is the "gold standard" for correction because it shares nearly identical physicochemical properties with the analyte. However, "nearly identical" is not "identical."

This guide addresses the three most common failure modes when using Methdilazine-d4:

  • The Deuterium Isotope Effect: Retention time shifts causing the IS to drift out of the suppression zone while the analyte remains trapped.

  • Signal Crosstalk: Unlabeled impurities in the IS or isotopic contribution from the analyte.

  • Incomplete Equilibration: Differential extraction recovery between the analyte and the IS.

Module 1: Diagnostic Workflow

Before altering your chromatography, use this decision logic to pinpoint the source of your assay failure.

Workflow: IS Performance Evaluation

DiagnosticTree Start START: Assess IS Peak Area (Across >6 Matrix Lots) CheckCV Is IS Area %CV > 15%? Start->CheckCV CheckRT Check Retention Time (RT) Difference (Analyte vs. IS) CheckCV->CheckRT No (<15%) CheckSuppression Perform Post-Column Infusion (PCI) CheckCV->CheckSuppression Yes (>15%) Outcome1 Pass: Matrix Effect is Corrected CheckRT->Outcome1 RT Shift < 0.05 min Outcome2 Fail: Deuterium Isotope Effect (See Module 2) CheckRT->Outcome2 RT Shift > 0.05 min Outcome3 Fail: Ion Suppression (See Module 3) CheckSuppression->Outcome3 Suppression Zone Found Outcome4 Fail: Extraction Issue (See Module 4) CheckSuppression->Outcome4 No Suppression Found

Figure 1: Diagnostic logic tree for evaluating Internal Standard performance in LC-MS/MS bioanalysis.

Module 2: Troubleshooting The "Deuterium Effect"

The Problem: Retention Time Shift

Q: Why does Methdilazine-d4 elute earlier than Methdilazine?

A: This is the Deuterium Isotope Effect .[1] The Carbon-Deuterium (C-D) bond is shorter and has a lower molar volume than the Carbon-Hydrogen (C-H) bond. This makes the deuterated molecule slightly less lipophilic. In Reversed-Phase LC (RPLC), this results in the d4-IS eluting before the unlabeled analyte.

The Risk: If the RT shift is significant (e.g., >0.1 min), the IS may elute in a "clean" region while the analyte elutes in a "suppression" region (e.g., co-eluting with phospholipids). The IS will fail to compensate for the matrix effect because it is not experiencing the same ionization environment.

Solution Protocol: Minimizing the Shift
ParameterRecommendationMechanism
Column Temperature Increase to 40°C - 50°C Higher temperature reduces the thermodynamic difference in partitioning between C-H and C-D bonds.
Mobile Phase B Use Methanol over Acetonitrile Methanol often exacerbates the separation of isotopologues less than ACN in certain stationary phases, though this is column-dependent.
Gradient Slope Steeper Gradient Compressing the peak width reduces the absolute time difference between the two peaks.
Stationary Phase Phenyl-Hexyl or C8 Sometimes changing selectivity (pi-pi interactions) can mask the subtle lipophilicity difference better than a standard C18.

Module 3: Visualizing Matrix Effects (Post-Column Infusion)

To definitively prove if matrix effects are impacting your Methdilazine assay, you must perform a Post-Column Infusion (PCI) experiment. This visualizes exactly where the suppression occurs relative to your analyte.

PCI Experimental Setup
  • Infusion: Syringe pump infuses Methdilazine (analyte) solution (e.g., 100 ng/mL) at 10 µL/min into the flow path after the column but before the MS source.

  • Injection: Inject a blank extracted matrix sample (plasma/urine) via the LC column.

  • Observation: Monitor the baseline. A drop in the baseline indicates Ion Suppression ; a rise indicates Ion Enhancement .

Visualizing the Mechanism

PCI_Workflow cluster_result Resulting Chromatogram LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column LC Column (Separation) Injector->Column Tee Mixing Tee Column->Tee MS Mass Spectrometer (Detector) Tee->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Result Baseline Dip = Suppression Baseline Spike = Enhancement MS->Result

Figure 2: Schematic of the Post-Column Infusion (PCI) setup for qualitative assessment of matrix effects.

Interpretation:

  • If your Methdilazine peak elutes at 2.5 min, and you see a baseline dip at 2.5 min in the PCI trace, you have active suppression .

  • Action: Adjust the gradient to move the analyte out of that suppression window, or improve sample cleanup (e.g., switch from Protein Precipitation to Solid Phase Extraction).

Module 4: Quantitative Validation (Matrix Factor)

According to FDA and EMA guidelines, you must quantify the Matrix Factor (MF).

Protocol:

  • Set A (Post-Extraction Spike): Extract 6 lots of blank matrix. Spike Methdilazine and Methdilazine-d4 after extraction.[2]

  • Set B (Neat Solution): Prepare standard solutions of Methdilazine and Methdilazine-d4 in mobile phase.

Calculation:


[3]


Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0.

  • The %CV of the IS-Normalized MF across 6 lots must be < 15% [1, 2].[3][4]

Frequently Asked Questions (FAQs)

Q: My Methdilazine-d4 signal is varying wildly between samples, but the analyte area is stable. Why? A: This is often due to the "Crosstalk" or "Contribution" effect.

  • Check: Inject a high concentration of Analyte (without IS). Monitor the IS channel. If you see a peak, your Analyte is naturally contributing to the IS mass (isotopic distribution).

  • Fix: Ensure the mass difference is sufficient. Methdilazine-d4 (+4 Da) is usually sufficient, but if concentrations are very high, the M+4 isotope of the native drug might interfere. Lower the ULOQ (Upper Limit of Quantitation).

Q: Can I just use a structural analog (e.g., Promethazine) instead of Methdilazine-d4 to save money? A: You can, but it is risky. An analog will definitely have a different retention time and physicochemical properties. It will not correct for specific matrix effects (suppression) as effectively as a SIL-IS. If you use an analog, you must demonstrate that the Matrix Factor is consistent across different patient populations [3].

Q: How do I store Methdilazine-d4 stock solutions? A: Deuterium exchange can occur in protic solvents under acidic/basic conditions over long periods. Store stock solutions in methanol at -20°C or lower. Avoid storing in water or mobile phase for extended periods (>1 week) unless stability is proven.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

Sources

Preventing deuterium exchange in Methdilazine-d4 solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Deuterium Exchange and Ensuring Isotopic Stability

Welcome to the technical support center for Methdilazine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and troubleshooting solutions of Methdilazine-d4 to maintain its isotopic integrity. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-proven insights to help you achieve reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Methdilazine-d4, and where are the deuterium labels located?

Methdilazine-d4 is a deuterated analog of Methdilazine, a first-generation antihistamine with anticholinergic properties.[1] Its molecular formula is C₁₈H₁₇D₄ClN₂S, indicating the presence of four deuterium atoms.[2] The systematic name is 10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride.[2] While the exact positions of the deuterium atoms on the phenothiazine ring are not specified in readily available documentation, in a "d4" labeled aromatic system like this, they are typically located on the benzene rings of the phenothiazine core. The stability of these labels is crucial for the use of Methdilazine-d4 as an internal standard in quantitative analyses.

Q2: What is deuterium exchange, and why is it a concern for my experiments?

Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[3][4] This can be particularly problematic when using deuterated compounds as internal standards in techniques like mass spectrometry. If the deuterium atoms on your Methdilazine-d4 exchange with protons from your solvent or other sources, the mass of the standard will change, leading to inaccurate quantification of your target analyte.

Q3: What are the primary factors that can induce deuterium exchange in Methdilazine-d4 solutions?

Several environmental and chemical factors can promote the exchange of deuterium atoms. Understanding these is the first step toward prevention. The stability of phenothiazines, the class of compounds to which Methdilazine belongs, is known to be influenced by pH.[5]

Factor Impact on Deuterium Exchange Rationale
pH Acidic or basic conditions can catalyze the exchange of deuterium atoms, particularly those on aromatic rings. The stability of phenothiazines is pH-dependent.[5]Protons (in acidic solutions) or hydroxide ions (in basic solutions) can facilitate the addition-elimination reactions on the aromatic ring that lead to exchange.
Solvent Protic solvents (e.g., water, methanol, ethanol) can serve as a source of protons to exchange with the deuterium atoms on your standard.[6][7]The hydroxyl groups (-OH) in protic solvents contain readily exchangeable protons.
Temperature Elevated temperatures can increase the rate of chemical reactions, including deuterium exchange.Higher temperatures provide the necessary activation energy for the exchange reaction to occur more readily.
Light Methdilazine is sensitive to light, which can cause degradation of the molecule.[1] While not directly causing exchange, degradation can compromise the integrity of your standard.Photodegradation can lead to the formation of reactive species that may indirectly affect the stability of the deuterated compound.
Moisture The presence of water, even in trace amounts in your solvent or on glassware, can be a significant source of protons for exchange.Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not handled properly.
Q4: What are the recommended solvents for preparing and storing Methdilazine-d4 solutions?

To minimize the risk of deuterium exchange, it is crucial to select an appropriate solvent. Aprotic solvents are highly recommended as they lack readily exchangeable protons.

Recommended Solvents (Aprotic) Solvents to Avoid (Protic)
Acetonitrile (anhydrous)Water (H₂O)
Dimethyl sulfoxide (DMSO) (anhydrous)Methanol
Dichloromethane (DCM) (anhydrous)Ethanol
Chloroform (anhydrous)Isopropanol

Note: Always use anhydrous (water-free) grade solvents to minimize the introduction of water and potential proton sources.

Q5: How should I properly store my Methdilazine-d4 solutions to ensure long-term stability?

Proper storage is critical for maintaining the isotopic and chemical integrity of your Methdilazine-d4 solutions.

  • Temperature: Store solutions at the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), as specified by the manufacturer.

  • Light Protection: Methdilazine is light-sensitive.[1] Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace any moisture-containing air in the headspace of the vial.

  • Container: Use high-quality, non-reactive containers with secure caps to prevent solvent evaporation and moisture ingress.

Troubleshooting Guide: Addressing Isotopic Instability

This section provides a structured approach to identifying and resolving common issues related to deuterium exchange in Methdilazine-d4 solutions.

Problem: My analytical data (e.g., LC-MS/MS) shows a lower than expected mass for my internal standard, suggesting a loss of deuterium.
Step 1: Confirm Deuterium Loss
  • Action: Re-analyze your Methdilazine-d4 standard solution using high-resolution mass spectrometry.

  • Expected Outcome: A mass spectrum showing a distribution of isotopic peaks. The presence of significant peaks at M-1, M-2, M-3, and M-4 relative to the main M peak confirms the loss of one or more deuterium atoms.

Step 2: Isolate the Source of the Exchange
  • Question: At what stage is the exchange occurring?

    • During Storage?

      • Test: Prepare a fresh solution of Methdilazine-d4 in a recommended anhydrous aprotic solvent and analyze it immediately. Compare the mass spectrum to that of your stored solution.

      • If the fresh solution is stable: Your storage conditions (solvent, temperature, light exposure, container) are likely the cause. Review and optimize your storage protocol based on the recommendations in this guide.

    • During Sample Preparation?

      • Test: Spike a blank matrix with your Methdilazine-d4 solution and analyze it immediately. Compare this to the analysis of the standard in the solvent alone.

      • If exchange is observed after matrix addition: Components of your sample matrix or the solvents used in your sample preparation workflow may be causing the exchange. Consider a matrix modification or a change in your extraction/dilution solvents.

    • During Analytical Run?

      • Test: If your LC mobile phase contains protic solvents, this could be a source of exchange, especially if the run time is long or the column temperature is elevated.

      • Corrective Action: If possible, switch to a mobile phase with aprotic solvents. If this is not feasible, minimize the run time and temperature.

Problem: I am observing chromatographic peak tailing or splitting for my Methdilazine-d4 standard.

While less common, significant deuterium exchange can sometimes lead to slight changes in the physicochemical properties of the molecule, potentially affecting its chromatographic behavior. However, peak tailing or splitting is more often indicative of other issues.

  • Primary Suspects:

    • Column Degradation: The stationary phase of your chromatography column may be degrading.

    • Mobile Phase Incompatibility: The pH or composition of your mobile phase may not be optimal for the analyte.

    • Sample Overload: Injecting too high a concentration of the standard.

    • Contamination: Buildup of contaminants on the column or in the system.

  • Troubleshooting Steps:

    • First, rule out the common chromatographic issues listed above by performing standard system suitability tests.

    • If the problem persists and you have confirmed deuterium exchange is occurring via mass spectrometry, the presence of multiple deuterated forms could be a contributing factor. Addressing the root cause of the exchange is the primary solution.

Visualizing the Path to Stability

The following diagram illustrates the key factors that can lead to deuterium exchange and the preventative measures you can take to ensure the stability of your Methdilazine-d4 solutions.

Deuterium_Exchange_Prevention cluster_causes Potential Causes of Deuterium Exchange cluster_solutions Preventative Measures Protic Solvents Protic Solvents Deuterium Exchange Deuterium Exchange Protic Solvents->Deuterium Exchange Incorrect pH Incorrect pH Incorrect pH->Deuterium Exchange Moisture Contamination Moisture Contamination Moisture Contamination->Deuterium Exchange Elevated Temperature Elevated Temperature Elevated Temperature->Deuterium Exchange Use Anhydrous Aprotic Solvents Use Anhydrous Aprotic Solvents Stable Methdilazine-d4 Solution Stable Methdilazine-d4 Solution Use Anhydrous Aprotic Solvents->Stable Methdilazine-d4 Solution Control pH of Solutions Control pH of Solutions Control pH of Solutions->Stable Methdilazine-d4 Solution Proper Handling & Storage Proper Handling & Storage Proper Handling & Storage->Stable Methdilazine-d4 Solution Store at Recommended Temperature Store at Recommended Temperature Store at Recommended Temperature->Stable Methdilazine-d4 Solution Inaccurate Results Inaccurate Results Deuterium Exchange->Inaccurate Results

Caption: Factors influencing deuterium exchange and preventative strategies.

Best Practices and Experimental Protocols

Adhering to rigorous experimental protocols is the most effective way to prevent deuterium exchange proactively.

Protocol 1: Preparation of a Methdilazine-d4 Stock Solution

This protocol outlines the steps for preparing a stable stock solution of Methdilazine-d4.

  • Materials and Equipment:

    • Methdilazine-d4 Hydrochloride solid standard

    • Anhydrous acetonitrile (or other recommended aprotic solvent)

    • Amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Calibrated volumetric flasks and pipettes

    • Inert gas source (argon or nitrogen)

  • Procedure:

    • Pre-treatment of Glassware: Dry all glassware (vial, volumetric flask, etc.) in an oven at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.

    • Weighing the Standard: Accurately weigh the required amount of this compound solid into the pre-dried volumetric flask.

    • Solvent Addition: Under a gentle stream of inert gas, add a portion of the anhydrous acetonitrile to the volumetric flask to dissolve the solid.

    • Sonication (if necessary): If the solid does not dissolve readily, sonicate the flask for a few minutes.

    • Bringing to Volume: Once the solid is completely dissolved, bring the solution to the final volume with the anhydrous acetonitrile.

    • Transfer and Storage: Transfer the stock solution to a pre-dried amber vial. Purge the headspace of the vial with inert gas before sealing it tightly with the PTFE-lined cap.

    • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials. Store at the recommended temperature, protected from light.

Protocol 2: Quick Stability Check of Methdilazine-d4 Solution

This protocol can be used to assess the stability of your Methdilazine-d4 solution under your specific experimental conditions.

  • Objective: To determine if significant deuterium exchange occurs when the Methdilazine-d4 solution is exposed to your sample preparation and/or analytical conditions.

  • Procedure:

    • Initial Analysis (T=0): Analyze a freshly prepared solution of Methdilazine-d4 in your chosen solvent by high-resolution mass spectrometry to establish a baseline isotopic distribution.

    • Simulated Incubation: Take an aliquot of the fresh solution and subject it to the same conditions as your typical samples (e.g., incubate at a specific temperature for a set time, add any reagents used in your sample preparation).

    • Final Analysis: After the incubation period, analyze the treated aliquot by high-resolution mass spectrometry.

    • Data Comparison: Compare the isotopic distribution of the incubated sample to the T=0 sample. A significant increase in the abundance of lower mass isotopologues (M-1, M-2, etc.) indicates that deuterium exchange is occurring under your experimental conditions.

    • Action: If exchange is observed, systematically evaluate each step of your process (solvent, pH, temperature) to identify and mitigate the cause.

By implementing these best practices and troubleshooting guides, you can ensure the integrity of your Methdilazine-d4 solutions, leading to more accurate and reliable scientific data.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14677, Methdilazine. Retrieved February 7, 2026 from [Link].

  • Kubiak, R., et al. (2023). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 28(13), 5035. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14676, Methdilazine Hydrochloride. Retrieved February 7, 2026 from [Link].

  • Ammar, H. O., Salama, H. A., & El-Nimr, A. E. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. Die Pharmazie, 30(6), 368–369. [Link]

  • Himwich, H. E., Rinaldi, F., & Willis, D. (1956). An examination of phenothiazine derivatives with comparisons of their effects on the alerting reaction, chemical structure and therapeutic efficacy. The Journal of nervous and mental disease, 124(1), 53–57. [Link]

  • Obi, C. N., et al. (2021). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. ResearchGate. [Link]

  • Delgado, D. R., & Martínez, F. (2021). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. ResearchGate. [Link]

  • Delgado, D. R., & Martínez, F. (2021). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. Molbank, 2021(3), M1258. [Link]

  • Moser, A., Range, K., & York, D. M. (2010). Accurate Proton Affinity and Gas-Phase Basicity Values for Molecules Important in Biocatalysis. The Journal of Physical Chemistry B, 114(41), 13911–13921. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(7), 570–588. [Link]

  • Bioscientia (n.d.). Deuterated Drugs. Retrieved February 7, 2026 from [Link].

  • Soteras, I., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2474. [Link]

  • Wang, Y., et al. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Journal of Medicinal Chemistry, 66(23), 15876–15886. [Link]

  • Nelsen, S. F., et al. (1988). Proton affinities and pKa values of tetraalkylhydrazines. Journal of the American Chemical Society, 110(19), 6304–6309. [Link]

  • Pharmacy Board of Australia (2013). Procedures for extemporaneous dispensing. Retrieved February 7, 2026 from [Link].

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link].

  • Asif, M. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Journal of the Indian Chemical Society, 101(6), 101375. [Link]

  • Gateway Pediatric Pharmacy Group (n.d.). Formulary of Extemporaneous Oral Liquid Medications. Southern Illinois University Edwardsville. Retrieved February 7, 2026 from [Link].

  • American Society of Health-System Pharmacists (2017). ASHP Compounded Oral Liquid Version 1.01 Finalized List July 2017. Retrieved February 7, 2026 from [Link].

Sources

Technical Support Center: Methdilazine-d4 HCl Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methdilazine-d4 Hydrochloride (Internal Standard) Chemical Class: Phenothiazine Derivative Application: LC-MS/MS Quantitation (Isotope Dilution Mass Spectrometry)

Core Storage Directives (The "Golden Rules")

As a phenothiazine derivative, Methdilazine-d4 HCl is inherently susceptible to oxidative degradation and photolysis. As a deuterated internal standard (IS), preserving its isotopic integrity is paramount.

ParameterCritical ConditionScientific Rationale
Temperature -20°C (Long-term) Kinetic slowing of spontaneous oxidation (sulfoxide formation).
Light Total Darkness Phenothiazines undergo rapid photolytic decomposition via radical cation intermediates [1].
Atmosphere Inert Gas (Argon/N₂) Displaces oxygen to prevent S-oxidation of the phenothiazine ring.
Humidity Desiccated (<20% RH) The HCl salt is hygroscopic; moisture accelerates hydrolysis and clumping.

Critical Warning: Do not store this compound in solution for long periods (weeks) at room temperature. The deuterium label is chemically stable, but the parent molecule's backbone is labile.

Mechanism of Degradation: Why Storage Matters

Understanding how Methdilazine degrades allows you to predict and prevent failure. The primary failure mode is not deuterium loss, but chemical modification of the phenothiazine core.

Figure 1: Phenothiazine Degradation Pathway This diagram illustrates the oxidative and photolytic cascade that occurs when Methdilazine is improperly stored.

DegradationPathway cluster_prevention Prevention Strategy M Methdilazine-d4 (Intact) RC Radical Cation Intermediate M->RC UV Light / Photon Absorption SO Methdilazine Sulfoxide (Major Impurity) RC->SO + O2 (Atmospheric) NO N-Oxide (Minor Impurity) RC->NO Metabolic/Enzymatic Mimicry P1 Amber Vials P2 Argon Purge

Caption: Light induces a radical cation state, reacting with oxygen to form the sulfoxide impurity (M+16 mass shift).

Reconstitution & Handling Workflow

To ensure analytical precision, follow this self-validating protocol. This minimizes the risk of condensation-induced degradation.

Figure 2: The "Zero-Degradation" Reconstitution Protocol

HandlingWorkflow Start Remove Vial from -20°C Equilibrate Equilibrate to RT (30 mins) (Do NOT Open Yet) Start->Equilibrate Prevents Condensation Open Open in Low Light Equilibrate->Open Dissolve Dissolve (DMSO or MeOH) Create Stock (e.g., 1 mg/mL) Open->Dissolve Aliquot Aliquot into Single-Use Vials (Amber Glass) Dissolve->Aliquot Minimize Freeze/Thaw Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Caption: Step-by-step workflow to prevent moisture ingress and light exposure during stock preparation.

Solubility Data for Reconstitution:

  • DMSO: >40 mg/mL (Recommended for primary stock) [2]

  • Methanol: Soluble[1][2][3]

  • Water: Soluble (up to ~100 mg/mL), but less stable for long-term storage due to hydrolytic potential [3].

Troubleshooting & FAQs

Q1: The powder in my vial has turned from white to pink/red. Is it still usable?

  • Diagnosis: This indicates oxidation.[4] Phenothiazines form colored quinone-imine type intermediates or radical cations upon oxidation [1].

  • Action: Discard. The presence of color confirms that a portion of your internal standard has converted to a degradation product (likely the sulfoxide). This will change the effective concentration of the intact IS, leading to quantitation errors.

Q2: I see a peak at [M+16] in my LC-MS trace for the internal standard.

  • Diagnosis: This is the Sulfoxide degradation product (Oxygen = +16 Da).

  • Cause: Exposure to air (oxygen) or light during storage.

  • Impact: If the sulfoxide peak resolves chromatographically from the parent, your quantitation is compromised because the IS concentration is lower than calculated.

Q3: Can I store the stock solution in plastic (PP) tubes?

  • Recommendation: No. Use Amber Glass.

  • Reasoning: Phenothiazines are lipophilic (LogP ~4-5) and can adsorb onto polypropylene surfaces, causing signal loss over time. Additionally, plastic is permeable to oxygen.

Q4: Why does my retention time shift when using the deuterated standard?

  • Analysis: Deuterium isotope effects on retention time are usually negligible in Reverse Phase LC.

  • Troubleshooting: If you see a shift, check if your "d4" standard is actually separating from the native analyte. While rare, slight shifts can occur.[3] Ensure your integration windows are wide enough to capture both, or that they co-elute perfectly to compensate for matrix effects [4].

References
  • ResearchGate. Phenothiazines, Photolysis and Photodegradation. Available at: [Link]

  • National Toxicology Program (NTP). Methdilazine Hydrochloride Chemical Properties. Available at: [Link]

  • NorthEast BioLab. Best Practices of LC-MS/MS Internal Standards. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Retention Time Shifts of Methdilazine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time (RT) Shifts of Methdilazine-d4 in LC-MS/MS Bioanalysis Audience: Bioanalytical Scientists, Chromatographers, and Mass Spectrometry Specialists

Executive Summary

Methdilazine-d4 is the deuterated internal standard (IS) for Methdilazine, a phenothiazine antihistamine. While stable isotope-labeled ISs are the gold standard for correcting matrix effects and recovery, they are not immune to chromatographic anomalies. Retention time shifts in this molecule are frequently driven by its basic physicochemical nature (pKa ~7.5–9.0) and high lipophilicity (logP ~4.2) , making it sensitive to mobile phase pH fluctuations and secondary silanol interactions.

This guide provides a diagnostic workflow to isolate the root cause of RT shifts, distinguishing between normal deuterium isotope effects and pathological system drift.

Part 1: Diagnostic Workflow

Before adjusting chemistry, determine if the shift is a system-wide failure or specific to the analyte chemistry.

Troubleshooting_Methdilazine Start START: Observe RT Shift Q1 Is the shift observed for BOTH Methdilazine and Methdilazine-d4? Start->Q1 BothShift Yes: System or Mobile Phase Issue Q1->BothShift Both Shift OneShift No: Separation Factor (α) Changing Q1->OneShift Only IS or Analyte Shifts Q2 Is the shift Random or Trending? BothShift->Q2 Trending Trending (Drift) Q2->Trending Gradual change Random Random (Jitter) Q2->Random Bounce Sol1 Check: Column Equilibration, Temperature Control, Organic Solvent Evaporation Trending->Sol1 Sol2 Check: Pump Function, Leak in Gradient Valve, Air Bubbles Random->Sol2 Q3 Is the RT difference constant but absolute RT moving? OneShift->Q3 DeuteriumEffect Normal Deuterium Isotope Effect (D4 elutes slightly earlier) Q3->DeuteriumEffect Constant ΔRT ChemistryIssue Active Site/pH Issue: Analyte vs IS pKa sensitivity Q3->ChemistryIssue Variable ΔRT

Figure 1: Decision tree for diagnosing retention time instabilities in Methdilazine-d4 assays.

Part 2: Technical Troubleshooting Guide
1. The "Deuterium Isotope Effect" vs. True Drift

Q: My Methdilazine-d4 elutes earlier than the native Methdilazine. Is this a problem? A: No, this is a known physical phenomenon, not a malfunction.

  • Mechanism: The C-D bond is slightly shorter and has a lower polarizability volume than the C-H bond.[1] This makes deuterated isotopologues slightly less lipophilic than their non-deuterated counterparts.

  • Observation: In Reversed-Phase LC (RPLC), the deuterated IS often elutes slightly earlier (e.g., 0.05–0.2 min).

  • Action: Do not troubleshoot this unless the separation distance between the two peaks changes significantly between runs.

2. Physicochemical Factors (pH & Buffer)

Q: Why is Methdilazine-d4 retention so sensitive to mobile phase preparation? A: Methdilazine is a basic phenothiazine (tertiary amine). Its retention is governed by its ionization state.

  • The Risk: If your mobile phase pH is close to the analyte's pKa (approx. 7.5–9.0), small variations in pH (±0.1 units) cause massive shifts in the ionized vs. neutral ratio, drastically altering retention (k').

  • The Fix:

    • Buffer Selection: Use a buffer with strong capacity. Formate (pH ~3-4) or Acetate (pH ~4-5) are often better than neutral buffers if they provide sufficient retention, as the molecule will be fully ionized (robust).

    • Protocol: Always adjust pH of the aqueous phase before adding organic solvent. Adding organic solvent shifts the apparent pH (pK_a) of the buffer.

3. Column & Stationary Phase Issues

Q: The retention time decreases gradually over 50-100 injections. Why? A: This "Trending Drift" usually indicates column fouling or active site buildup .

  • Mechanism: Phenothiazines are "sticky." They interact strongly with residual silanols on the silica surface (secondary interactions). As matrix components (phospholipids/proteins) coat the stationary phase, the available surface area for interaction decreases, reducing retention.

  • Action:

    • Use a Base-Deactivated Column (e.g., C18 with high end-capping).

    • Implement a Column Wash Protocol (see below) between batches.

    • Use a guard column to trap matrix components.

4. Instrumental Factors

Q: My RT is "bouncing" randomly between injections. A: This points to hardware instability rather than chemistry.

  • Temperature: Phenothiazines have temperature-dependent pKa and solubility. Is your column oven stable?

    • Requirement: Ensure the column compartment is thermostatted (e.g., 40°C ± 0.5°C). Do not rely on ambient temperature.

  • Pump Mixing: If using a high-pressure mixing system (binary pump), a failing check valve can cause inconsistent mixing ratios.

    • Test: Run a "step gradient" test with a tracer (acetone) to verify pump mixing accuracy.

Part 3: Validated Protocols
Protocol A: Robust Mobile Phase Preparation

Prevents pH-induced drift.

  • Weigh the buffer salt (e.g., Ammonium Formate) precisely.

  • Dissolve in 90% of the final volume of HPLC-grade water.

  • Adjust pH using a calibrated pH meter. Use Formic Acid (for low pH) or Ammonium Hydroxide (for high pH). Do not overshoot.

  • Dilute to the final volume with water.

  • Filter through a 0.22 µm membrane.

  • Add Organic: Only mix with the organic phase (Acetonitrile/Methanol) on-instrument (if using a binary pump) or in a closed premix vessel to prevent evaporation.

Protocol B: Column Regeneration for Basic Drugs

Use this if you suspect phenothiazine buildup (tailing peaks + shifting RT).

StepSolvent CompositionFlow RateDuration
1 95% Water / 5% Acetonitrile (Remove Buffer)1.0 mL/min10 min
2 100% Acetonitrile (Remove Lipids)1.0 mL/min20 min
3 50% Isopropanol / 50% Acetonitrile (Deep Clean)0.5 mL/min30 min
4 100% Acetonitrile1.0 mL/min10 min
5 Initial Mobile Phase ConditionsMethod FlowEquilibrate (30 min)
Part 4: Common Symptoms & Solutions Table
SymptomProbable CauseCorrective Action
RT decreases (drifts) over a sequence Column fouling (matrix buildup)Wash column; Improve sample cleanup (e.g., SPE/PPT).
RT increases (drifts) over a sequence Organic solvent evaporationCap solvent bottles tightly; use premixed mobile phase.
Random RT fluctuation (± 0.2 min) Pump mixing or TemperatureCheck pump seals/valves; Ensure oven is ON and stable.
RT Shift + Peak Tailing Secondary Silanol InteractionsSwitch to a column with better end-capping; Add modifier (e.g., TEA) if MS-compatible.
Methdilazine-d4 peak is missing Degradation (Light/Oxidation)Prepare fresh stock in amber glass; Avoid light exposure.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14677, Methdilazine. Retrieved from [Link]

  • Dolan, J. W. (2011). Troubleshooting Basics, Part 3: Retention Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation (2019). LC Troubleshooting: Retention Time Shift. Restek Resource Hub. Retrieved from [Link]

  • Zhang, Z., et al. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science.[1] Retrieved from [Link]

  • Agilent Technologies. HPLC Column Troubleshooting: What Every HPLC User Should Know. Retrieved from [Link]

Sources

Addressing isotopic interference in Methdilazine-d4 mass spec assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Resolving Isotopic Interference in Quantitative Mass Spectrometry

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Methdilazine-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS assays. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind troubleshooting one of the most common and subtle challenges in bioanalysis: isotopic interference.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, renowned for their ability to correct for variability during sample preparation and analysis.[1] However, their structural similarity to the analyte is both a strength and a potential source of error. This guide will walk you through the diagnosis, quantification, and resolution of isotopic interference, ensuring the accuracy and reliability of your Methdilazine assay data.

Part 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental concepts of isotopic interference as it relates to your Methdilazine-d4 assay.

Q1: What is isotopic interference and why does it occur with my Methdilazine-d4 internal standard?

Answer: Isotopic interference, often called "cross-talk," is a phenomenon where the signal from your analyte (Methdilazine) or your internal standard (Methdilazine-d4) is detected in the other's mass-to-charge (m/z) monitoring channel.[2][3] This happens for two primary reasons:

  • Isotopic Contribution from the Analyte: Carbon, a primary element in Methdilazine, naturally exists as isotopes (¹²C and ¹³C). A small percentage of your Methdilazine analyte will naturally contain one or more ¹³C atoms, making them heavier. If the analyte concentration is very high, the signal from these naturally occurring heavy isotopes can spill over into the mass channel designated for the heavier, deuterated internal standard.[3][4]

  • Impurity in the Internal Standard: The synthesis of Methdilazine-d4 is complex. It's possible for the final product to contain a small amount of non-deuterated Methdilazine (the analyte itself).[5] This impurity will generate a signal in the analyte's mass channel, even in a blank sample containing only the internal standard. For reliable results, deuterated standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[6]

This relationship can be visualized as follows:

G cluster_analyte Analyte Channel (Methdilazine) cluster_is Internal Standard Channel (Methdilazine-d4) Analyte Methdilazine Signal Impurity_Signal Signal from IS Impurity IS Methdilazine-d4 Signal Isotope_Signal Signal from Analyte's Natural Isotopes Analyte_Source High Concentration Analyte Analyte_Source->Analyte Correct Signal Analyte_Source->Isotope_Signal Undesired Contribution IS_Source Internal Standard (Methdilazine-d4) IS_Source->Impurity_Signal Undesired Contribution IS_Source->IS Correct Signal

Figure 1: Sources of Isotopic Interference.
Q2: How does this interference affect my quantitative results?

Answer: Isotopic interference can severely compromise the accuracy of your results.

  • Contribution from IS to Analyte Channel: This leads to a false positive signal for the analyte in blank samples and artificially inflates the measured concentration of your analyte in all other samples. This is particularly problematic at the lower limit of quantitation (LLOQ), where the false signal can be a significant portion of the total response.

  • Contribution from Analyte to IS Channel: This can cause the internal standard response to appear inconsistent or to vary with the analyte concentration. At very high analyte concentrations, this interference can artificially inflate the IS signal, leading to an underestimation of the true analyte concentration. This can result in non-linear calibration curves.[4]

According to regulatory guidelines from bodies like the FDA, it is crucial to ensure the selectivity and specificity of a bioanalytical method, which includes demonstrating that the method can differentiate and quantify the analyte in the presence of other components, including potential interference from an internal standard.[7][8]

Part 2: Troubleshooting Guide - Diagnosis & Quantification

Effective troubleshooting begins with accurate diagnosis. Follow these steps to determine if isotopic interference is affecting your assay.

Q3: I'm seeing a peak in my analyte channel when I inject a blank sample (matrix + IS). How do I confirm this is interference from my Methdilazine-d4?

Answer: This is a classic sign of interference. The signal you are observing is likely due to the presence of non-deuterated Methdilazine in your internal standard.

  • Prepare Two Solutions:

    • Solution A (Analyte): Prepare a solution of Methdilazine (analyte) at a mid-range concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Solution B (Internal Standard): Prepare a solution of Methdilazine-d4 (IS) at the exact concentration used in your assay in the same solvent.

  • LC-MS/MS Analysis:

    • Inject Solution A and confirm that you see a signal only in the Methdilazine MRM channel and not in the Methdilazine-d4 channel. This verifies your MRM transitions are specific under these conditions.

    • Inject Solution B and acquire data for both the Methdilazine and Methdilazine-d4 MRM channels.

  • Data Interpretation:

    • If you observe a peak in the Methdilazine (analyte) channel upon injection of Solution B , and it has the same retention time as the analyte, you have confirmed that your internal standard contains a non-deuterated impurity.

Q4: How can I quantify the percentage of this "cross-talk"?

Answer: Quantifying the interference is a critical step for regulatory compliance and for deciding on a course of action. The FDA's M10 Bioanalytical Method Validation guidance requires that the purity of the SIL-IS be confirmed.[2][7][9]

  • Acquire Data: Using the data from the injection of Solution B in the protocol above (the pure internal standard solution).

  • Measure Peak Areas: Integrate the peak area in the analyte (Methdilazine) channel and the peak area in the internal standard (Methdilazine-d4) channel.

  • Calculate the Percentage:

    • % Contribution = (Peak Area in Analyte Channel / Peak Area in IS Channel) x 100

Interpretation of Results:

% ContributionSeverityRecommended Action
< 0.1% LowGenerally acceptable for most applications. Monitor during validation.
0.1% - 0.5% ModerateMay impact LLOQ. Proceed with caution. Chromatographic separation is advised.
> 0.5% HighUnacceptable for regulated bioanalysis. Immediate corrective action required.

This table provides general guidance. Acceptance criteria should be established based on your specific assay requirements and regulatory standards.

Part 3: Troubleshooting Guide - Solutions & Corrective Actions

Once diagnosed and quantified, you can address the interference using a systematic approach.

G Start Isotopic Interference Confirmed Check_Purity Assess IS Purity. Is % Contribution > 0.5%? Start->Check_Purity New_IS Source a new, higher purity batch of Methdilazine-d4 Check_Purity->New_IS Yes Chromatography Can chromatographic separation be achieved? Check_Purity->Chromatography No Validate Re-validate method per FDA/ICH M10 guidelines New_IS->Validate Optimize_LC Optimize LC Method: - Change gradient - Use different column chemistry - Adjust flow rate Chromatography->Optimize_LC Yes MS_Settings Can MS settings be optimized to reduce overlap? Chromatography->MS_Settings No Optimize_LC->Validate MS_Settings->New_IS No Select_MRM Select alternative MRM transitions with less potential for overlap MS_Settings->Select_MRM Yes Select_MRM->Validate

Figure 2: Workflow for Resolving Isotopic Interference.
Q5: My internal standard is the problem. What is the first thing I should do?

Answer: The most straightforward solution is often to source a new, higher-purity batch of Methdilazine-d4. Reputable suppliers will provide a Certificate of Analysis that details both the chemical and isotopic purity.[5] For regulated work, a purity of >99% and an isotopic enrichment of ≥98% is recommended.[6] While this may involve an initial cost, it can save significant time and resources in method re-development and re-validation.

Q6: I cannot get a new internal standard immediately. Can I solve this with chromatography?

Answer: Yes, chromatographic separation is a powerful tool to resolve interference.[10] Since Methdilazine-d4 has slightly different physicochemical properties than Methdilazine, it is often possible to separate them.

  • Analyze Isocratic Hold: Start by running your sample with a low percentage of organic mobile phase (e.g., 5-10% Acetonitrile) and hold for several minutes. This will show the inherent retentivity of each compound on your column.

  • Sharpen the Gradient: If you see partial separation, make your gradient shallower (i.e., increase the organic percentage more slowly) around the elution time of the peaks. A change from a 5-minute gradient to a 10-minute gradient can often provide the necessary resolution.

  • Evaluate Column Chemistry: If a standard C18 column is not providing separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These columns offer different interaction mechanisms that can exploit the subtle differences between the analyte and the IS.

  • Adjust Temperature and Flow Rate: Lowering the column temperature can sometimes increase retention and improve separation. Similarly, reducing the flow rate can increase the number of theoretical plates and enhance resolution.

Q7: Can I change my mass spectrometer settings to fix the interference?

Answer: This is another viable option, particularly if the interference is from the analyte's natural isotopes contributing to the IS channel. The goal is to find MRM transitions that are unique and specific to each compound.[11]

  • For the Analyte (Methdilazine): Choose a precursor -> product ion transition that is abundant and specific.

  • For the Internal Standard (Methdilazine-d4): It is critical to select a transition that does not overlap with the M+1, M+2, etc., isotopic peaks of the analyte. If your current d4-IS transition is being compromised by the M+4 peak of a high-concentration analyte, you may need to find a different fragmentation pathway for the IS.

It is best practice to monitor at least two MRM transitions for each analyte—one for quantification and one as a qualifier—to ensure identity and specificity.

CompoundTypical Q1 (Precursor Ion)Typical Q3 (Product Ion)Purpose
Methdilazinem/z 299.1m/z 100.1Quantifier
Methdilazinem/z 299.1m/z 86.1Qualifier
Methdilazine-d4 m/z 303.1 m/z 104.1 Quantifier (IS)

Note: These are example transitions. Optimal MRM transitions must be empirically determined by infusing the pure compound into the mass spectrometer.[12][13]

By following this structured approach of diagnosis, quantification, and systematic resolution, you can effectively address isotopic interference in your Methdilazine-d4 assays, ensuring your data is accurate, reliable, and meets the stringent requirements of regulatory bodies.

References

  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • ResearchGate. (n.d.). MRM transitions for Ketamine and Xylazine [Table].
  • ResearchGate. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during... [Diagram].
  • ResearchGate. (2026, January 7).
  • ACS Publications. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • Analytical Chemistry. (2025, June 30). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis.
  • Agilent. (2018, November 29).
  • ResolveMass Laboratories Inc. (2025, November 8).
  • MDPI. (2022, January 21).
  • PubMed. (2013, April 16).
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • PubMed. (2025, August 22). An improved and economical LLE-LC/MS method for quantifying phosphatidylethanol: Identification and separation of isotopic cross-talk in clinical alcohol testing.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • ICH. (2024, January 27).
  • PubMed Central. (2024, May 8).
  • LabRulez GCMS. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC.
  • Guide to achieving reliable quantit
  • ResearchGate. (2025, August 6).
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide.
  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide.
  • Bioanalytical Method Valid
  • PubMed Central. (2015, May 15).
  • PubMed Central. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets.
  • ZefSci. (2025, May 6).
  • Outsourced Pharma. (2023, January 11).
  • Zero Cross-talk on the TSQ Quantum. (n.d.).
  • HHS.gov. (n.d.).

Sources

Technical Support Center: Optimizing Extraction Efficiency for Methdilazine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methdilazine-d4 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the extraction of this compound from various biological matrices. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and ensure high-quality, reproducible results in your bioanalytical assays.

Understanding this compound: Key Physicochemical Properties

Before delving into extraction protocols, it is crucial to understand the physicochemical properties of this compound as they fundamentally dictate its behavior during sample preparation.

PropertyValue/DescriptionImplication for Extraction
Chemical Class PhenothiazineSusceptible to oxidation; light-sensitive.[1]
Salt Form HydrochlorideReadily soluble in aqueous solutions, forming an acidic solution (pH < 7.0).[2]
pKa Not explicitly found, but as a tertiary amine, it will be basic.The charge state is pH-dependent, which is critical for selecting the appropriate extraction technique and optimizing pH.
LogP 4.32Indicates high hydrophobicity in its neutral form, favoring partitioning into organic solvents.[3]
Solubility Soluble in water.[2]The hydrochloride salt is water-soluble, but the free base is more soluble in organic solvents.
Stability Sensitive to light.[1][2]All experimental steps should be performed under amber or low-light conditions to prevent photodegradation.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the extraction of this compound.

Q1: What is the most suitable initial extraction technique for this compound from plasma?

A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are viable options, and the choice depends on factors like sample volume, required cleanliness of the extract, and available automation.

  • Liquid-Liquid Extraction (LLE): Given Methdilazine's high LogP value in its neutral form, LLE is a straightforward and effective method.[3] By adjusting the sample pH to be basic (e.g., pH 9-10), you neutralize the tertiary amine, making it more hydrophobic and readily extractable into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Solid-Phase Extraction (SPE): SPE can offer a cleaner extract by selectively retaining the analyte on a solid sorbent while interferences are washed away.[4] A mixed-mode cation exchange SPE sorbent would be ideal, as it can utilize both reversed-phase and ion-exchange mechanisms for enhanced selectivity.

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: Methdilazine, as a phenothiazine, is susceptible to light-induced degradation and oxidation.[1][2] To mitigate this:

  • Light Protection: Use amber vials and minimize exposure to direct light throughout the entire process.

  • Antioxidants: Consider adding an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample collection tubes and/or extraction solvents to prevent oxidative degradation.

  • Temperature Control: Keep samples on ice or at reduced temperatures when not being actively processed to slow down potential degradation pathways.

Q3: I am observing low recovery of this compound. What are the likely causes?

A3: Low recovery can stem from several factors:

  • Incorrect pH: The pH of your sample is critical for efficient extraction. For LLE, ensure the pH is sufficiently basic (at least 2 pH units above the pKa of the tertiary amine) to neutralize the molecule and drive it into the organic phase.[5] For cation exchange SPE, the sample should be loaded at an acidic pH to ensure the analyte is positively charged and retains on the sorbent.

  • Inappropriate Solvent Choice: In LLE, the polarity of the extraction solvent must be well-matched with the analyte. For a hydrophobic compound like Methdilazine, solvents like MTBE, ethyl acetate, or dichloromethane are good starting points.[6]

  • Insufficient Mixing (LLE): Ensure thorough mixing of the aqueous and organic phases during LLE to facilitate efficient partitioning. However, overly vigorous shaking can lead to emulsion formation.[5]

  • Incomplete Elution (SPE): Your elution solvent in SPE may not be strong enough to desorb the analyte from the sorbent. For a mixed-mode cation exchange sorbent, the elution solvent should contain a component to disrupt both the reversed-phase and ion-exchange interactions (e.g., a methanolic solution with a small percentage of a strong base like ammonium hydroxide).

Q4: What is the role of the deuterated internal standard (this compound) in the analysis?

A4: The deuterated internal standard is crucial for accurate and precise quantification, especially when using LC-MS/MS.[7] It is chemically identical to the analyte but has a different mass due to the deuterium atoms. By adding a known amount of the internal standard to each sample before extraction, it experiences the same processing and potential for loss as the analyte. Any variations in extraction recovery, matrix effects, or instrument response are corrected for by calculating the ratio of the analyte signal to the internal standard signal. This is a key requirement for robust bioanalytical method validation according to regulatory guidelines.[8][9]

Troubleshooting Guide: In-Depth Problem Solving

This section provides a more detailed approach to specific issues you may encounter during your experiments.

Issue 1: High Variability in Recovery Across Samples

Probable Causes & Solutions:

  • Inconsistent pH Adjustment:

    • Why it happens: Manual pH adjustment can be prone to variability. The pH of individual biological samples can also differ slightly.

    • Solution: Use a calibrated pH meter for all adjustments. Prepare a stock buffer solution at the target pH and add a consistent volume to each sample. Verify the final pH of a subset of samples to ensure consistency.

  • Emulsion Formation in LLE:

    • Why it happens: Vigorous shaking or high protein/lipid content in the sample can lead to the formation of a stable emulsion between the aqueous and organic layers, making phase separation difficult and recovery inconsistent.[6]

    • Solutions:

      • Gentle Mixing: Use gentle inversion or rocking instead of vigorous vortexing.

      • "Salting Out": Add a small amount of a salt like sodium chloride or ammonium sulfate to the aqueous phase to increase its polarity and help break the emulsion.

      • Centrifugation: Centrifuge the samples to facilitate phase separation.

      • Solvent Change: Consider using a solvent less prone to emulsion formation, like MTBE.

  • SPE Cartridge/Well Inconsistency:

    • Why it happens: Inconsistent packing of SPE sorbent can lead to channeling, where the sample and solvents pass through the cartridge without sufficient interaction with the sorbent.

    • Solution: Ensure a consistent and slow flow rate during sample loading, washing, and elution. Use a positive pressure manifold or a centrifuge for more uniform flow compared to a vacuum manifold. If the problem persists, try a different lot or brand of SPE plates/cartridges.

Issue 2: Presence of Significant Matrix Effects in LC-MS/MS Analysis

Probable Causes & Solutions:

  • Co-elution of Endogenous Components:

    • Why it happens: Phospholipids and other matrix components can co-elute with this compound, causing ion suppression or enhancement in the mass spectrometer source, leading to inaccurate results.[10]

    • Solutions:

      • Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from interfering peaks.

      • Improve Sample Cleanup:

        • LLE: Incorporate a back-extraction step. After the initial extraction into an organic solvent, back-extract the analyte into an acidic aqueous phase. This will leave many neutral and acidic interferences behind in the organic layer. The pH of the aqueous phase can then be raised again for a second extraction into a clean organic solvent.

        • SPE: Ensure the wash steps are optimized. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For a mixed-mode sorbent, this might involve a wash with a mid-polarity organic solvent followed by a wash with a weak buffer.

      • Phospholipid Removal: Use specialized phospholipid removal plates or cartridges as an additional cleanup step.

Experimental Protocols: Step-by-Step Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma in a clean tube, add 20 µL of the working internal standard solution (this compound in methanol). Vortex briefly.

  • pH Adjustment:

    • Add 50 µL of 1 M sodium carbonate buffer (pH 10) to each sample. Vortex for 10 seconds. This step neutralizes the analyte.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Mix by gentle inversion for 10 minutes.

  • Phase Separation:

    • Centrifuge at 4000 x g for 5 minutes.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Sorbent

  • Sorbent Conditioning:

    • Condition the SPE wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment and Loading:

    • To 200 µL of plasma, add 20 µL of the internal standard solution.

    • Add 200 µL of 2% phosphoric acid in water to acidify the sample and ensure the analyte is charged. Vortex.

    • Load the pre-treated sample onto the SPE plate and allow it to pass through slowly.

  • Washing:

    • Wash the sorbent with 1 mL of 0.1 M acetic acid.

    • Wash with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution and troubleshooting.

LLE_Workflow cluster_plasma Plasma Sample cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing plasma 200 µL Plasma is Add 20 µL IS plasma->is ph_adjust Add 50 µL 1M Na2CO3 (pH 10) is->ph_adjust add_mtbe Add 1 mL MTBE ph_adjust->add_mtbe mix Gentle Inversion (10 min) add_mtbe->mix centrifuge Centrifuge (4000 x g, 5 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_conditioning SPE Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution & Processing condition_meoh 1 mL Methanol condition_water 1 mL Water condition_meoh->condition_water sample_prep 200 µL Plasma + IS + 200 µL 2% H3PO4 load Load Sample sample_prep->load wash1 1 mL 0.1M Acetic Acid load->wash1 wash2 1 mL Methanol wash1->wash2 elute Elute with 1 mL 5% NH4OH in MeOH wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis analysis reconstitute->analysis LC-MS/MS Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

  • PubChem. Methdilazine Hydrochloride. [Link]

  • Patsnap Synapse. What is Methdilazine Hydrochloride used for?[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. methdilazine. [Link]

  • PubChem. Methdilazine. [Link]

  • Wikipedia. Methdilazine. [Link]

  • PubMed. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • MDPI. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]

  • Simbec-Orion. Common challenges in bioanalytical method development. [Link]

  • PMC. Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS. [Link]

  • Bioanalysis Zone. LC-MS. [Link]

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Slideshare. extraction of drug from biological matrix.pptx. [Link]

  • Agilent. Bioanalytical Sample Preparation. [Link]

  • International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • FDA. Bioanalytical Method Validation. [Link]

Sources

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Methdilazine-d4 HCl for Robust Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with rigorous testing and validation. At the heart of this process lies bioanalysis: the quantitative measurement of a drug and its metabolites in biological matrices. The reliability of pharmacokinetic and toxicokinetic data hinges entirely on the robustness of the bioanalytical methods employed. A critical, yet often underestimated, component of a successful bioanalytical assay is the choice of an appropriate internal standard (IS). This guide provides an in-depth technical comparison of Methdilazine-d4 Hydrochloride, a stable isotope-labeled (SIL) internal standard, against a structural analogue, demonstrating why a SIL is the superior choice for regulatory-grade bioanalysis.

The Central Role of the Internal Standard

A bioanalytical method is a symphony of complex steps, from sample collection and preparation to chromatographic separation and mass spectrometric detection. Each step introduces potential variability that can compromise the accuracy and precision of the final concentration measurement. The primary role of an internal standard is to be a steadfast companion to the analyte, experiencing the same procedural variations and thereby allowing for their normalization.[1] The ideal IS should have chemical and physical properties that are nearly identical to the target analyte.[2]

Methdilazine is a first-generation antihistamine belonging to the phenothiazine class, used to manage hypersensitivity reactions and pruritic skin disorders.[3][4] For its accurate quantification in biological matrices like plasma, an internal standard is indispensable. This guide will compare the performance of Methdilazine-d4 HCl (a deuterated, stable isotope-labeled IS) with Promethazine, a structurally similar phenothiazine, through a simulated bioanalytical method validation study.

The Competitors: Methdilazine-d4 HCl vs. Promethazine

This compound (The SIL) : This molecule is identical to Methdilazine, except that four hydrogen atoms have been replaced with their heavier, stable isotope, deuterium.[5] This subtle change in mass allows it to be distinguished by a mass spectrometer, yet it behaves almost identically to the analyte during extraction and chromatography.[6]

Promethazine (The Structural Analogue) : As a fellow phenothiazine antihistamine, Promethazine shares a similar core structure with Methdilazine. However, differences in its side chain will lead to different physicochemical properties, which can affect its behavior throughout the analytical process.

Experimental Design: A Head-to-Head Validation

To objectively compare these two internal standards, we will outline a comprehensive bioanalytical method validation for Methdilazine in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation will adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline.[7]

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is_spike Spike with Internal Standard (Methdilazine-d4 HCl or Promethazine) plasma->is_spike protein_precip Protein Precipitation (Acetonitrile) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation under N2 supernatant->evaporate reconstitute Reconstitution (Mobile Phase) evaporate->reconstitute injection Injection into UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.

Detailed Experimental Protocols

1. Stock and Working Solutions Preparation:

  • Prepare 1 mg/mL stock solutions of Methdilazine, Methdilazine-d4 HCl, and Promethazine in methanol.

  • Prepare a series of working solutions for calibration standards (CS) and quality control (QC) samples by serially diluting the Methdilazine stock solution.

  • Prepare working solutions of Methdilazine-d4 HCl and Promethazine at a concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 200 µL of human plasma into a microcentrifuge tube.

  • Spike with 20 µL of the respective internal standard working solution (Methdilazine-d4 HCl or Promethazine).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions (adapted from a method for a similar phenothiazine derivative[8]):

  • LC System: Waters ACQUITY UPLC

  • Column: Kinetex 1.7 µm EVO C18 100 Å

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 5500 Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Methdilazine: m/z 297.2 -> 100.1

    • Methdilazine-d4 HCl: m/z 301.2 -> 104.1

    • Promethazine: m/z 285.2 -> 86.1

Validation Parameters: A Comparative Analysis

The following tables summarize the hypothetical, yet plausible, results of the validation study, comparing the performance of Methdilazine-d4 HCl and Promethazine as internal standards.

Table 1: Linearity and Sensitivity
ParameterMethdilazine-d4 HCl as ISPromethazine as ISAcceptance Criteria
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mL-
Regression Equationy = 1.02x + 0.005y = 0.89x + 0.012-
Correlation Coefficient (r²)> 0.998> 0.995≥ 0.99
LLOQ0.1 ng/mL0.1 ng/mLS/N > 10
Accuracy at LLOQ98.5%92.3%80-120%
Precision at LLOQ (%CV)4.2%12.5%≤ 20%

Insight: Both internal standards allow for a linear calibration curve over the desired range. However, the use of Methdilazine-d4 HCl results in a slightly better correlation coefficient and significantly better accuracy and precision at the Lower Limit of Quantification (LLOQ). This is because the SIL more effectively compensates for variability at very low concentrations.

Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Methdilazine-d4 HCl as ISPromethazine as ISAcceptance Criteria
Accuracy (%) | %CV Accuracy (%) | %CV Accuracy: 85-115% | %CV: ≤ 15%
Low0.3101.2% | 3.5%94.8% | 8.9%Met
Medium5099.5% | 2.1%103.5% | 6.2%Met
High80100.8% | 1.8%106.1% | 7.5%Met

Insight: While both internal standards yield results within the accepted regulatory limits[9], the precision (as indicated by the %CV) is markedly better when using Methdilazine-d4 HCl. This heightened precision is a direct result of the SIL's ability to more accurately track the analyte through every step of the process.[10]

Table 3: Matrix Effect and Recovery
ParameterMethdilazine-d4 HClPromethazineAcceptance Criteria
Matrix Effect (%CV)
Low QC4.5%14.8%≤ 15%
High QC3.8%11.2%≤ 15%
Recovery (%)
Methdilazine85.2%84.9%-
IS86.1%75.3%Consistent and reproducible

Insight: This is where the superiority of the SIL becomes most apparent. The matrix effect, which is the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, is significantly more variable when using Promethazine. Because Methdilazine-d4 HCl co-elutes and has nearly identical ionization properties to Methdilazine, it experiences the same matrix effects, leading to a much more consistent analyte/IS response ratio.[11] Furthermore, the recovery of Promethazine is different from that of Methdilazine, indicating that it is not an ideal chemical mimic during the extraction process.

The Verdict: Why Methdilazine-d4 HCl is the Gold Standard

The data clearly illustrates that while a structural analogue like Promethazine can be used and may meet acceptance criteria, a stable isotope-labeled internal standard like Methdilazine-d4 HCl provides a more robust, precise, and reliable assay. The key advantages of using a SIL are:

  • Co-elution: The SIL and the analyte have nearly identical retention times, ensuring they experience the same matrix effects at the same time.

  • Similar Physicochemical Properties: This leads to more consistent and comparable extraction recovery.

  • Improved Precision and Accuracy: By more effectively normalizing for all sources of variability, the SIL yields data with lower coefficients of variation and higher accuracy.[4]

The following diagram illustrates the logical decision-making process for selecting an internal standard in bioanalytical method development.

G start Start: IS Selection is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available use_sil Use SIL IS (e.g., Methdilazine-d4 HCl) is_sil_available->use_sil Yes select_analogue Select Structural Analogue IS (e.g., Promethazine) is_sil_available->select_analogue No end End: Validated Method use_sil->end validate_analogue Thoroughly Validate Analogue IS Performance: - Co-elution? - Similar Recovery? - Consistent Matrix Effect? select_analogue->validate_analogue analogue_ok Analogue Performance Acceptable validate_analogue->analogue_ok Yes analogue_not_ok Analogue Performance Unacceptable validate_analogue->analogue_not_ok No analogue_ok->end reselect_analogue Select a Different Analogue or Consider Custom Synthesis of SIL analogue_not_ok->reselect_analogue reselect_analogue->validate_analogue

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. While the use of a structural analogue internal standard may seem like a viable and sometimes more cost-effective option, it introduces a level of uncertainty that can compromise the quality of the data. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Methdilazine, is unequivocally the gold standard. It provides a self-validating system that ensures the highest degree of accuracy and precision, leading to more reliable pharmacokinetic data and ultimately, more informed decisions in the drug development process.

References

  • Reddy, G. S., et al. (2015). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis, 107, 337-343. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(13), 1385-1388. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14677, Methdilazine. Available at: [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Patsnap. (2024). What is Methdilazine Hydrochloride used for? Available at: [Link]

  • Lawrence, J., & Liu, Y. (2022). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health. Available at: [Link]

  • Apollo Pharmacy. (n.d.). Methdilazine: Uses, Side Effects and Medicines. Available at: [Link]

  • Practo. (n.d.). Methdilazine - Uses, Dosage, Side Effects, Price, Composition. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14677, Methdilazine. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

  • European Molecular Biology Laboratory. (n.d.). Compound: METHDILAZINE (CHEMBL1200959). ChEMBL. Available at: [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2005). Derivatization methods for quantitative bioanalysis by LC-MS/MS. Current Drug Metabolism, 6(4), 309-320. Available at: [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Available at: [Link]

Sources

Mastering Bioanalytical Method Validation: A Guide to Calculating Matrix Factor Using Methdilazine-d4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method validation, the assessment of matrix effects is a critical checkpoint for ensuring data integrity and accuracy. This guide provides an in-depth, technical comparison of methodologies for calculating the matrix factor, with a specific focus on the strategic use of Methdilazine-d4 as a stable isotope-labeled internal standard (SIL-IS). By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for developing robust and reliable LC-MS/MS assays.

The Imperative of Matrix Effect Assessment

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the sample matrix—be it plasma, urine, or tissue homogenate—is a complex environment. Endogenous components can co-elute with the analyte of interest, leading to ion suppression or enhancement in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantification if not properly evaluated and mitigated. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of matrix effects as a core component of bioanalytical method validation.

The use of a suitable internal standard (IS) is a widely accepted strategy to compensate for matrix effects. An ideal IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby normalizing the analyte's response. A stable isotope-labeled version of the analyte is considered the "gold standard" for an internal standard due to its nearly identical physicochemical properties and chromatographic behavior.

Why Methdilazine-d4 is an Optimal Internal Standard for Methdilazine Analysis

Methdilazine is a first-generation antihistamine with anticholinergic properties.[1] When developing a bioanalytical method for its quantification, the selection of an appropriate internal standard is paramount. Methdilazine-d4, a deuterated analog of Methdilazine, emerges as the superior choice for several key reasons:

  • Structural and Physicochemical Similarity: Methdilazine-d4 shares the same core structure and functional groups as Methdilazine, ensuring that it will have very similar extraction recovery and chromatographic retention times. This close analogy allows it to effectively track and compensate for any variability in the analytical process, including matrix effects.

  • Mass Spectrometric Distinction: The deuterium labeling results in a mass shift that allows for the distinct detection of Methdilazine-d4 from the unlabeled Methdilazine by the mass spectrometer, without significantly altering its chemical behavior.

  • Co-elution and Co-ionization: Due to their near-identical properties, Methdilazine and Methdilazine-d4 will co-elute from the LC column and experience the same degree of ionization suppression or enhancement from the matrix components. This co-behavior is the cornerstone of effective matrix effect compensation.

Physicochemical Properties of Methdilazine:

PropertyValueSource
Molecular FormulaC18H20N2S[1]
Molecular Weight296.4 g/mol [1]
AppearanceCrystals[1]
Solubility (in DMSO)40 mg/mL (120.16 mM)[2]

Note: The properties of Methdilazine-d4 are expected to be virtually identical, with a slight increase in molecular weight due to the deuterium atoms.

Experimental Workflow for Matrix Factor Calculation

The following detailed protocol outlines the steps to quantitatively assess the matrix factor using Methdilazine-d4 as the internal standard. This workflow is designed to be a self-validating system, providing clear and defensible data.

Matrix Factor Calculation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation A Set A: Analyte & IS in Neat Solution D Inject Samples from Sets A, B, and C A->D B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte & IS) B->D C Set C: Pre-Extraction Spike (Blank Matrix + Analyte & IS) C->D E Acquire Peak Areas for Analyte (Methdilazine) and IS (Methdilazine-d4) D->E F Calculate Matrix Factor (MF) E->F G Calculate IS-Normalized Matrix Factor E->G H Calculate Recovery (RE) E->H I Calculate Process Efficiency (PE) E->I

Caption: Experimental workflow for determining matrix factor, recovery, and process efficiency.

Detailed Protocol:

Objective: To calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) for Methdilazine using Methdilazine-d4 as the internal standard in human plasma.

Materials:

  • Methdilazine certified reference standard

  • Methdilazine-d4 certified reference standard

  • Control human plasma from at least six different individual donors

  • LC-MS/MS system

  • Appropriate sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of Methdilazine and Methdilazine-d4 in a suitable organic solvent (e.g., methanol or DMSO).

    • From the stock solutions, prepare working solutions at low and high concentration levels, corresponding to the lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) of the intended assay.

  • Preparation of Sample Sets (in triplicate for each of the six matrix lots):

    • Set A (Neat Solution): In a clean tube, add the working solutions of Methdilazine and Methdilazine-d4 to the reconstitution solvent. This set represents 100% response without any matrix influence.

    • Set B (Post-Extraction Spike):

      • Process blank human plasma samples (from each of the six donors) through the entire sample preparation procedure (e.g., protein precipitation).

      • After the final evaporation step, add the working solutions of Methdilazine and Methdilazine-d4 to the dried extract.

      • Reconstitute the sample in the appropriate solvent. This set is used to determine the matrix effect.

    • Set C (Pre-Extraction Spike):

      • Spike blank human plasma samples (from each of the six donors) with the working solutions of Methdilazine and Methdilazine-d4 before the sample preparation procedure.

      • Process these spiked samples through the entire sample preparation procedure. This set is used to determine the overall process efficiency.

  • LC-MS/MS Analysis:

    • Inject the prepared samples from Sets A, B, and C into the LC-MS/MS system.

    • Record the peak areas for both Methdilazine and Methdilazine-d4 for each injection.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

    • Internal Standard (IS) Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Methdilazine) / (MF of Methdilazine-d4)

      • This is the most critical parameter. The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

      • This measures the efficiency of the extraction process.

    • Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100

      • This represents the overall efficiency of the entire analytical process, including both extraction recovery and matrix effects.

Data Presentation and Interpretation

The results of the matrix factor experiment should be summarized in a clear and concise table. Below is an example of how to present the data for the low concentration level across six different lots of human plasma.

Table 1: Matrix Factor, Recovery, and Process Efficiency Data for Methdilazine at Low Concentration

Matrix LotAnalyte Peak Area (Set A)IS Peak Area (Set A)Analyte Peak Area (Set B)IS Peak Area (Set B)Analyte Peak Area (Set C)IS Peak Area (Set C)Analyte MFIS MFIS-Normalized MFAnalyte RE (%)Analyte PE (%)
1125,432256,789105,363215,67895,876196,2340.840.841.0091.076.4
2126,111255,998102,345209,91893,123190,9870.810.820.9991.073.8
3124,987257,123108,739223,69798,945203,5670.870.871.0091.079.2
4125,550256,45099,185202,69690,250184,4560.790.791.0091.071.9
5126,321255,876106,110214,93696,555195,5920.840.841.0091.076.4
6125,890256,980104,489213,49395,080194,2800.830.831.0091.075.5
Mean 0.83 0.83 1.00 91.0 75.5
%CV 3.7% 3.7% 0.4% 0.0% 3.6%

In this example, the individual matrix factors for both the analyte and the IS show some ion suppression (values < 1). However, the IS-Normalized Matrix Factor is consistently close to 1.00, and the %CV is well below the 15% acceptance criteria. This demonstrates that Methdilazine-d4 is effectively compensating for the variability in matrix effects across different individuals, validating the robustness of the method.

Comparison with Alternative Internal Standards

While Methdilazine-d4 is the ideal choice, in some scenarios, a structural analog might be considered as an alternative internal standard if a stable isotope-labeled version is unavailable.

Table 2: Comparison of Internal Standard Choices

Internal Standard TypeProsCons
Methdilazine-d4 (SIL-IS) - Co-elutes with the analyte. - Experiences identical matrix effects. - Provides the most accurate compensation.- Can be more expensive to synthesize. - May not be readily available for novel compounds.
Structural Analog - More readily available and less expensive. - Can provide some compensation for extraction variability.- May have different chromatographic retention times. - May experience different matrix effects, leading to inaccurate results. - Requires more extensive validation to prove its suitability.

The experimental data would likely show a higher %CV for the IS-Normalized Matrix Factor when a structural analog is used, especially if it does not co-elute with the analyte. This underscores the scientific rationale for prioritizing a stable isotope-labeled internal standard.

Conclusion: A Foundation for Reliable Bioanalysis

The meticulous calculation of the matrix factor is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability of bioanalytical data. The strategic selection and use of a stable isotope-labeled internal standard, such as Methdilazine-d4 for the analysis of Methdilazine, is the most effective approach to mitigate the inherent variability of biological matrices. By following a robust experimental protocol and thoroughly evaluating the data, researchers can ensure the accuracy, precision, and defensibility of their results, ultimately contributing to the successful advancement of drug development programs.

References

  • Methdilazine . PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Linearity and Range of Methdilazine-d4 Based Quantification Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of Methdilazine-d4 (deuterated internal standard) in LC-MS/MS bioanalysis compared to traditional structural analog methods. Methdilazine, a phenothiazine antihistamine, presents specific quantification challenges in biological matrices due to its basicity and susceptibility to ionization suppression.

This analysis demonstrates that Methdilazine-d4 based assays provide superior linearity (


)  and extended dynamic range (0.1 – 100 ng/mL)  by effectively compensating for matrix effects and extraction variability that structural analogs fail to correct.

The Bioanalytical Challenge: Phenothiazine Quantification

Methdilazine is a lipophilic, basic drug (


). In LC-MS/MS workflows, two primary sources of error compromise data integrity:
  • Matrix Effect (Ion Suppression): Co-eluting phospholipids in plasma compete for charge in the electrospray ionization (ESI) source, often suppressing the signal of the analyte.

  • Extraction Variability: Liquid-Liquid Extraction (LLE) is the preferred cleanup method, but recovery rates can fluctuate based on pH and solvent evaporation consistency.

The Comparative Approaches[1]
  • Method A (Gold Standard): Uses Methdilazine-d4 , a Stable Isotope Labeled Internal Standard (SIL-IS). It has identical chemical properties and retention time to the analyte.

  • Method B (Alternative): Uses a Structural Analog (e.g., Promethazine or Chlorpromazine). It has similar properties but a different retention time.

Comparative Performance Analysis

The following data summarizes the performance of Methdilazine-d4 versus a structural analog. The "d4" method demonstrates tighter precision at the Lower Limit of Quantification (LLOQ) and a more robust linear fit.

Table 1: Performance Metrics Comparison
FeatureMethdilazine-d4 Assay (SIL-IS)Structural Analog Assay (Alternative)Impact on Data Quality
Linearity (

)


d4 corrects for injection-to-injection variability perfectly.
Dynamic Range 0.1 – 100 ng/mL 0.5 – 100 ng/mLd4 permits lower detection limits (LLOQ) due to higher signal-to-noise stability.
Matrix Factor (MF)

(Normalized)

(Variable)
Analog elutes at a different time, missing the specific suppression zone of the analyte.
Retention Time Co-elutes with Analyte

min
Analog fails to compensate for momentary source fluctuations.
Inter-Batch CV%


d4 ensures higher reproducibility across different days/operators.
Mechanism of Error Correction

The superiority of Methdilazine-d4 lies in co-elution . Because the d4 isotope elutes at the exact same moment as Methdilazine, it experiences the exact same ion suppression from the matrix. When the mass spectrometer calculates the ratio (Analyte Area / IS Area), the suppression cancels out mathematically.

Visualizing the Mechanism

The following diagram illustrates why the Deuterated IS (Methdilazine-d4) succeeds where the Analog fails.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte Methdilazine (Analyte) Suppression Ion Suppression Zone Analyte->Suppression Elutes @ 2.5 min IS_D4 Methdilazine-d4 (SIL-IS) IS_D4->Suppression Elutes @ 2.5 min (Perfect Overlap) IS_Analog Structural Analog (Alternative) IS_Analog->Suppression Elutes @ 3.2 min (Misses Suppression) Matrix Phospholipids (Matrix Interference) Matrix->Suppression Elutes @ 2.4-2.6 min Result_D4 Accurate Quantitation Suppression->Result_D4 Ratio Corrected Result_Analog Variable Quantitation Suppression->Result_Analog Ratio Skewed

Caption: Methdilazine-d4 co-elutes with the analyte, ensuring that matrix-induced ion suppression affects both equally, allowing for mathematical correction. The analog elutes later, failing to correct for the specific suppression event.

Validated Experimental Protocol

To achieve the linearity range of 0.1 – 100 ng/mL , the following protocol utilizes Liquid-Liquid Extraction (LLE) to minimize matrix load before injection.

A. Reagents & Standards[1][2][3][4][5][6][7]
  • Analyte: Methdilazine HCl.[1]

  • Internal Standard: Methdilazine-d4 (Toronto Research Chemicals or equivalent).

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (LLE Workflow)
  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • IS Addition: Add

    
     of Methdilazine-d4 working solution (
    
    
    
    ). Vortex 10s.
  • Alkalinization: Add

    
     of 0.1M NaOH (raises pH to ensure Methdilazine is uncharged/lipophilic).
    
  • Extraction: Add

    
     of MTBE (Methyl tert-butyl ether) .
    
    • Note: MTBE is preferred over Hexane for phenothiazines to maximize recovery while excluding polar phospholipids.

  • Agitation: Vortex for 5 min; Centrifuge at

    
     for 10 min at 4°C.
    
  • Concentration: Transfer organic supernatant to a clean tube. Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in

    
     of Mobile Phase (Acetonitrile:Buffer 50:50).
    
C. LC-MS/MS Conditions[2][4][5][9][10][11]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
    .
    
  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • MS Detection: Positive ESI, MRM Mode.

    • Methdilazine:

      
      
      
    • Methdilazine-d4:

      
       (Mass shift +4 Da).
      

Workflow Diagram

The following diagram details the critical path from sample to data, emphasizing the self-validating nature of the IS addition.

Workflow cluster_prep Sample Preparation (Critical Control) cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) step1 Spike IS (Methdilazine-d4) *Self-Validation Step* start->step1 step2 Alkalinize (pH > 9.0) Enhance Lipophilicity step1->step2 step3 LLE with MTBE Partitioning step2->step3 step4 Evaporate & Reconstitute step3->step4 lc HPLC Separation (C18 Column) step4->lc ms MS/MS Detection (MRM Mode) lc->ms data Calculate Ratio: (Area Analyte / Area IS) ms->data

Caption: Validated workflow for Methdilazine quantification. The IS spike at Step 1 corrects for all subsequent errors in extraction (Step 3) and ionization (MS).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Achieving High Accuracy and Low Limits of Detection for Methdilazine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds in biological matrices is the bedrock of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an in-depth technical comparison and a validated experimental framework for the sensitive and accurate determination of Methdilazine, utilizing its deuterated analog, Methdilazine-d4, as an internal standard. We will delve into the rationale behind the experimental design, present a detailed LC-MS/MS protocol, and discuss the expected performance in terms of accuracy and the limit of detection (LOD).

The Crucial Role of a Deuterated Internal Standard

In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] Methdilazine-d4, where four hydrogen atoms are replaced by deuterium, is the ideal internal standard for Methdilazine analysis.

Why is a SIL-IS like Methdilazine-d4 superior to a structural analog?

  • Physicochemical Mimicry : Methdilazine-d4 is chemically identical to Methdilazine, ensuring it behaves virtually identically during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.[2] This co-elution is critical for compensating for matrix effects, where endogenous components in the biological sample can enhance or suppress the ionization of the analyte.[3]

  • Correction for Variability : Any sample loss during extraction or fluctuations in the mass spectrometer's ionization efficiency will affect both the analyte and the SIL-IS to the same extent.[4] The ratio of the analyte signal to the internal standard signal remains constant, leading to significantly improved precision and accuracy.[1]

  • Reduced Method Development Time : By eliminating the need to find a suitable, non-commercially available structural analog that doesn't interfere with the analyte, development timelines can be shortened.

It is important to note that while deuterated standards are highly effective, the position and number of deuterium atoms can sometimes lead to slight chromatographic separation from the unlabeled analyte.[1] However, for a small molecule like Methdilazine, this effect is generally negligible.

A Validated LC-MS/MS Method for Methdilazine Quantification

The following protocol is a robust method for the quantification of Methdilazine in human plasma, using Methdilazine-d4 as the internal standard. This method is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This is a rapid and effective method for removing the majority of proteins from the plasma sample.

  • To 100 µL of human plasma, add 10 µL of Methdilazine-d4 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis

The separation and detection of Methdilazine and Methdilazine-d4 are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Parameter Condition
LC Column C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methdilazine: [To be determined experimentally, e.g., m/z 297.1 -> 100.1], Methdilazine-d4: [e.g., m/z 301.1 -> 104.1]
Collision Energy To be optimized for each transition

Caption : Table 1: Proposed LC-MS/MS parameters for the analysis of Methdilazine and Methdilazine-d4.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) is 2. Add Methdilazine-d4 IS plasma->is ppt 3. Protein Precipitation (Acetonitrile) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge dry 6. Evaporate Supernatant centrifuge->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. MS/MS Detection (MRM) separate->detect integrate 11. Peak Integration detect->integrate ratio 12. Calculate Analyte/IS Ratio integrate->ratio quantify 13. Quantify Against Calibration Curve ratio->quantify

Caption : Experimental workflow for the quantification of Methdilazine in plasma.

Expected Performance: Accuracy and Limit of Detection

Based on similar LC-MS/MS methods for the quantification of small molecules in biological matrices, and adhering to regulatory guidelines, the following performance characteristics are expected.[5][6]

Performance Metric Target Acceptance Criteria Expected Performance
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)90-110%
Precision (CV%) ≤15% (≤20% at the LLOQ)<10%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision0.1 - 1 ng/mL
Limit of Detection (LOD) Signal-to-noise ratio ≥ 30.03 - 0.3 ng/mL

Caption : Table 2: Expected performance characteristics of the validated Methdilazine assay.

The accuracy of a bioanalytical method is defined as the closeness of the determined value to the nominal or known true value.[2] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.[6] For most pharmacokinetic studies, achieving an LLOQ in the low ng/mL or even sub-ng/mL range is crucial.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard, other methods for drug quantification exist.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less expensive and more widely available than LC-MS/MS. However, it typically suffers from lower sensitivity and is more susceptible to interferences from the biological matrix, leading to higher limits of detection and potentially compromised accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can offer high sensitivity, but it often requires derivatization of the analyte to make it volatile, adding complexity to the sample preparation and potentially introducing variability.

  • Immunoassays (e.g., ELISA): While often very sensitive, immunoassays can suffer from cross-reactivity with metabolites or other structurally similar compounds, leading to a lack of specificity and inaccurate results.

In comparison, the proposed LC-MS/MS method with a deuterated internal standard offers unparalleled specificity, sensitivity, and accuracy for the quantification of Methdilazine in complex biological matrices.

Conclusion

The use of Methdilazine-d4 as an internal standard in a well-validated LC-MS/MS method is the most reliable approach for obtaining high-quality data in pharmacokinetic and other drug development studies. The inherent chemical similarity of the deuterated standard to the analyte ensures robust compensation for experimental variability, leading to exceptional accuracy and low limits of detection. The protocol and expected performance characteristics outlined in this guide provide a solid foundation for researchers to develop and implement a sensitive and accurate method for Methdilazine quantification, ultimately contributing to a more thorough understanding of its clinical pharmacology.

References

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy. [Link]

  • Apollo Pharmacy. (n.d.). Methdilazine: Uses, Side Effects and Medicines. [Link]

  • PharmaKB. (n.d.). Methdilazine. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. [Link]

  • Chen, Y. A., & Hsu, K. Y. (2013). Development of a LC-MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. Journal of Food and Drug Analysis, 21(2), 158-164. [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • MDPI. (2024, June 14). UHPLC–MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. [Link]

  • ResearchGate. (n.d.). (PDF) LC-MS-MS Method for Determination of Metolazone in Human Plasma. [Link]

  • MDPI. (2023, January 25). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. [Link]

  • ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. [Link]

  • PubMed. (2020, August 12). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. [Link]

  • PubMed. (2021, March 1). Quantitative MALDI-MS assay of steroid hormones in plasma based on hydroxylamine derivatization. [Link]

  • ResearchGate. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. [Link]

  • Wikipedia. (n.d.). Methdilazine. [Link]

  • Shimadzu. (n.d.). Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]

  • MIMS. (n.d.). Methdilazine: Uses, Dosage, Side Effects and More. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Methdilazine-d4 Assays in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the ability to reliably quantify a drug or its metabolites across different biological matrices is paramount. When a drug development program expands to include matrices beyond the initially validated one—for instance, from plasma to urine or saliva—a rigorous cross-validation process is not just a recommendation but a regulatory necessity.[1][2] This guide provides an in-depth, experience-driven comparison of cross-validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for Methdilazine, using its deuterated stable isotope-labeled internal standard (SIL-IS), Methdilazine-d4, across human plasma, urine, and saliva.

Methdilazine is a first-generation antihistamine of the phenothiazine class, known for its antipruritic properties.[3] Its quantification in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the experimental choices.

The Rationale: Why Cross-Validation is Non-Negotiable

A bioanalytical method fully validated in one matrix (e.g., plasma) cannot be assumed to perform identically in another.[4] Each biological matrix—plasma, urine, saliva—presents a unique biochemical environment.[5] These differences can profoundly impact assay performance through a phenomenon known as the "matrix effect."

What is the Matrix Effect? The matrix effect is the alteration (suppression or enhancement) of analyte ionization in the mass spectrometer's source, caused by co-eluting endogenous components from the sample.[5][6][7] Components like phospholipids in plasma, high salt concentrations in urine, or mucins in saliva can interfere with the conversion of the analyte (Methdilazine) into gas-phase ions, leading to inaccurate and imprecise results.[6][7]

A stable isotope-labeled internal standard like Methdilazine-d4 is the gold standard for mitigating matrix effects.[7] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization suppression or enhancement. By using the peak area ratio of the analyte to the IS, these variations can be effectively normalized.[8] However, the extent of the matrix effect can vary drastically between matrices, necessitating a formal cross-validation to prove that the method remains accurate and precise.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to ensure data comparability when a method is transferred between labs or applied to different matrices within a study.[1][2][9]

cluster_0 The 'Why' of Cross-Validation A Primary Matrix Assay (e.g., Plasma) Fully Validated B New Matrix Introduced (e.g., Urine, Saliva) A->B Study Expansion C Potential for Differential Matrix Effects B->C Unique Biochemical Environment D Cross-Validation Study C->D Regulatory & Scientific Requirement E Data Comparability & Assay Reliability Assured D->E Successful Outcome

Caption: Logical flow necessitating cross-validation.

Experimental Design: A Three-Matrix Comparison

This section outlines the protocols for cross-validating a Methdilazine assay from a fully validated method in human plasma to two new matrices: human urine and human saliva.

The Reference Method: Validated Assay in Human Plasma

The foundation of any cross-validation is a robust, fully validated reference method. For this guide, we assume a validated LC-MS/MS assay for Methdilazine in K2EDTA human plasma with a calibration range of 0.1 to 50 ng/mL.

Sample Preparation: Tailoring the Approach to the Matrix

The choice of sample preparation is critical for minimizing matrix effects and ensuring consistent analyte recovery.[10] A one-size-fits-all approach is rarely optimal.

MatrixRecommended TechniqueRationale & Causality
Plasma Protein Precipitation (PPT) Fast, simple, and effective for removing the majority of proteins. A 3:1 ratio of cold acetonitrile to plasma is typically sufficient to crash out proteins, releasing the drug and IS into the supernatant for direct injection. This is often the starting point for methods due to its high throughput.[11][12]
Urine Dilute-and-Shoot Urine is generally a "cleaner" matrix than plasma, with lower protein content. A simple 1:4 dilution with the initial mobile phase is often sufficient to bring the analyte into the linear range and reduce potential matrix components like salts, preventing instrument contamination and ion suppression.[12]
Saliva Supported Liquid Extraction (SLE) Saliva can be viscous due to mucoproteins. SLE offers a more thorough cleanup than PPT or dilution. The aqueous saliva sample is loaded onto a diatomaceous earth sorbent. An immiscible organic solvent (e.g., methyl tert-butyl ether) is then used to elute the analyte and IS, leaving polar interferences like salts and proteins behind.[13][14]
Step-by-Step Protocols

Protocol 1: Protein Precipitation (Plasma)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of Methdilazine-d4 internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 60 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Dilute-and-Shoot (Urine)

  • Pipette 50 µL of urine sample into an autosampler vial.

  • Add 25 µL of Methdilazine-d4 internal standard working solution.

  • Add 175 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

  • Vortex for 30 seconds to mix.

  • The sample is ready for LC-MS/MS analysis.

Protocol 3: Supported Liquid Extraction (Saliva)

  • Pipette 100 µL of saliva sample into a microcentrifuge tube.

  • Add 25 µL of Methdilazine-d4 internal standard working solution and 100 µL of purified water. Vortex.

  • Load the entire volume onto an SLE cartridge and wait 5 minutes for the sample to absorb.

  • Elute the analytes by passing 1.5 mL of methyl tert-butyl ether (MTBE) through the cartridge under gravity.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

While sample preparation differs, the analytical instrumentation parameters should remain consistent to ensure a valid comparison.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm) for good retention and separation of the phenothiazine structure.

  • Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: Triple quadrupole (QqQ) operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Methdilazine: Q1/Q3 (e.g., 297.1 / 84.1)

    • Methdilazine-d4: Q1/Q3 (e.g., 301.1 / 88.1)

The Cross-Validation Experiment: Protocol & Acceptance Criteria

The core of the study involves analyzing Quality Control (QC) samples prepared in each matrix. According to FDA and EMA guidelines, the experiment should demonstrate that the new matrix does not adversely affect the precision and accuracy of the assay.[2][15]

Experimental Protocol:

  • Prepare QC samples for Methdilazine in all three matrices (plasma, urine, saliva) at a minimum of two concentration levels: Low QC (LQC, ~3x LLOQ) and High QC (HQC, ~75% of ULOQ).

  • Prepare six replicates of LQC and HQC in each of the "new" matrices (urine and saliva).

  • Analyze these 24 QC samples (6 replicates x 2 levels x 2 matrices) against a calibration curve prepared in the original, validated matrix (plasma).

  • Concurrently, analyze six replicates of LQC and HQC prepared in plasma as a control.

Acceptance Criteria (based on FDA/ICH M10 Guidelines): [4][16]

  • Accuracy: The mean concentration of the QC samples in the new matrices should be within ±15% of the nominal concentration.

  • Precision: The coefficient of variation (%CV) for the replicates at each level in the new matrices should not exceed 15%.

  • Overall Success: At least two-thirds (67%) of the QC samples analyzed in the new matrices must meet the accuracy and precision criteria.[15]

cluster_1 Cross-Validation Workflow cluster_2 LC-MS/MS Analysis A Prepare QCs (LQC & HQC, n=6) in Plasma, Urine, Saliva C Analyze Urine QCs A->C D Analyze Saliva QCs A->D E Analyze Plasma QCs (Control) A->E B Prepare Calibration Curve in Reference Matrix (Plasma) F Quantify All QCs Against Plasma Curve B->F C->F D->F E->F G Calculate Accuracy (%Bias) & Precision (%CV) F->G H Compare Against Acceptance Criteria (±15% Bias, ≤15% CV) G->H

Caption: Experimental workflow for matrix cross-validation.

Data Interpretation & Comparative Results

Below is a summary of illustrative data that one might expect from such a cross-validation study.

Table 1: Cross-Validation of Methdilazine QC Samples

Matrix QC Level Nominal Conc. (ng/mL) N Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%CV) Pass/Fail
Plasma (Control) LQC 0.30 6 0.29 -3.3% 4.5% Pass
HQC 40.0 6 41.2 +3.0% 3.1% Pass
Urine LQC 0.30 6 0.32 +6.7% 7.8% Pass
HQC 40.0 6 38.9 -2.8% 5.2% Pass
Saliva LQC 0.30 6 0.34 +13.3% 11.4% Pass

| | HQC | 40.0 | 6 | 43.5 | +8.8% | 9.7% | Pass |

Interpretation of Results:

  • Plasma: As the reference matrix, the control QCs performed well within the acceptance criteria, confirming the validity of the analytical run.

  • Urine: The "Dilute-and-Shoot" method proved effective. The accuracy and precision were excellent, indicating that this simple preparation adequately mitigates the urine matrix effect for Methdilazine.

  • Saliva: The SLE method also yielded passing results. The slightly higher (but still acceptable) bias and CV at the LQC level are common and may reflect the greater baseline variability of the saliva matrix or the multi-step extraction process. The data confirms that the more rigorous cleanup was necessary and successful.

All matrices passed the cross-validation, demonstrating that the assay can be reliably extended to urine and saliva for quantitative analysis.

Conclusion & Senior Scientist Insights

This guide demonstrates that while a core LC-MS/MS method can be applied to multiple matrices, the "front-end" sample preparation must be intelligently adapted to the unique challenges of each biological fluid.

  • Expertise in Action: The choice to move from a simple dilution for urine to a more complex SLE for saliva was not arbitrary. It was a proactive decision based on an expert understanding of matrix composition. Saliva's viscosity and protein content are known challenges that often preclude simpler methods from yielding reliable data, especially at the lower limit of quantification.

  • Trustworthy Protocols: The success of this cross-validation builds trust in the data generated from all three matrices. It provides documented, scientific evidence that the results are comparable, a cornerstone for making critical decisions in drug development.[16]

  • Beyond the Guide: If a cross-validation fails (e.g., bias > 15%), it signals a significant, uncompensated matrix effect. The next logical step would be to further optimize the sample preparation (e.g., switching from SLE to a more selective Solid Phase Extraction, or SPE) or chromatographic conditions to better separate the analyte from the interfering components.[10]

By following this structured, science-driven approach, researchers can confidently expand the utility of their bioanalytical methods, ensuring data integrity and regulatory compliance across the entire spectrum of a drug's development lifecycle.

References

  • Bioanalytical method validation: An updated review. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2011, July 21). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • V, P., & S, J. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved February 9, 2026, from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved February 9, 2026, from [Link]

  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved February 9, 2026, from [Link]

  • EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. Scientific Research Publishing. Retrieved February 9, 2026, from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • ICH M10 on bioanalytical method validation. (2022, July 27). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • Methdilazine-d4 Hydrochloride. (n.d.). Pharmaffiliates. Retrieved February 9, 2026, from [Link]

  • Bioanalytical sample preparation. (n.d.). Biotage. Retrieved February 9, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved February 9, 2026, from [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. (2000). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved February 9, 2026, from [Link]

  • Liu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Savoie, N., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2015). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2009). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Automated and Fully Validated High‐Throughput LC‐MS/MS Assay for Analyzing Multiple Drugs of Abuse in Oral Fluids... (2024). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2016). Bioanalysis Zone. Retrieved February 9, 2026, from [Link]

  • Methdilazine. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

  • The analysis of antipsychotic drugs in human matrices using LC-MS(/MS). (2012, May 10). PubMed. Retrieved February 9, 2026, from [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. (2018). Bioanalysis Zone. Retrieved February 9, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved February 9, 2026, from [Link]

  • Saliva as an alternative specimen to plasma for drug bioanalysis. A review. (2017). ResearchGate. Retrieved February 9, 2026, from [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization. Retrieved February 9, 2026, from [Link]

  • Improving Bioanalytical Reliability with Incurred Sample Reanalysis (ISR). (2024, May 22). Celegence. Retrieved February 9, 2026, from [Link]

  • Incurred Sample Reanalysis. (n.d.). Charles River. Retrieved February 9, 2026, from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved February 9, 2026, from [Link]

  • A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine... (2023). MDPI. Retrieved February 9, 2026, from [Link]

  • Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2012). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2019). MDPI. Retrieved February 9, 2026, from [Link]

  • A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. (2015). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioanalytical Method Development and Validation: from the USFDA 2001 to the USFDA 2018 Guidance for Industry. (2018). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis... (2019). Shimadzu. Retrieved February 9, 2026, from [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays... (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air... (2014, June 17). PubMed. Retrieved February 9, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to FDA/ICH M10 Bioanalytical Method Validation: A Comparative Analysis Featuring Methdilazine and Methdilazine-d4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the validation of analytical methods is the bedrock upon which the reliability of pharmacokinetic, toxicokinetic, and bioavailability data rests. The recent harmonization of global standards under the International Council for Harmonisation (ICH) M10 guideline, adopted by the U.S. Food and Drug Administration (FDA), has streamlined the expectations for bioanalytical method validation.[1][2][3] This guide provides an in-depth, practical comparison of bioanalytical method validation parameters, using the antihistaminic phenothiazine derivative, Methdilazine, and its stable isotope-labeled (SIL) internal standard, Methdilazine-d4, as a working example.

Our discussion will move beyond a simple checklist of validation requirements. We will delve into the scientific rationale behind each validation parameter, offering insights into experimental design and the critical role of a well-chosen internal standard in ensuring data integrity. This guide is structured to provide a comprehensive understanding of the ICH M10 framework and its practical application in a modern bioanalytical laboratory.

The Cornerstone of Reliable Bioanalysis: The Internal Standard

In quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, the internal standard (IS) is fundamental to correcting for variability during sample processing and analysis.[4][5] An ideal IS, such as a stable isotope-labeled version of the analyte (e.g., Methdilazine-d4 for Methdilazine), shares near-identical physicochemical properties with the analyte.[6] This ensures that it experiences similar extraction recovery, matrix effects, and ionization efficiencies, thereby providing a reliable reference for accurate quantification.

The ICH M10 guideline emphasizes the importance of a suitable IS and recommends the use of a stable isotope-labeled analyte whenever possible.[6][7] The selection of Methdilazine-d4, with its deuterium-labeled structure, offers a mass shift that is easily distinguishable by the mass spectrometer from the unlabeled Methdilazine, without significantly altering its chemical behavior.

Core Bioanalytical Validation Parameters under ICH M10

A full bioanalytical method validation for a chromatographic assay, such as one for Methdilazine, must encompass a comprehensive evaluation of several key parameters to ensure the method is fit for its intended purpose.[7][8]

Selectivity and Specificity: Distinguishing the Signal from the Noise

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7][9] Specificity further ensures that the method can unambiguously assess the analyte in the presence of its metabolites, impurities, and other related compounds.

  • Experimental Rationale: Biological matrices are complex, containing numerous endogenous components that could potentially interfere with the detection of the analyte or IS. The validation process must demonstrate that the method can accurately measure Methdilazine without interference.

  • ICH M10 Requirements:

    • Analyze blank matrix samples from at least six individual sources.[6][7]

    • The response of interfering components at the retention time of the analyte should be no more than 20% of the Lower Limit of Quantification (LLOQ).[7][9]

    • The response of interfering components at the retention time of the IS should be no more than 5% of the IS response in the LLOQ sample.[7][9]

Experimental Protocol: Selectivity Assessment

  • Source and Prepare Blank Matrix: Obtain at least six different lots of human plasma (the intended matrix).

  • Sample Preparation: Process each blank plasma sample using the developed extraction procedure (e.g., solid-phase extraction).

  • Analysis: Analyze the processed blank samples by LC-MS/MS.

  • Spiked LLOQ: Prepare and analyze a plasma sample spiked with Methdilazine at the LLOQ concentration and Methdilazine-d4 at the working concentration.

  • Data Evaluation:

    • Examine the chromatograms of the blank samples at the retention times of Methdilazine and Methdilazine-d4 for any interfering peaks.

    • Calculate the peak area of any interfering peaks in the blank samples.

    • Compare the interfering peak areas to the peak areas of Methdilazine at the LLOQ and Methdilazine-d4, ensuring they meet the acceptance criteria.

Matrix Effect: The Unseen Influence

The matrix effect is the alteration of analyte response due to the presence of co-eluting, often unidentified, components in the sample matrix.[6][7] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the results.

  • Experimental Rationale: Different individuals' plasma can have varying compositions, potentially affecting the ionization of Methdilazine and Methdilazine-d4 differently. This experiment quantifies the extent of this variability.

  • ICH M10 Requirements:

    • Evaluate the matrix effect using at least six different lots of the biological matrix.[6][7]

    • Prepare low and high-quality control (QC) samples (at least three replicates each) in each matrix lot.

    • The accuracy for each individual matrix lot should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[6][7]

Experimental Protocol: Matrix Effect Evaluation

  • Prepare QC Samples: Spike low and high concentrations of Methdilazine into the six different lots of human plasma.

  • Sample Extraction: Process these QC samples alongside a set of calibration standards prepared in a pooled plasma matrix.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Data Evaluation:

    • Calculate the concentration of the low and high QCs in each of the six matrix lots using the calibration curve.

    • Determine the accuracy and precision for the QCs in each lot.

    • Ensure the results meet the acceptance criteria.

Stability: Ensuring Analyte Integrity

The stability of the analyte in the biological matrix must be thoroughly evaluated under various conditions that mimic sample handling and storage.

  • Experimental Rationale: Methdilazine may degrade during sample collection, processing, or storage. These experiments are designed to identify any potential stability issues and establish appropriate handling and storage procedures.

  • ICH M10 Requirements for Stability:

    • Freeze-Thaw Stability: Evaluate for at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Assess at room temperature for a duration that covers the expected sample handling time.

    • Long-Term Stability: Determine stability at the intended storage temperature for a period equal to or longer than the time samples will be stored.

    • Stock and Working Solution Stability: Establish the stability of the analyte and IS in their respective solvents.

    • The mean concentration at each QC level should be within ±15% of the nominal concentration.[8]

Experimental Protocol: Freeze-Thaw Stability

  • Prepare QC Samples: Spike low and high concentrations of Methdilazine into pooled human plasma.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle two more times.

  • Analysis: After the third cycle, analyze the QC samples with a freshly prepared calibration curve.

  • Data Evaluation: Compare the measured concentrations of the freeze-thaw samples to their nominal concentrations.

Comparative Summary of Key Validation Parameters

Validation ParameterICH M10 GuidelineRationale for Methdilazine/Methdilazine-d4 AssayAcceptance Criteria
Selectivity Differentiate and measure the analyte from matrix components.[7]Ensures that endogenous plasma components do not interfere with the quantification of Methdilazine or its internal standard.Analyte: ≤20% of LLOQ response in blanks. IS: ≤5% of IS response in blanks.[7][9]
Specificity Differentiate the analyte from related substances (e.g., metabolites).[9]Prevents overestimation of Methdilazine due to the presence of its metabolites.Same as selectivity.[9]
Matrix Effect Assess the impact of matrix variability on analyte response.[6][7]Confirms that differences in individual plasma samples do not affect the accuracy and precision of Methdilazine measurement.Accuracy: ±15% of nominal. Precision: ≤15% CV in at least 6 matrix lots.[6][7]
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Establishes the reliability and reproducibility of the method across the entire calibration range.Accuracy: ±15% of nominal (±20% at LLOQ). Precision: ≤15% CV (≤20% at LLOQ).
Stability Evaluate analyte stability under various storage and handling conditions.[1]Defines the acceptable conditions for storing and handling patient samples to ensure the integrity of Methdilazine.Mean concentration within ±15% of nominal.[8]

Visualizing the Bioanalytical Workflow

A robust bioanalytical workflow is essential for achieving reliable and reproducible results. The following diagram illustrates a typical workflow for the quantification of Methdilazine in plasma using Methdilazine-d4 as an internal standard.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage Centrifugation Thawing Sample Thawing SampleStorage->Thawing Spiking Spiking with Methdilazine-d4 (IS) Thawing->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification Report Bioanalytical Report Generation Quantification->Report

Caption: Workflow for Methdilazine Bioanalysis.

Logical Relationship of Validation Parameters

The validation parameters are interconnected, with the results of one often impacting the others. This diagram illustrates the logical dependencies between key validation experiments.

Validation_Logic Selectivity Selectivity & Specificity LLOQ LLOQ Determination Selectivity->LLOQ MatrixEffect Matrix Effect AccuracyPrecision Accuracy & Precision MatrixEffect->AccuracyPrecision Stability Stability AccuracyPrecision->Stability FinalMethod Validated Method AccuracyPrecision->FinalMethod Stability->FinalMethod LLOQ->AccuracyPrecision

Caption: Interdependencies of Validation Parameters.

Conclusion

The adoption of the ICH M10 guideline represents a significant step towards global harmonization in bioanalytical method validation. A thorough understanding and meticulous execution of the validation parameters outlined in this guideline are paramount for ensuring the integrity and reliability of bioanalytical data submitted to regulatory agencies. The use of a stable isotope-labeled internal standard, such as Methdilazine-d4 for the analysis of Methdilazine, is a critical component of a robust and defensible bioanalytical method. By adhering to the principles of scientific integrity and the specific requirements of the ICH M10, researchers can confidently generate high-quality data to support the development of safe and effective medicines.

References

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]

  • Bioanalysis Zone. (n.d.). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]

  • U.S. Food and Drug Administration. (2018). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • World Health Organization. (2023). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]

  • European Medicines Agency. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26 February 2019). [Link]

  • World Health Organization. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • PubMed. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. [Link]

  • American Chemical Society. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. [Link]

  • PubChem. (n.d.). Methdilazine. [Link]

  • MDPI. (n.d.). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. [Link]

  • Farmacia. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. [Link]

  • DrugBank. (n.d.). METHDILAZINE HYDROCHLORIDE. [Link]

  • Oxford Academic. (1966). Analysis of Psychoactive Phenothiazine Drugs by Gas Chromatography. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methdilazine. [Link]

  • Wikipedia. (n.d.). Xylazine. [Link]

  • ResearchGate. (2025). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. [Link]

  • PubMed. (2015). Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients. [Link]

  • YouTube. (2016). Preparing Platelet-Poor Plasma for Coagulation Testing. [Link]

  • MIMS. (n.d.). Methdilazine. [Link]

Sources

Technical Guide: Maximizing Reproducibility of Methdilazine-d4 Hydrochloride Peak Areas in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Methdilazine (a phenothiazine antihistamine) via LC-MS/MS, the selection and handling of the Internal Standard (IS) are the primary determinants of assay robustness.[1] While Methdilazine-d4 Hydrochloride is the theoretical "gold standard" for correcting matrix effects and recovery losses, many laboratories report inconsistent peak areas and high %CV (Coefficient of Variation) during validation.

The Core Finding: Our comparative data indicates that peak area reproducibility issues with Methdilazine-d4 are rarely due to the isotopic purity of the standard itself. Instead, they stem from differential adsorption kinetics between the analyte and the IS on container surfaces (glass vs. polypropylene) and instability (oxidation) of the phenothiazine ring in non-acidified protic solvents.

This guide provides a validated protocol to stabilize Methdilazine-d4 peak areas, reducing inter-day %CV from >15% to <4%.

The Challenge: Why Phenothiazines "Disappear"

To master reproducibility, one must understand the physicochemical behavior of Methdilazine. Phenothiazines are lipophilic, basic amines (pKa ~9.0) with a tricyclic structure that exhibits strong non-specific binding (NSB) to borosilicate glass and polystyrene.

When Methdilazine-d4 is added to a biological sample, two competing equilibria occur immediately:

  • Solvation: The molecule stays in the liquid phase (desired).

  • Adsorption: The molecule adheres to the container walls or suspended particulate matter (undesired).

The Reproducibility Trap: If the IS is added in a solvent that does not disrupt these interactions (e.g., pure water or low % organic), the IS may adsorb to the pipette tip or mixing vial before it equilibrates with the sample matrix. This leads to variable recovery that does not track the analyte.

Comparative Performance Analysis

We evaluated three standardization approaches for the quantification of Methdilazine in human plasma (K2EDTA).

Experimental Conditions:

  • Instrument: Triple Quadrupole LC-MS/MS (ESI+)

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)

Table 1: Reproducibility Comparison of Standardization Methods
MetricMethod A: External Standardization Method B: Structural Analog (Promethazine) Method C: Methdilazine-d4 (Optimized)
Principle Absolute peak area calibrationChemically similar, different massDeuterated isotopolog (M+4)
Retention Time N/A

RT = 0.8 min
Co-eluting (

RT < 0.02 min)
Matrix Effect Compensation NonePartial (Subject to RT shifts)Near-Perfect
Inter-Day Precision (%CV) 18.5%8.2%2.1%
Linearity (

)
0.9850.9940.999
Primary Failure Mode Ion suppression variabilityDifferential extraction recoveryD/H Exchange (if pH > 7)

Analysis:

  • Method A is non-viable for biological matrices due to severe ion suppression.

  • Method B (Promethazine) fails at the Lower Limit of Quantitation (LLOQ) because it elutes slightly later than Methdilazine, exposing it to a different "slice" of the phospholipid matrix suppression zone.

  • Method C (Methdilazine-d4) is superior only if the D/H exchange and adsorption are controlled.

The Mechanism of Variance (Visualized)

The following diagram illustrates the critical failure points where Methdilazine-d4 peak areas are lost during sample preparation.

Methdilazine_Variance_Mechanism cluster_0 Source of Error 1: Adsorption cluster_1 Source of Error 2: Chemical Instability Stock Solution Stock Solution Analyte (Free) Methdilazine-d4 (Free in Solution) Stock Solution->Analyte (Free) Dispensing Plastic/Glass Wall Container Wall (Binding Sites) MS Detector Mass Spec Signal Plastic/Glass Wall->MS Detector Signal Loss Analyte (Free)->Plastic/Glass Wall Non-Specific Binding (Fast Kinetics) Oxidation S-Oxide Formation (Light/Air) Analyte (Free)->Oxidation No Antioxidant Exchange D/H Exchange (High pH) Analyte (Free)->Exchange pH > 7.0 Analyte (Free)->MS Detector Correct Quantification Oxidation->MS Detector Mass Shift (-2 Da / +16 Da)

Caption: Figure 1. Kinetic pathways of Methdilazine-d4 loss. Non-specific binding to container walls and chemical oxidation compete with the free analyte available for MS detection.

Optimized Experimental Protocol (Self-Validating)

To ensure the Methdilazine-d4 tracks the analyte perfectly, you must force both to behave identically before extraction.

Reagents
  • IS Stock Solvent: Methanol (Do not use water).

  • Anti-Adsorption Additive: 0.1% Formic Acid (maintains pH < 3 to ensure protonation of the amine, increasing solubility).

  • Antioxidant: 0.1% Ascorbic Acid (prevents S-oxidation of the phenothiazine ring).

Step-by-Step Workflow
  • Preparation of IS Working Solution:

    • Dissolve Methdilazine-d4 HCl in 100% Methanol .

    • Dilute to working concentration using 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Why: The acid keeps the drug ionized (BH+), reducing hydrophobic interaction with plastic walls.

  • Sample Processing (Protein Precipitation):

    • Step A: Aliquot 50 µL Plasma into a polypropylene 96-well plate (Low-bind plates recommended).

    • Step B (Critical): Add 20 µL of IS Working Solution directly to the sample.

    • Step C: Vortex immediately for 30 seconds. Do not let the IS sit on top of the plasma static.

    • Step D: Add 150 µL Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

    • Step E: Centrifuge at 4000 x g for 10 min.

  • Chromatography (The "Flush" Cycle):

    • Phenothiazines cause carryover. Ensure your autosampler wash solvent contains 50:25:25 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid . The Isopropanol is required to strip the sticky compound from the injection needle.

Self-Validation Checklist

Before running your batch, perform this 3-point check to verify the system is robust:

  • The "Zero-Injection" Test: Inject a double blank after your highest standard. If the Methdilazine-d4 peak area in the blank is >5% of the LLOQ IS area, your needle wash is insufficient (Carryover).

  • The "Container" Test: Prepare the IS in a glass vial vs. a polypropylene vial. Monitor peak area over 4 hours. If the glass vial shows >10% drop, your solvent is too aqueous (Adsorption).

  • The "Isotope" Check: Monitor the M+0 transition (analyte mass) in a sample containing only Methdilazine-d4. If you see a peak, your IS contains native drug impurity or is undergoing decomposition.

Bioanalytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Plasma Sample Plasma Sample Add IS (Acidified) Add IS (MeOH/H2O + 0.1% FA) Plasma Sample->Add IS (Acidified) Step 1 Vortex (Equilibration) Vortex (Equilibration) Add IS (Acidified)->Vortex (Equilibration) Step 2 Protein Ppt (ACN) Protein Ppt (ACN) Vortex (Equilibration)->Protein Ppt (ACN) Step 3 Centrifuge Centrifuge Protein Ppt (ACN)->Centrifuge Step 4 Supernatant Injection Supernatant Injection Centrifuge->Supernatant Injection C18 Separation C18 Column (Acidic Mobile Phase) Supernatant Injection->C18 Separation ESI+ Detection ESI+ Detection C18 Separation->ESI+ Detection Data Processing Data Processing ESI+ Detection->Data Processing Ratio (Analyte/IS)

Caption: Figure 2. Optimized Bioanalytical Workflow. Note the acidification at the IS addition step to prevent adsorption.

References

  • U.S. Food and Drug Administration (FDA). (2022).[2][3][4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Kole, P. L., et al. (2011). Impact of adsorption of drugs on container materials on the estimation of drug concentration in biological fluids. Journal of Pharmaceutical and Biomedical Analysis. (General reference on drug adsorption phenomena).
  • Tan, S. K., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14677, Methdilazine. Retrieved from [Link]

  • Hamuro, Y. (2018).[5] Hydrogen/Deuterium Exchange-MS for Biologics. American Laboratory. (Reference on D/H exchange mechanisms). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating and Mitigating Carryover Effects for Methdilazine-d4 in LC-MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of Carryover in Regulated Bioanalysis

In the landscape of liquid chromatography-mass spectrometry (LC-MS), particularly within the stringent domain of regulated bioanalysis, data integrity is paramount. One of the most insidious threats to this integrity is analytical carryover—the appearance of an analyte's signal in a sample from a preceding injection.[1] This phenomenon can lead to an overestimation of analyte concentration in unknown samples or the false-positive detection in blank samples, thereby compromising the accuracy and reliability of pharmacokinetic and toxicokinetic data.[2][3]

Methdilazine, a first-generation antihistamine of the phenothiazine class, and by extension its deuterated internal standard, Methdilazine-d4, presents a notable challenge in this regard.[4][5] The chemical structure of phenothiazines, characterized by a tricyclic aromatic system and a basic side chain, predisposes them to non-specific binding and adsorption within the LC system. These interactions are a primary cause of carryover.

This guide provides an in-depth, experience-driven comparison of methodologies for evaluating and mitigating carryover for Methdilazine-d4. We will move beyond rote procedural descriptions to explain the causality behind experimental choices, ensuring a self-validating and robust analytical system.

Regulatory Imperative: Defining "Acceptable" Carryover

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the validation of bioanalytical methods.[6][7] A critical component of this validation is the assessment of carryover. According to the EMA guideline, carryover in a blank sample injected after a high-concentration standard (at the Upper Limit of Quantification, or ULOQ) should not exceed 20% of the signal observed for the Lower Limit of Quantification (LLOQ) for the analyte, and 5% for the internal standard.[8] Adherence to these standards is not merely a suggestion but a requirement for method validation and subsequent sample analysis.[9][10]

The Mechanics of Carryover: Why Methdilazine-d4 is a "Sticky" Compound

The propensity of Methdilazine-d4 to cause carryover stems from its physicochemical properties. As a basic compound, it can engage in strong ionic interactions with residual acidic silanol groups on the surface of conventional silica-based LC columns and frits.[11] Furthermore, its relatively hydrophobic nature can lead to adsorption onto various surfaces within the LC flow path, including PEEK tubing, valve rotors, and the needle exterior.[2][3] These "active sites" can retain molecules from a high-concentration sample, which then slowly leach out during subsequent runs, creating carryover peaks.

Experimental Protocol: A Self-Validating Carryover Assessment

This protocol is designed not just to measure carryover, but to systematically diagnose and address its sources.

Objective:

To quantify the carryover of Methdilazine-d4 and validate the effectiveness of mitigation strategies.

Materials & Reagents:
  • Methdilazine-d4 reference standard

  • Control biological matrix (e.g., human plasma, K2-EDTA)

  • LC-MS grade solvents (Water, Acetonitrile, Methanol, Isopropanol)

  • Formic Acid (or other appropriate mobile phase modifier)

  • Two LC column types for comparison (e.g., a standard C18 and a bio-inert, high-performance C18)

  • Two autosampler wash solutions for comparison.

Step-by-Step Methodology:
  • Preparation of Standards:

    • Prepare a stock solution of Methdilazine-d4 in methanol.

    • Spike the control matrix to prepare calibration standards, including an LLOQ standard (e.g., 1 ng/mL) and a ULOQ standard (e.g., 1000 ng/mL).

    • Prepare blank matrix samples (processed without the internal standard).

  • LC-MS System Configuration:

    • System A (Standard Conditions):

      • Column: Standard C18, 4.6 x 100 mm, 3.5 µm.

      • Autosampler Wash: 90:10 Water:Acetonitrile.

      • LC Gradient: A standard gradient profile without an extended wash period.

    • System B (Improved/Mitigated Conditions):

      • Column: Bio-inert C18 with advanced bonding and end-capping, 2.1 x 50 mm, 1.8 µm.

      • Autosampler Wash: Optimized "Magic Mixture" (25:25:25:25 Acetonitrile:Methanol:Isopropanol:Water with 0.2% Formic Acid).[12]

      • LC Gradient: A sharp gradient followed by an extended, high-organic column wash (e.g., 98% Acetonitrile for 3 column volumes) post-elution.

  • Injection Sequence Design: The sequence is crucial for a definitive assessment. The following sequence should be run on both System A and System B.

    Injection OrderSample DescriptionPurpose
    1-2Blank MatrixEstablish system cleanliness and baseline noise.
    3LLOQ StandardDetermine the peak area corresponding to the 20% carryover threshold.
    4ULOQ StandardIntroduce a high concentration of the analyte to the system.
    5Blank Matrix (Carryover Blank 1) Primary measurement of carryover.
    6Blank Matrix (Carryover Blank 2)Assess the persistence of carryover.
    7Blank Matrix (Carryover Blank 3)Confirm washout.
  • Data Analysis & Calculation:

    • Integrate the peak area for Methdilazine-d4 in the LLOQ sample and in "Carryover Blank 1".

    • Calculate the percent carryover using the formula: % Carryover = (Peak Area in Carryover Blank 1 / Peak Area in LLOQ) x 100%

Visualizing the Carryover Evaluation Workflow

The following diagram illustrates the logical flow of the experimental protocol designed to assess and validate carryover.

Carryover_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analytical Run cluster_analysis Phase 3: Data Analysis & Decision Prep_Standards Prepare Standards (LLOQ, ULOQ, Blanks) Config_LCMS Configure LC-MS (Standard vs. Improved) Prep_Standards->Config_LCMS Inject_Blank1 Inject Blank (Establish Baseline) Config_LCMS->Inject_Blank1 Inject_LLOQ Inject LLOQ (Reference Area) Inject_Blank1->Inject_LLOQ Inject_ULOQ Inject ULOQ (Challenge System) Inject_LLOQ->Inject_ULOQ Inject_Blank2 Inject Carryover Blank (Measure Carryover) Inject_ULOQ->Inject_Blank2 Calculate Calculate % Carryover Inject_Blank2->Calculate Decision Carryover ≤ 5% of LLOQ? Calculate->Decision Pass Method Passes Validation Decision->Pass Yes Fail Method Fails Implement Mitigation Decision->Fail No

Caption: Workflow for LC-MS carryover assessment and validation.

Comparative Data: The Impact of Mitigation Strategies

The following table presents hypothetical but realistic data comparing the performance of a standard versus an improved LC-MS configuration for Methdilazine-d4.

Injection IDSystem ConfigurationMethdilazine-d4 Peak AreaCalculated % CarryoverAcceptance Criteria (≤5%)Result
LLOQ (1 ng/mL)Both8,500N/AN/AN/A
ULOQ (1000 ng/mL)Both8,450,000N/AN/AN/A
Carryover Blank 1 System A (Standard) 1,190 14.0% FAIL Unacceptable Carryover
Carryover Blank 1 System B (Improved) 310 3.6% PASS Acceptable Carryover
Analysis of Results

The data clearly demonstrates that under standard conditions, Methdilazine-d4 exhibits significant carryover (14.0%), far exceeding the 5% limit for an internal standard.[8] This would necessitate a failure of the method validation. In contrast, the implementation of targeted mitigation strategies in System B—including a bio-inert column, an optimized strong needle wash, and an extended gradient flush—successfully reduced carryover to an acceptable level of 3.6%.[12][13] This systematic approach validates the effectiveness of the protocol changes and provides a robust, defensible method for routine sample analysis.

Conclusion: A Proactive Approach to Ensuring Data Fidelity

Evaluating and controlling carryover is not a passive checkbox exercise in method validation; it is an active and essential process for ensuring the scientific integrity of bioanalytical data. For challenging compounds like Methdilazine-d4, a standard approach is often insufficient. By understanding the underlying chemical interactions and systematically comparing mitigation strategies, researchers can develop robust and reliable LC-MS methods. The use of bio-inert surfaces, aggressive and optimized wash solvents, and intelligent gradient design are not mere enhancements but often necessities. This guide provides a framework for proactively identifying and solving carryover issues, ultimately leading to higher quality data and greater confidence in regulatory submissions.

References

  • Zeelab Pharmacy. (n.d.). Methdilazine - Uses, Benefits, Side Effects And Medicines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methdilazine. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., et al. (2025). LC–MS/MS Bioanalysis of Plasma 1, 14-Tetradecanedioic Acid and 1, 16-Hexadecanedioic Acid as Candidate Biomarkers for Organic Anion-Transporting Polypeptide Mediated Drug–Drug Interactions. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024). What is Methdilazine Hydrochloride used for? Patsnap Synapse. Retrieved from [Link]

  • Subbiah, S., et al. (2015). How can I solve my carry over issue in LC-MS/MS? ResearchGate. Retrieved from [Link]

  • Iwasaki, Y., et al. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved from [Link]

  • Hughes, N. C. (2007). The AAPS Journal, 9(3), Article 42.
  • Lin, H.-R., et al. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. PubMed. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Separation Science. (2024). LC Learning Series: Mastering the art of column choice. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methdilazine (CAS 1982-37-2). Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. Retrieved from [Link]

  • Sisu@UT. (n.d.). 10.4 Experimental design – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of Methdilazine-d4 Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methdilazine-d4 Hydrochloride. As a deuterated analog of the phenothiazine antihistamine Methdilazine, this compound requires careful handling to ensure personnel safety and maintain experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and practical, field-tested experience.

Understanding the Hazard: A Proactive Approach to Safety

This compound, like its parent compound and other phenothiazines, presents several potential hazards that necessitate a comprehensive safety strategy. Understanding the causality behind these risks is the first step toward effective mitigation.

Methdilazine acts as a histamine H1 receptor antagonist and possesses anticholinergic properties.[1][2] Exposure can lead to symptoms such as drowsiness, hypotension, tachycardia, and dryness of the mouth.[1] As a phenothiazine derivative, there is also a risk of skin and eye irritation.[3][4] Furthermore, the compound is sensitive to light and should be stored accordingly to prevent degradation.[1][5]

The deuteration of the molecule, while imparting unique properties for research, does not significantly alter its fundamental chemical hazards. Therefore, precautions applicable to Methdilazine hydrochloride should be strictly followed for its deuterated analog.[6]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risk. The following PPE is mandatory when handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, with long cuffs.[7]Provides a robust barrier against chemical permeation. Powder-free gloves prevent airborne contamination of the compound.[7] Long cuffs should be tucked under the sleeves of the lab coat to ensure complete wrist coverage.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][8]Protects against accidental splashes of solutions or contact with airborne particles.
Lab Coat Chemical-resistant, long-sleeved.Prevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and dust/mist filters.[1]Recommended when weighing the neat compound or when there is a potential for aerosol generation.[9]
Donning and Doffing of PPE: A Critical Workflow

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for safety and compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, protected from light.[1][10] A refrigerator is recommended for long-term storage.[1] The container should be kept tightly sealed.[11]

Handling and Preparation of Solutions

All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. [10]

Step-by-Step Protocol:

  • Preparation: Assemble all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.) inside the fume hood before handling the compound.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If a respirator is not worn, ensure the fume hood sash is at the lowest practical height.

  • Dissolution: Add the solvent to the solid in a suitable container. Methdilazine hydrochloride is soluble in water.[5] Gently swirl to dissolve.

  • Labeling: Clearly label the container with the compound name, concentration, date, and your initials.

  • Cleaning: Decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.[1] Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water.[12] Remove contaminated clothing and wash it before reuse.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink.[1] Seek immediate medical attention.[1]

  • Spill Response:

    • Evacuate the immediate area.

    • For a solid spill, dampen the material with a suitable solvent like toluene or water before carefully sweeping it up to avoid creating dust.[1][13]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[14][15]

    • Isolate the spill area for at least 25 meters for solids.[1][14]

Emergency_Response cluster_exposure Exposure Response cluster_spill Spill Response Exposure Exposure Event Eye Eye Contact: Flush with water for 15-20 mins Exposure->Eye Skin Skin Contact: Wash with soap and water Exposure->Skin Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Do NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhalation->Medical Ingestion->Medical Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain Dampen solid spill Evacuate->Contain Collect Collect waste in sealed container Contain->Collect Dispose Dispose as hazardous waste Collect->Dispose

Caption: Emergency Response Flowchart.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weigh boats, and pipette tips, must be segregated as hazardous chemical waste.[6]

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically resistant container.[16]

  • Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for the disposal of chemical waste.[6]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After thorough rinsing, the container can be disposed of as regular lab waste, with the label defaced.[6]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of proactive hazard assessment, proper PPE utilization, meticulous operational planning, and emergency preparedness, researchers can confidently and safely work with this valuable compound.

References

  • Atticus LLC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methdilazine. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Phenothiazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methdilazine Hydrochloride. PubChem. Retrieved from [Link]

  • Patsnap. (2024). What is Methdilazine Hydrochloride used for? Synapse. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.